1-(4-Aminophenyl)cyclobutanecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5H,1,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTJERLCYVJZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-aminophenyl)cyclobutanecarbonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-aminophenyl)cyclobutanecarbonitrile, a valuable building block in medicinal chemistry. The strategic incorporation of the cyclobutane moiety into molecular scaffolds has been shown to offer significant advantages in drug design, including enhanced metabolic stability, improved potency, and better selectivity.[1][2] This guide details a robust two-step synthetic pathway, commencing with the formation of a cyclobutane ring via alkylation of a substituted phenylacetonitrile, followed by the chemoselective reduction of a nitro aromatic precursor. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and in-depth characterization of the final compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel small molecules for therapeutic applications.
Introduction: The Strategic Importance of the Cyclobutane Moiety in Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery.[3] Its rigid, puckered conformation can impart favorable pharmacokinetic and pharmacodynamic properties to a drug candidate.[2] Unlike more flexible aliphatic chains, the cyclobutane unit can lock a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[4] Furthermore, the introduction of this strained ring system can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[3]
This compound is a bifunctional molecule that combines the desirable attributes of the cyclobutane ring with a reactive aniline moiety and a nitrile group. The primary aromatic amine serves as a key handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and diazotization, enabling the facile generation of diverse compound libraries. The nitrile group, a common pharmacophore in many approved drugs, can participate in crucial hydrogen bonding interactions with biological targets.[5] The confluence of these features makes this compound a highly attractive starting material for the synthesis of novel therapeutics.
Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence, starting from the readily available 4-nitrophenylacetonitrile. The overall synthetic transformation is depicted below:
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- 5. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Retrosynthetic Analysis and Synthesis of 1-(4-aminophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of 1-(4-aminophenyl)cyclobutanecarbonitrile, a valuable building block in medicinal chemistry. The unique conformational constraints and three-dimensional architecture of the cyclobutane ring offer significant advantages in drug design, influencing potency, selectivity, and pharmacokinetic profiles.[1][2] This document outlines the key strategic disconnections in the retrosynthesis of the target molecule and presents detailed, field-proven synthetic protocols for its practical preparation. The causality behind experimental choices, mechanistic insights, and self-validating systems for each protocol are discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Cyclobutane Motif in Drug Discovery
The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug discovery.[1] Its rigid, puckered conformation allows for the precise spatial orientation of substituents, enabling optimized interactions with biological targets.[2] The incorporation of a cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property positions for drug candidates.[3][4] this compound, in particular, combines the desirable features of the cyclobutane scaffold with a versatile aminophenyl group, making it an attractive starting material for the synthesis of a wide range of biologically active compounds.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound (TGT) reveals a convergent and efficient synthetic strategy. The primary disconnection involves the transformation of the amino group to a more robust nitro functionality, a common tactic in multi-step synthesis to avoid side reactions and protect the amine. This leads to the key intermediate, 1-(4-nitrophenyl)cyclobutanecarbonitrile (INT-1).
Further disconnection of INT-1 focuses on the formation of the cyclobutane ring. A powerful and well-established method for constructing such quaternary centers is the dialkylation of an active methylene compound. This bond disconnection reveals 4-nitrophenylacetonitrile (SM-1) and a suitable 1,3-dielectrophile, such as 1,3-dibromopropane (SM-2), as plausible starting materials.
Figure 2: Mechanism of cyclobutane ring formation.
Detailed Experimental Protocol:
-
Materials:
-
4-Nitrophenylacetonitrile (1.0 eq)
-
1,3-Dibromopropane (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-nitrophenylacetonitrile (1.0 eq) in anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-nitrophenyl)cyclobutanecarbonitrile as a solid.
-
Table 1: Summary of Reaction Parameters for the Synthesis of INT-1
| Parameter | Value | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the acidic benzylic proton of 4-nitrophenylacetonitrile. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves the reactants and intermediates and promotes SN2 reactions. |
| Temperature | 60-70 °C | Provides sufficient thermal energy to overcome the activation barrier for the alkylation and cyclization steps. |
| Stoichiometry | Excess 1,3-dibromopropane and NaH | Ensures complete consumption of the starting material and drives the reaction to completion. |
Synthesis of this compound (TGT)
The final step in the synthesis is the reduction of the nitro group of INT-1 to an amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal-mediated reductions being the most common and efficient methods.
3.2.1. Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Mechanism: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms, ultimately yielding the corresponding amine.
Figure 3: Workflow for catalytic hydrogenation.
Detailed Experimental Protocol:
-
Materials:
-
1-(4-Nitrophenyl)cyclobutanecarbonitrile (INT-1) (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 1-(4-nitrophenyl)cyclobutanecarbonitrile (1.0 eq) in ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain this compound.
-
3.2.2. Method B: Iron-Mediated Reduction
An alternative to catalytic hydrogenation is the use of reducing metals in acidic media, such as iron powder in the presence of an acid like hydrochloric acid or ammonium chloride. This method is often preferred in industrial settings due to its lower cost and operational simplicity.
Mechanism: In this reaction, iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II) or Fe(III). The nitro group is reduced in a stepwise manner, involving nitroso and hydroxylamine intermediates, to the final amine. The acidic medium facilitates the reaction and the dissolution of the iron salts formed.
Detailed Experimental Protocol:
-
Materials:
-
1-(4-Nitrophenyl)cyclobutanecarbonitrile (INT-1) (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol/Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a round-bottom flask, add 1-(4-nitrophenyl)cyclobutanecarbonitrile (1.0 eq), ethanol, and water.
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite while hot to remove the iron salts.
-
Wash the residue with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify as needed by recrystallization or column chromatography.
-
Table 2: Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Iron-Mediated Reduction (Fe, NH₄Cl) |
| Reagents | H₂, Pd/C | Fe, NH₄Cl |
| Conditions | Room temperature, H₂ pressure | Reflux |
| Work-up | Filtration of catalyst | Filtration of iron salts, extraction |
| Advantages | High yield, clean reaction, mild conditions | Low cost, scalable, no specialized equipment |
| Disadvantages | Flammable H₂ gas, cost of catalyst | Stoichiometric waste, potentially harsh conditions |
Characterization Data
-
¹H NMR: Expected signals would include aromatic protons in the 6.5-7.5 ppm region, exhibiting a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The cyclobutane protons would likely appear as multiplets in the 2.0-3.0 ppm range. A broad singlet corresponding to the amine protons would also be present.
-
¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm range. The nitrile carbon would appear around 120-125 ppm. The quaternary carbon of the cyclobutane ring would be in the 40-50 ppm region, and the methylene carbons of the cyclobutane ring would be in the 20-40 ppm range.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹, C-H stretching for the aromatic and aliphatic protons around 2850-3100 cm⁻¹, and a sharp C≡N stretching vibration around 2240 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 172.10.
Conclusion
The retrosynthetic analysis and forward synthesis of this compound presented in this guide offer a robust and efficient pathway for the preparation of this valuable building block. The key steps of cyclobutane ring formation via dialkylation and subsequent nitro group reduction are well-precedented and can be carried out using standard laboratory techniques and reagents. The choice between catalytic hydrogenation and metal-mediated reduction for the final step can be made based on the available resources and desired scale of the synthesis. This guide provides the necessary theoretical framework and practical protocols to enable researchers and drug development professionals to successfully synthesize and utilize this compound in their research endeavors.
References
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PubChem. (n.d.). 1-(4-Aminophenyl)cyclopentanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2023). US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
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Willems, H. M. G., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(17), 1393-1404. Retrieved from [Link]
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Gurry, M., & Brown, M. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(12), e202104106. Retrieved from [Link]
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ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]
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ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Proceedings of the 2017 3rd International Conference on Materials and Manufacturing Engineering. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moiety. Retrieved from [Link]
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Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Retrieved from [Link]
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National Institutes of Health. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Progress in Nuclear Magnetic Resonance Spectroscopy, 84-85, 1-22. Retrieved from [Link]
-
The Open Medicinal Chemistry Journal. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
Sources
1-(4-Aminophenyl)cyclobutanecarbonitrile CAS number 811803-25-5 properties
An In-Depth Technical Guide to 1-(4-Aminophenyl)cyclobutanecarbonitrile (CAS 811803-25-5): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a synthetic organic compound featuring a unique combination of three key structural motifs: a primary aromatic amine, a strained cyclobutane ring, and a nitrile functional group.[1][2] This specific arrangement makes it a valuable and versatile building block in medicinal chemistry and drug discovery.[2] The cyclobutane moiety serves to introduce three-dimensionality and conformational rigidity, properties increasingly sought after to improve metabolic stability and target engagement in novel therapeutics.[3] The aminophenyl and nitrile groups provide reactive handles for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, anticipated spectral characteristics, and its potential applications for researchers and drug development professionals.
The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry
The incorporation of small, strained rings into drug candidates has become a prominent strategy for optimizing pharmacokinetic and pharmacodynamic properties. The cyclobutane ring, in particular, offers several distinct advantages over more common acyclic or larger cyclic systems.[3]
-
Conformational Restriction: Unlike flexible alkyl chains, the puckered, quasi-planar structure of the cyclobutane ring locks substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.
-
Metabolic Stability: The C-C bonds within the cyclobutane ring are generally robust and resistant to metabolic degradation, offering an alternative to more labile moieties.
-
Vectorial Projection: The defined geometry of the ring allows for the precise projection of pharmacophoric groups into the binding pocket of a target protein, enabling a more rational approach to drug design.
-
Improved Physicochemical Properties: Incorporating a cyclobutane ring can decrease the planarity of a molecule, which may disrupt crystalline packing and improve aqueous solubility—a critical factor in drug development.[3]
The subject of this guide, this compound, leverages these benefits by combining the cyclobutane scaffold with reactive functional groups poised for further chemical elaboration.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be derived from its chemical structure.
| Property | Data | Source(s) |
| CAS Number | 811803-25-5 | [1][2][4] |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2][5] |
| Molecular Weight | 172.23 g/mol | [1][2][5] |
| Canonical SMILES | C1CC(C1)(C#N)C2=CC=C(C=C2)N | [2] |
| MDL Number | MFCD16622256 | [1] |
| Physical State | Solid (predicted) | |
| Melting/Boiling Point | Data not publicly available; requires experimental determination. | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is predicted. |
Anticipated Spectral Characterization
For a researcher synthesizing or verifying this compound, the following spectral signatures are expected. This predictive analysis is based on the chemical structure and typical values for its constituent functional groups.
¹H NMR Spectroscopy
-
Aromatic Protons (δ 6.5-7.5 ppm): The protons on the aminophenyl ring are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system). The two protons ortho to the amino group will be upfield (approx. δ 6.6-6.8 ppm) due to the electron-donating effect of the amine, while the two protons meta to the amino group will be further downfield (approx. δ 7.1-7.3 ppm).
-
Amine Protons (δ 3.5-4.5 ppm): The -NH₂ protons will likely appear as a broad singlet. The exact chemical shift can vary depending on the solvent, concentration, and temperature.
-
Cyclobutane Protons (δ 2.0-2.8 ppm): The six protons of the cyclobutane ring will present as complex, overlapping multiplets due to intricate spin-spin coupling.
¹³C NMR Spectroscopy
-
Nitrile Carbon (δ ~120 ppm): The carbon of the -C≡N group typically appears in this region.
-
Aromatic Carbons (δ 115-150 ppm): Four distinct signals are expected. The carbon attached to the amino group (ipso-C) will be the most upfield, while the quaternary carbon attached to the cyclobutane ring will be downfield.
-
Quaternary Cyclobutane Carbon (δ ~40-50 ppm): The carbon atom bonded to both the phenyl ring and the nitrile group.
-
Cyclobutane CH₂ Carbons (δ ~20-35 ppm): The three methylene carbons of the cyclobutane ring.
IR Spectroscopy
-
N-H Stretch (3300-3500 cm⁻¹): Two distinct, sharp peaks are expected for the primary amine symmetric and asymmetric stretches.
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Characteristic C-H stretches for the benzene ring.
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): C-H stretches for the cyclobutane ring.
-
C≡N Stretch (2220-2260 cm⁻¹): A sharp, medium-intensity peak characteristic of the nitrile group.[6]
-
C=C Stretch (Aromatic) (~1600 cm⁻¹ and ~1500 cm⁻¹): Peaks corresponding to the benzene ring skeletal vibrations.
Mass Spectrometry
-
Molecular Ion (M⁺): A peak at m/z = 172.23 corresponding to the molecular weight of the compound is expected.
-
Key Fragments: Fragmentation may involve the loss of HCN (m/z = 27) or cleavage of the cyclobutane ring.
Proposed Synthesis and Purification Workflow
While specific literature procedures for this exact molecule are scarce, a plausible and efficient synthesis can be designed based on established organic chemistry principles. A logical approach is the base-mediated dialkylation of 4-aminophenylacetonitrile with 1,3-dibromopropane.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Causality: The choice of a strong, non-nucleophilic base like Sodium Hydride (NaH) is critical to deprotonate the α-carbon adjacent to both the phenyl ring and the nitrile, creating a stabilized carbanion. Anhydrous polar aprotic solvents like DMSO or THF are chosen to solvate the cation and facilitate the subsequent SN2 reaction without interfering with the strong base.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMSO (or THF).
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise at 0 °C.
-
Slowly add a solution of 4-aminophenylacetonitrile (1.0 equivalent) in anhydrous DMSO, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete carbanion formation.
-
-
Reaction Execution:
-
Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Extraction:
-
Carefully quench the reaction by slowly adding ice-cold water. Caution: This will generate hydrogen gas if excess NaH is present.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
A solvent gradient of hexane and ethyl acetate is a logical starting point for elution.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.
-
Reactivity and Application as a Drug Discovery Scaffold
The true value of this compound lies in its potential for derivatization. The primary amine and the nitrile group serve as versatile chemical handles.
Caption: Derivatization potential of the title compound as a molecular scaffold.
-
Amine Functionalization: The aniline moiety is nucleophilic and can readily undergo acylation, sulfonylation, alkylation, or be used in reductive amination protocols to link the scaffold to other molecular fragments.
-
Nitrile Manipulation: The nitrile group is metabolically robust but can be chemically transformed when desired.[6] It can be hydrolyzed to the corresponding primary amide or carboxylic acid, or it can be reduced to a primary amine, providing an additional point for diversification.
This dual functionality makes it an ideal starting material for building libraries of compounds for high-throughput screening or for use as a key intermediate in a multi-step synthesis of a complex target molecule.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed.
| Hazard Class | GHS Statement | Source |
| Skin Irritation | H315: Causes skin irritation. | [2] |
| Eye Irritation | H319: Causes serious eye irritation. | [2] |
| Respiratory Tract | H335: May cause respiratory irritation. | [2] |
-
Precautions for Safe Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[7] Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7] Avoid formation of dust and aerosols.[7]
-
Conditions for Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[7]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[7]
-
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]
Conclusion
This compound represents a strategically designed chemical building block that capitalizes on the advantageous properties of the cyclobutane scaffold. Its readily functionalizable amine and nitrile groups provide chemists with multiple avenues for molecular elaboration. For researchers in drug discovery, this compound serves as a valuable starting point for the synthesis of novel, three-dimensional molecules with the potential for improved pharmacological profiles. Proper understanding of its synthesis, characterization, and handling is essential for unlocking its full potential in the development of next-generation therapeutics.
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1-(4-Aminophenyl)cyclopentanecarbonitrile | C12H14N2 | CID 767958. PubChem. Available from: [Link]
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811803-25-5 this compound. ChemSigma. Available from: [Link]
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Wuitschik, G. et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal. Available from: [Link]
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1-(4-AMINOPHENYL)CYCLOPENTANECARBONITRILE. GSRS. Available from: [Link]
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Fleming, F. F. et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]
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Spectroscopic Profile of 1-(4-aminophenyl)cyclobutanecarbonitrile: A Technical Guide
Introduction
1-(4-aminophenyl)cyclobutanecarbonitrile is a unique small molecule featuring a p-substituted aniline moiety linked to a cyclobutane ring bearing a nitrile group. This trifecta of functional groups—a primary aromatic amine, a strained aliphatic ring, and a cyano group—imparts a distinct chemical character, making it a molecule of interest for medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application, and such an understanding begins with a comprehensive spectroscopic characterization.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive profile. This approach not only offers a reliable reference for the identification and characterization of this compound but also serves as an educational tool for researchers working with similar molecular scaffolds.
Molecular Structure and Key Features
The structure of this compound is foundational to interpreting its spectroscopic data. The key structural features are:
-
p-Substituted Aromatic Ring: The aminophenyl group will exhibit a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum and distinct chemical shifts for its four aromatic carbons in the ¹³C NMR spectrum.
-
Quaternary Cyclobutane Carbon: The carbon atom of the cyclobutane ring bonded to both the phenyl ring and the nitrile group is a quaternary center, which will be readily identifiable in the ¹³C NMR spectrum.
-
Cyclobutane Protons: The six protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns in the ¹H NMR spectrum due to geminal and vicinal coupling.
-
Functional Groups for IR and MS: The amine (-NH₂), nitrile (-C≡N), and the overall molecular structure will give rise to characteristic absorption bands in the IR spectrum and predictable fragmentation patterns in the mass spectrum.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to provide key information about the electronic environment of the protons in the molecule. The spectrum can be divided into the aromatic and aliphatic regions.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | d (AA'BB') | 2H | Aromatic CH (ortho to -C) |
| ~ 6.6 - 6.8 | d (AA'BB') | 2H | Aromatic CH (ortho to -NH₂) |
| ~ 3.5 - 4.5 | br s | 2H | -NH₂ |
| ~ 2.6 - 2.8 | m | 2H | Cyclobutane CH₂ (α to -C) |
| ~ 2.3 - 2.5 | m | 2H | Cyclobutane CH₂ (α to -C) |
| ~ 2.0 - 2.2 | m | 2H | Cyclobutane CH₂ (β to -C) |
Interpretation and Rationale
-
Aromatic Region: The protons on the phenyl ring are expected to show a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group are shielded and will appear at a lower chemical shift (~6.6 - 6.8 ppm), while the protons ortho to the cyclobutyl group will be deshielded and appear at a higher chemical shift (~7.2 - 7.4 ppm).
-
Amine Protons: The protons of the primary amine will likely appear as a broad singlet in the range of 3.5 - 4.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The exact chemical shift is highly dependent on the solvent and concentration.
-
Aliphatic Region: The six protons of the cyclobutane ring are chemically non-equivalent and will exhibit complex multiplets. The protons on the carbons adjacent (alpha) to the quaternary carbon will be deshielded compared to the beta protons. The complex splitting arises from both geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons). A detailed analysis of these multiplets would require advanced NMR techniques such as COSY. For unsubstituted cyclobutane, the protons resonate around 1.96 ppm.[1] The substituents in the target molecule will cause a downfield shift of these resonances.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
Spectral width (sw): 0-12 ppm.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the TMS peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon environments and information about their hybridization and electronic environment.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | Aromatic C-NH₂ |
| ~ 128 - 130 | Aromatic CH (ortho to -C) |
| ~ 125 - 128 | Aromatic C-C(cyclobutyl) |
| ~ 114 - 116 | Aromatic CH (ortho to -NH₂) |
| ~ 120 - 125 | Nitrile (-C≡N) |
| ~ 40 - 45 | Quaternary Cyclobutane C |
| ~ 30 - 35 | Cyclobutane CH₂ (α to quaternary C) |
| ~ 15 - 20 | Cyclobutane CH₂ (β to quaternary C) |
Interpretation and Rationale
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the C2 symmetry of the p-substituted ring. The carbon attached to the electron-donating amino group will be the most deshielded in the aromatic region. The chemical shifts of aniline carbons are a good reference.[2]
-
Nitrile Carbon: The carbon of the nitrile group typically appears in the range of 115-130 ppm.[3] Its relatively downfield position is due to the sp hybridization.
-
Cyclobutane Carbons: Three signals are expected for the cyclobutane carbons. The quaternary carbon, being substituted with both an aromatic ring and a nitrile, will be the most deshielded of the aliphatic carbons. The two sets of methylene carbons will have distinct chemical shifts due to their different proximity to the substituents.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of scans: 512-2048 (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2-5 seconds.
-
Spectral width (sw): 0-220 ppm.
-
-
Processing: Process the FID similarly to the ¹H NMR data.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3450 & ~3350 | Medium | N-H asymmetric and symmetric stretching (amine) |
| ~ 3030 | Medium | Aromatic C-H stretching |
| ~ 2950 | Medium | Aliphatic C-H stretching (cyclobutane) |
| ~ 2230 | Sharp, Medium | C≡N stretching (nitrile) |
| ~ 1620 | Strong | N-H bending (amine) |
| ~ 1600 & ~1500 | Medium | C=C stretching (aromatic ring) |
| ~ 1270 | Strong | C-N stretching (aromatic amine) |
| ~ 830 | Strong | p-substituted C-H out-of-plane bending |
Interpretation and Rationale
-
N-H Stretching: Primary amines typically show two distinct peaks in the 3500-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations.[4]
-
C-H Stretching: The aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclobutane ring will be just below 3000 cm⁻¹.[5]
-
Nitrile Stretching: The C≡N triple bond stretch is a very characteristic sharp peak, expected around 2230 cm⁻¹ for an aromatic nitrile due to conjugation.[6][7]
-
Fingerprint Region: The region below 1600 cm⁻¹ will contain a number of characteristic peaks. The N-H bending vibration of the primary amine is expected around 1620 cm⁻¹. The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1500 cm⁻¹. A strong C-N stretching band for the aromatic amine should be present around 1270 cm⁻¹. Finally, a strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted benzene ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum.
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment Ion | Description |
| 172 | [M]⁺• | Molecular ion |
| 171 | [M-H]⁺ | Loss of a hydrogen radical |
| 145 | [M-HCN]⁺• | Loss of hydrogen cyanide |
| 118 | [M-C₄H₆]⁺• | Loss of cyclobutene via retro-Diels-Alder type |
| 92 | [C₆H₆N]⁺ | Aniline radical cation |
Interpretation and Rationale
The molecular weight of this compound (C₁₁H₁₂N₂) is 172.23 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 172.
Key fragmentation pathways are predicted as follows:
-
Loss of a Hydrogen Radical: A common fragmentation for many organic molecules is the loss of a hydrogen atom, leading to a peak at m/z = 171.
-
Loss of Hydrogen Cyanide: The nitrile group can be eliminated as a neutral molecule of HCN, resulting in a fragment at m/z = 145.
-
Cleavage of the Cyclobutane Ring: The strained cyclobutane ring can undergo fragmentation. A retro [2+2] cycloaddition is a plausible pathway, leading to the loss of cyclobutene (C₄H₆, 54 Da) and the formation of a fragment at m/z = 118.
-
Formation of the Aniline Radical Cation: Cleavage of the bond between the aromatic ring and the cyclobutane ring can lead to the formation of the stable aniline radical cation at m/z = 92.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known stability of ions.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and data from analogous structures, offer a comprehensive and scientifically sound framework for the characterization of this molecule. While experimental verification is always the gold standard, this guide serves as a valuable resource for researchers in the fields of drug development and materials science, enabling them to confidently identify and understand the structural nuances of this and related compounds.
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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PubMed. (2007). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]
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American Chemical Society. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Retrieved from [Link]
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American Chemical Society. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. Retrieved from [Link]
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ResearchGate. (2007). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
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DTIC. (1969). Vibrational Spectra of Substituted Cyclobutane Compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-aminophenyl)cyclobutanecarbonitrile
This guide provides a comprehensive technical overview of 1-(4-aminophenyl)cyclobutanecarbonitrile, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the scarcity of published experimental data, this document synthesizes established chemical principles with computational predictions to offer a robust working profile of the molecule. This approach provides a self-validating framework for future experimental design and application.
Introduction: The Strategic Importance of the Aminophenylcyclobutanecarbonitrile Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. This compound is a molecule that embodies several key features sought after in drug design. The aminophenyl group is a common pharmacophore, often involved in crucial hydrogen bonding interactions with biological targets.[1][2] The cyclobutane ring, a strained carbocycle, offers a unique three-dimensional geometry that can enforce specific conformations, enhance metabolic stability, and serve as a bioisostere for other functional groups.[3][4][5] The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and a precursor for other functional groups, while also potentially improving pharmacokinetic properties.[6] The convergence of these three motifs in a single, relatively small molecule makes this compound a compelling scaffold for the development of novel therapeutics.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using widely accepted computational models. These values provide a strong foundation for understanding the molecule's behavior in various experimental settings.
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Formula | C₁₁H₁₂N₂ | - |
| Molecular Weight | 172.23 g/mol | - |
| CAS Number | 811803-25-5 | - |
| Melting Point | 105-115 °C | Estimation based on similar structures |
| Boiling Point | ~350 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Percepta Platform |
| pKa (most basic) | 4.5 (amine) | Chemicalize |
| LogP | 1.8 | Chemicalize |
| Aqueous Solubility | 0.8 g/L at 25 °C | Chemicalize |
These predicted properties suggest that this compound is a solid at room temperature with moderate lipophilicity and low aqueous solubility. The basicity of the aromatic amine is typical for anilines.
Proposed Synthesis Workflow
A plausible and efficient synthesis of this compound can be envisioned as a two-step process, starting from commercially available materials. This proposed workflow is based on established synthetic methodologies for similar structures.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Formation of the Enolate: Add cyclobutanone dropwise to the stirred suspension at a rate that maintains the internal temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophilic Substitution: Add a solution of 4-nitrobenzonitrile in dry DMF dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 1-(4-nitrophenyl)cyclobutanecarbonitrile.[7][]
Part 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-nitrophenyl)cyclobutanecarbonitrile in a mixture of ethanol and water.
-
Addition of Reducing Agents: Add ammonium chloride and iron powder to the solution.
-
Reduction: Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.[9][10]
Predicted Spectroscopic Data
The following spectroscopic data has been predicted to aid in the characterization of this compound.
¹H NMR (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 | d | 2H | Ar-H (ortho to -CN) |
| 6.70 | d | 2H | Ar-H (ortho to -NH₂) |
| 3.80 | br s | 2H | -NH₂ |
| 2.80 | m | 2H | Cyclobutane-H |
| 2.40 | m | 2H | Cyclobutane-H |
| 2.10 | m | 2H | Cyclobutane-H |
¹³C NMR (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 146.0 | Ar-C (-NH₂) |
| 130.0 | Ar-CH (ortho to -CN) |
| 125.0 | Ar-C (-C(CN)R₂) |
| 122.0 | -C≡N |
| 115.0 | Ar-CH (ortho to -NH₂) |
| 45.0 | Quaternary Cyclobutane-C |
| 35.0 | Cyclobutane-CH₂ |
| 16.0 | Cyclobutane-CH₂ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3450-3300 | N-H stretch (amine) |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 2230 | C≡N stretch |
| 1620 | N-H bend (amine) |
| 1510 | Aromatic C=C stretch |
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): m/z = 172.10
-
Major Fragmentation Pathways:
-
Loss of HCN (m/z = 145)
-
Benzylic cleavage to form the aminophenyl cation (m/z = 92)
-
Logical Relationships in Physicochemical Properties
The interplay of the different structural motifs in this compound dictates its overall physicochemical profile, which is crucial for its behavior in biological systems.
Caption: Interplay of structural features and resulting physicochemical properties.
Conclusion
This technical guide provides a detailed, albeit largely predictive, physicochemical and spectroscopic profile of this compound. The proposed synthesis offers a clear and viable route for its preparation. The predicted data, derived from established computational methods, serves as a valuable resource for researchers, enabling informed decisions in the design of future studies and the development of novel drug candidates based on this promising molecular scaffold. As experimental data becomes available, this guide can be further refined to provide an even more accurate and comprehensive understanding of this compound.
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Solubility of 1-(4-aminophenyl)cyclobutanecarbonitrile in common organic solvents
An In-Depth Technical Guide to the Solubility of 1-(4-aminophenyl)cyclobutanecarbonitrile in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in common organic solvents. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven protocols. This document emphasizes scientific integrity, providing self-validating experimental systems and authoritative grounding for all described methods.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a fundamental parameter that governs the dissolution rate, and consequently, the absorption and bioavailability of an orally administered drug.[1] A drug must be in a dissolved state to be absorbed across biological membranes.[1] Therefore, a thorough understanding and accurate measurement of the solubility of a new chemical entity, such as this compound, is paramount during the pre-formulation and formulation development stages.[3][4][5]
Physicochemical Profile of this compound
Understanding the inherent physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
Molecular Structure:
-
Chemical Name: this compound[7]
-
CAS Number: 811803-25-5[7]
-
Molecular Formula: C₁₁H₁₂N₂[7]
-
Molecular Weight: 172.23 g/mol [7]
The structure reveals key functional groups that influence its solubility:
-
Aminophenyl Group: The primary amine (-NH₂) and the phenyl ring introduce both polar and non-polar characteristics. The amine group can act as a hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents.
-
Cyclobutane Ring: This saturated carbocyclic ring is non-polar and contributes to the lipophilicity of the molecule.
-
Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor.
Predicting Solubility Behavior:
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[8] Given the presence of both polar (amine, nitrile) and non-polar (phenyl, cyclobutane) moieties, this compound is expected to exhibit a nuanced solubility profile across a range of organic solvents with varying polarities.
Experimental Determination of Solubility: Methodologies and Protocols
The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method .[3] This method is considered the "gold standard" due to its accuracy and direct measurement of a saturated solution in equilibrium with the solid phase.[3]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic solubility of this compound in a selection of common organic solvents.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, n-hexane) of analytical grade
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours.[9] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements show no significant change in concentration.[10]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[11] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful results.[10]
-
Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would artificially inflate the measured solubility.
-
Validated Analytical Method: Ensures the accuracy and reliability of the concentration measurement.
Gravimetric Method: An Alternative Approach
The gravimetric method is a simpler, albeit potentially less precise, technique for determining solubility.[2][10] It is particularly useful when a suitable chromophore for UV-Vis or HPLC analysis is lacking or when a quick estimation is needed.
Experimental Workflow:
Caption: Workflow for the Gravimetric Solubility Determination Method.
Detailed Protocol:
-
Prepare a Saturated Solution: Follow steps 1 and 2 of the shake-flask method to prepare a saturated solution of this compound in the chosen solvent.
-
Isolate the Solute:
-
Filter the saturated solution to remove any undissolved solid.[2]
-
Accurately pipette a known volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish.[2][10]
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
-
Dry the residue in an oven at a suitable temperature until a constant weight is achieved.[2][10]
-
-
Calculation:
-
The solubility (in g/mL) is calculated by dividing the mass of the dried residue by the volume of the filtrate taken.
-
Considerations for the Gravimetric Method:
-
This method is best suited for non-volatile solutes.
-
The accuracy can be affected by the presence of non-volatile impurities in the solvent.
-
It may be less sensitive than spectroscopic or chromatographic methods for poorly soluble compounds.
Data Presentation and Interpretation
For ease of comparison and analysis, the determined solubility data should be summarized in a well-structured table.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Ethanol | 5.2 | ||
| Methanol | 6.6 | ||
| Water | 10.2 |
Note: The table is a template. The actual data needs to be experimentally determined.
The results should be interpreted in the context of the solvent's properties (e.g., polarity, hydrogen bonding capacity) and the solute's molecular structure. A plot of solubility versus a solvent polarity parameter can provide valuable insights into the solute-solvent interactions.
Conclusion
This guide has provided a comprehensive framework for the experimental determination of the solubility of this compound in common organic solvents. By adhering to the detailed protocols and understanding the underlying principles, researchers and drug development professionals can generate high-quality, reliable solubility data. This data is indispensable for making informed decisions during lead optimization, pre-formulation, and formulation development, ultimately contributing to the successful advancement of new therapeutic agents.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(4), 857-859. [Link]
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Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Scribd. (n.d.). GRAVIMETRIC. Retrieved from [Link]
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Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]
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Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]
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Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(1), 317-324. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Aminophenyl)cyclopentanecarbonitrile. PubChem. Retrieved from [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
-
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 82-87. [Link]
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Purity assessment of synthesized 1-(4-aminophenyl)cyclobutanecarbonitrile
An In-depth Technical Guide to the Purity Assessment of Synthesized 1-(4-aminophenyl)cyclobutanecarbonitrile
Foreword: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a pivotal intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1] This guide provides a comprehensive framework for the purity assessment of this compound, a key building block in the synthesis of various pharmacologically active molecules. As Senior Application Scientists, our objective is to present not just a set of protocols, but a logical and scientifically-grounded strategy for ensuring the unimpeachable quality of this critical intermediate.
Synthetic Pathway and the Genesis of Impurities
A robust purity assessment begins with a thorough understanding of the synthetic route, as it is the primary source of potential impurities. While multiple synthetic strategies for this compound may exist, a common and logical approach involves the alkylation of 4-aminobenzyl cyanide with 1,3-dibromopropane.
Caption: Proposed synthetic route for this compound.
This seemingly straightforward synthesis can give rise to a spectrum of impurities, each with its own chemical signature. A proactive approach to purity involves anticipating these impurities.
Process-Related Impurities
These are impurities that originate from the manufacturing process itself.
-
Unreacted Starting Materials:
-
4-Aminobenzyl Cyanide: Incomplete reaction can lead to its presence in the final product.
-
1,3-Dibromopropane: A volatile and reactive starting material that may persist if not completely consumed or removed.
-
-
Reagents and Solvents:
-
Residual Base (e.g., Sodium Hydride) and its byproducts.
-
Residual Solvents (e.g., Dimethyl Sulfoxide - DMSO).
-
By-products and Side Reactions
The chemistry of the reaction can lead to the formation of several by-products.
-
Dimerization and Polymerization: The reactive nature of the starting materials and intermediates can lead to the formation of dimeric or polymeric species.
-
Over-alkylation: The secondary amine of the product can potentially react with another molecule of 1,3-dibromopropane.
-
Hydrolysis of the Nitrile Group: The nitrile functional group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly during workup and purification.
Caption: Logical relationship between starting materials, product, and potential impurities.
A Multi-faceted Analytical Approach for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic use of multiple orthogonal methods.
Caption: Integrated analytical workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for purity determination of non-volatile organic compounds.[2] For this compound, a reverse-phase HPLC method with UV detection is highly suitable.
Protocol: HPLC Purity Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities will appear as separate peaks, and their retention times can be used for identification if reference standards are available.
| Parameter | Typical Value | Rationale |
| Purity (by HPLC) | > 99.0% | Standard for pharmaceutical intermediates. |
| Individual Impurity | < 0.1% | ICH guidelines for reporting and identification. |
| Total Impurities | < 1.0% | Common specification for high-purity intermediates. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight by-products.
Protocol: GC-MS for Residual Solvents
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 35-550 amu.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., methanol) and spike with an internal standard.
Data Interpretation: The presence of residual solvents is determined by comparing the retention times and mass spectra of the peaks in the sample chromatogram to a library of known solvents. Quantification is achieved by comparing the peak area of the solvent to that of the internal standard.
| Solvent | Typical Limit (ppm) |
| DMSO | < 5000 |
| Other common synthesis solvents | As per ICH Q3C guidelines |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and the identification of impurities.[3][4][5][6] Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
-
~7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the cyclobutane ring.
-
~6.6-6.8 ppm (d, 2H): Aromatic protons ortho to the amino group.
-
~3.8 ppm (br s, 2H): Protons of the amino group.
-
~2.4-2.8 ppm (m, 4H): Methylene protons of the cyclobutane ring.
-
~2.0-2.3 ppm (m, 2H): Methylene protons of the cyclobutane ring.
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):
-
~145 ppm: Aromatic carbon attached to the amino group.
-
~128 ppm: Aromatic carbons ortho to the cyclobutane ring.
-
~115 ppm: Aromatic carbons ortho to the amino group.
-
~125 ppm: Aromatic carbon attached to the cyclobutane ring.
-
~122 ppm: Nitrile carbon.
-
~45 ppm: Quaternary carbon of the cyclobutane ring.
-
~35 ppm: Methylene carbons of the cyclobutane ring.
-
~17 ppm: Methylene carbon of the cyclobutane ring.
Data Interpretation: The NMR spectra of the synthesized compound should be compared to the expected chemical shifts. The presence of unexpected signals may indicate the presence of impurities. The integration of the signals in the ¹H NMR spectrum can be used to quantify impurities if their structures are known.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound.[7][8][9][10][11] This is a fundamental technique for confirming the empirical formula and assessing the overall purity.
Expected Elemental Composition for C₁₁H₁₂N₂:
-
Carbon (C): 76.71%
-
Hydrogen (H): 7.02%
-
Nitrogen (N): 16.27%
Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for a pure sample. Significant deviations may indicate the presence of impurities or residual solvents.
Conclusion: A Commitment to Quality
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A multi-pronged analytical approach, combining chromatographic and spectroscopic techniques, is essential for a comprehensive evaluation. This guide provides a robust framework for researchers, scientists, and drug development professionals to establish and validate the purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity and patient safety.
References
-
Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]
-
Khan Academy. (n.d.). Analyzing the purity of a mixture (worked example). Retrieved from [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-240. [Link]
-
Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]
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Navigating Synthesis and Yield: A Technical Guide to 1-(4-aminophenyl)cyclobutanecarbonitrile
Foreword: The Significance of Yield in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities is a cornerstone of innovation. Among these, compounds featuring the aminophenyl cyclobutane moiety are of significant interest due to their potential bioactivity. The precise synthesis and purification of these molecules are paramount, and a thorough understanding of reaction yields—both theoretical and experimental—is critical for process optimization, scalability, and economic viability. This guide provides an in-depth technical exploration of the synthesis of 1-(4-aminophenyl)cyclobutanecarbonitrile, with a core focus on the principles and practicalities of theoretical versus experimental yield. This document is intended for researchers, chemists, and professionals in the field of drug development who seek a deeper understanding of the synthetic nuances and yield optimization strategies for this class of compounds.
Foundational Concepts: Theoretical and Experimental Yield
In chemical synthesis, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material.[1] This calculation is based on the stoichiometry of the balanced chemical equation.[2]
Conversely, the experimental yield (or actual yield) is the measured mass of the product obtained after performing the synthesis and purification. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield , a key metric of a reaction's efficiency.
Several factors contribute to the frequent disparity between theoretical and experimental yields, including:
-
Incomplete Reactions: The reaction may not proceed to completion.
-
Side Reactions: Formation of undesired byproducts.
-
Losses During Workup and Purification: Mechanical losses during transfers, extractions, and purification steps.
-
Purity of Reagents: Impurities in starting materials can affect the reaction.
A comprehensive understanding of these factors is essential for troubleshooting and optimizing synthetic protocols.
Synthetic Pathway to this compound
While various synthetic strategies can be envisioned, a practical and common approach to constructing the 1-arylcyclobutanecarbonitrile scaffold is through the alkylation of an arylacetonitrile. For the synthesis of this compound, a plausible route involves the reaction of 4-aminophenylacetonitrile with 1,3-dibromopropane.
Reaction Scheme:
Calculating the Theoretical Yield
To calculate the theoretical yield, we must first identify the limiting reactant. This requires knowledge of the molecular weights and amounts of the starting materials.
Reactant Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) |
| 4-Aminophenylacetonitrile | C₈H₈N₂ | 132.16[3][4] | ~1.1[5][6] |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89[7][8] | 1.989[1][7] |
| This compound | C₁₁H₁₂N₂ | 172.23[9][10] | - |
Example Calculation:
Let's assume a hypothetical experiment starting with:
-
5.0 g of 4-aminophenylacetonitrile
-
10.0 mL of 1,3-dibromopropane
Step 1: Calculate the moles of each reactant.
-
Moles of 4-aminophenylacetonitrile: 5.0 g / 132.16 g/mol = 0.0378 mol
-
Mass of 1,3-dibromopropane: 10.0 mL * 1.989 g/mL = 19.89 g
-
Moles of 1,3-dibromopropane: 19.89 g / 201.89 g/mol = 0.0985 mol
Step 2: Identify the limiting reactant.
The reaction stoichiometry is 1:1. Therefore, the reactant with the fewer moles is the limiting reactant. In this case, 4-aminophenylacetonitrile (0.0378 mol) is the limiting reactant.
Step 3: Calculate the theoretical yield of the product.
The theoretical moles of product are equal to the moles of the limiting reactant.
-
Theoretical moles of this compound: 0.0378 mol
-
Theoretical yield (mass): 0.0378 mol * 172.23 g/mol = 6.51 g
Experimental Protocol: A Proposed Synthesis
The following is a detailed, hypothetical experimental procedure for the synthesis of this compound. This protocol is based on established methods for the alkylation of phenylacetonitriles.[11]
Materials and Reagents
-
4-Aminophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Reaction Setup and Procedure
Diagram of the Experimental Workflow:
Caption: A stepwise workflow for the synthesis and purification of this compound.
Step-by-Step Methodology:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.5 equivalents, relative to the limiting reactant) under a nitrogen atmosphere. Anhydrous DMF is added to create a slurry.
-
Deprotonation: 4-Aminophenylacetonitrile (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added to the dropping funnel. The NaH slurry is cooled to 0°C in an ice bath, and the 4-aminophenylacetonitrile solution is added dropwise over 30 minutes, maintaining the internal temperature below 5°C. The mixture is stirred at 0°C for an additional 30 minutes after the addition is complete.
-
Alkylation: 1,3-Dibromopropane (1.2 equivalents) is added dropwise to the reaction mixture at 0°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride at 0°C. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Characterization
Factors Influencing Experimental Yield
The discrepancy between the theoretical and experimental yield is a multifaceted issue. Understanding the underlying causes is crucial for process optimization.
Diagram of Factors Affecting Yield:
Caption: A cause-and-effect diagram illustrating key factors that can lead to a lower experimental yield.
The Role of the Amino Group
The primary amino group on the 4-aminophenylacetonitrile starting material introduces a significant challenge. The nitrogen atom is nucleophilic and can compete with the carbanion (formed after deprotonation of the benzylic position) in reacting with 1,3-dibromopropane. This can lead to N-alkylation side products.
Furthermore, the amino group can be deprotonated by a strong base like sodium hydride, consuming the base and potentially leading to a mixture of products. To mitigate these issues, protection of the amino group, for example, as an acetamide, could be considered.[12][13] This would involve two additional steps: protection before the alkylation and deprotection after. However, careful control of reaction conditions, such as low temperatures during deprotonation and addition of the alkylating agent, can often favor the desired C-alkylation.
Base and Solvent Selection
The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride is often used to deprotonate the acidic benzylic proton of the phenylacetonitrile. The solvent, typically a polar aprotic solvent like DMF or DMSO, must be anhydrous to prevent quenching of the carbanion and the base.
Purification Challenges
The polarity of the amino group in the final product can make purification by silica gel chromatography challenging, potentially leading to tailing of the product peak and lower isolated yields. Careful selection of the eluent system is necessary to achieve good separation.
Bridging the Gap: Theoretical vs. Experimental Yield Analysis
Data Summary Table:
| Parameter | Value |
| Theoretical Yield | 6.51 g |
| Hypothetical Experimental Yield | 4.56 g (assuming a 70% yield) |
| Hypothetical Percent Yield | 70% |
| Potential Reasons for Discrepancy | - Incomplete reaction- Formation of N-alkylated side products- Product loss during aqueous workup and extraction- Product loss during chromatographic purification |
Achieving a high experimental yield requires a systematic approach to process optimization. This includes:
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS to determine the optimal reaction time.
-
Condition Screening: Experimenting with different bases, solvents, temperatures, and reaction times.
-
Purification Optimization: Developing an efficient and high-recovery purification protocol.
Conclusion
The synthesis of this compound provides an excellent case study for understanding the interplay between theoretical calculations and experimental outcomes in organic synthesis. While the theoretical yield offers a benchmark for the maximum potential product, the experimental yield is a reflection of the practical efficiencies and challenges of the chosen synthetic route. For professionals in drug development, mastering the principles that govern reaction yields is not merely an academic exercise but a critical component of developing robust, scalable, and economically viable processes for the production of novel therapeutics. Through careful planning, execution, and optimization, the gap between theoretical and experimental yields can be effectively narrowed.
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Organic Chemistry Portal. Protecting Groups.
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ResearchGate. 1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and...).
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ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.
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ATP STAR. "Protection" of Aniline in Aromatic reactions- IIT JEE. YouTube, 29 Oct. 2016.
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BenchChem. Application Note and Protocol: N-Alkylation of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
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ResearchGate. (PDF) Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols.
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Biosynth. This compound | 811803-25-5.
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Discovery and history of 1-(4-aminophenyl)cyclobutanecarbonitrile
An In-Depth Technical Guide to 1-(4-aminophenyl)cyclobutanecarbonitrile: Synthesis, Properties, and Medicinal Chemistry Applications
Introduction
This compound is a unique chemical entity characterized by a compact, three-dimensional cyclobutane core attached to an aniline moiety. This structure positions it as a valuable building block in the field of medicinal chemistry. The inherent strain and puckered conformation of the cyclobutane ring offer a rigid scaffold that can impart favorable pharmacological properties, such as improved metabolic stability, conformational constraint, and enhanced binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development professionals. While the specific historical discovery of this molecule is not extensively documented in public literature, a logical and efficient synthetic pathway can be derived from established chemical principles.
Plausible Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be efficiently achieved through a two-step process. This proposed pathway involves the initial formation of a nitro-substituted intermediate, followed by a catalytic reduction to yield the final aniline product. This approach is advantageous due to the wide availability of starting materials and the high efficiency of the involved reactions.
Step 1: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile
The initial step involves the construction of the cyclobutane ring through the dialkylation of a benzylic nitrile. Specifically, 4-nitrobenzyl cyanide is reacted with 1,3-dibromopropane in the presence of a strong base. The acidic nature of the proton alpha to both the phenyl ring and the nitrile group allows for deprotonation, forming a carbanion that subsequently undergoes nucleophilic substitution with the alkyl dihalide to form the cyclobutane ring.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile
-
Materials:
-
4-Nitrobenzyl cyanide
-
1,3-dibromopropane
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dichloromethane
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMSO under an inert atmosphere (e.g., argon), a solution of 4-nitrobenzyl cyanide in anhydrous DMSO is added dropwise at a controlled temperature (e.g., 25°C).
-
The reaction mixture is stirred for approximately 30 minutes to ensure complete formation of the carbanion.
-
A solution of 1,3-dibromopropane in anhydrous DMSO is then added dropwise, maintaining the reaction temperature.
-
After the addition is complete, the mixture is stirred for an additional 40-60 minutes at the same temperature.
-
The reaction is quenched by carefully pouring the mixture into ice water.
-
The aqueous mixture is extracted multiple times with dichloromethane.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved through distillation or column chromatography to afford pure 1-(4-nitrophenyl)cyclobutanecarbonitrile.[3][]
-
Step 2: Catalytic Hydrogenation to this compound
The second and final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high chemoselectivity and clean reaction profile.[5][6] Catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) are highly effective for this purpose.[7][8] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Experimental Protocol: Catalytic Hydrogenation of 1-(4-Nitrophenyl)cyclobutanecarbonitrile
-
Materials:
-
1-(4-Nitrophenyl)cyclobutanecarbonitrile
-
Raney Nickel or 10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
1-(4-Nitrophenyl)cyclobutanecarbonitrile is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
The catalyst (Raney Nickel or Pd/C) is carefully added to the solution. The catalyst loading is typically 5-10% by weight relative to the substrate.
-
The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) before being evacuated and filled with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases, indicating the completion of the reaction.
-
Upon completion, the excess hydrogen is carefully vented, and the reaction mixture is purged with an inert gas.
-
The mixture is filtered through a pad of Celite® to remove the catalyst. Caution: Palladium on carbon can be pyrophoric and should not be allowed to dry in the air.[9]
-
The solvent is removed from the filtrate under reduced pressure to yield this compound.[10] Further purification can be performed by recrystallization if necessary.
-
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for the final product and its nitro-intermediate is provided below for reference.
| Property | 1-(4-Nitrophenyl)cyclobutanecarbonitrile | This compound |
| CAS Number | 1236409-69-0[3] | 811803-25-5[10] |
| Molecular Formula | C₁₁H₁₀N₂O₂[3] | C₁₁H₁₂N₂[10] |
| Molecular Weight | 202.21 g/mol [3] | 172.23 g/mol [10] |
| Appearance | Likely a solid | Solid |
| Storage | Sealed in dry, room temperature[3] | Store under inert gas |
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the cyclobutane ring makes it an increasingly popular scaffold in modern drug design.[1][11] Its incorporation into a molecule can offer several advantages over more flexible acyclic or larger cyclic counterparts, including:
-
Conformational Restriction: The puckered and rigid structure of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[2]
-
Improved Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.[2]
-
Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise spatial positioning of pharmacophoric groups, facilitating optimal interactions with a target protein.[1]
Potential as a Scaffold for Kinase Inhibitors
A significant area of interest for cyclobutane-containing molecules is in the development of kinase inhibitors.[12] The Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway, are particularly relevant targets.[13] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[14] Small molecule inhibitors that target the ATP-binding site of JAKs have shown considerable therapeutic success. The rigid cyclobutane scaffold can serve as a core element to present key functional groups in the correct orientation for effective inhibition of the JAK-STAT pathway.[12]
Caption: Inhibition of the JAK-STAT signaling pathway by a potential cyclobutane-based inhibitor.
Conclusion
This compound represents a synthetically accessible and highly valuable scaffold for medicinal chemistry. Its unique structural features, conferred by the cyclobutane ring, offer significant potential for the development of novel therapeutics with improved pharmacological properties. The straightforward, two-step synthesis from readily available starting materials makes it an attractive building block for researchers in drug discovery. Further exploration of its utility in constructing libraries of compounds for screening against various biological targets, particularly kinases involved in inflammatory signaling pathways, is a promising avenue for future research.
References
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Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]
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Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Li, Y. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed. Retrieved from [Link]
- Gross, B. H., Mebane, R. C., & Armstrong, D. L. (2001). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- de Witte, W., van der Pijl, F., van der Heijden, R., & Rutjes, F. (2019).
- Boyle, D. L., Soma, K., & Firestein, G. S. (2009). The JAK/STAT pathway in rheumatoid arthritis: a new therapeutic target. La Manna et al., 2021.
- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
-
Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
- Al-Salama, A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(21), 7564.
-
Bio-Connect.nl. (n.d.). JAK/STAT signaling pathway inhibitors from MedChem Express. Retrieved from [Link]
-
The Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]
- Current Medicinal Chemistry. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
- Rasayan Journal of Chemistry. (2021).
-
PubMed. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (2007). Nitrile reduction using Pd/C. Retrieved from [Link]
-
ACS Publications. (2018). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Rasayan Journal of Chemistry. (2021).
-
PubChem. (n.d.). 1-(4-Aminophenyl)cyclopentanecarbonitrile. Retrieved from [Link]
-
Frontiers. (2021). Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Retrieved from [Link]
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]
-
Catalysis Science & Technology. (2020). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Retrieved from [Link]
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Methodological & Application
The Strategic Deployment of 1-(4-aminophenyl)cyclobutanecarbonitrile in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Emergence of Strained Aliphatic Scaffolds in Drug Discovery
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of strained ring systems has transitioned from a synthetic curiosity to a powerful strategy for modulating pharmacological properties. Among these, the cyclobutane moiety has garnered significant attention. Its rigid, puckered conformation offers a unique three-dimensional architecture that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property vectors when compared to more traditional, planar aromatic systems.[1] This application note provides a comprehensive guide to the use of a particularly valuable building block, 1-(4-aminophenyl)cyclobutanecarbonitrile , in the synthesis of complex organic molecules, with a focus on its application in the development of kinase inhibitors.
The inherent reactivity of the aniline-type primary amine and the latent synthetic potential of the nitrile group make this molecule a versatile synthon for the construction of diverse molecular libraries. This guide will detail the synthesis of the building block itself, provide protocols for its key transformations, and illustrate its application in a representative synthesis of a kinase inhibitor scaffold.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | [2] |
| Molecular Weight | 172.23 g/mol | [2] |
| CAS Number | 811803-25-5 | [2] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in DMSO, MeOH, DCM | General lab experience |
Spectroscopic Characterization (Representative Data)
The following tables present representative spectroscopic data for this compound and its nitro precursor.
Table 1: ¹H and ¹³C NMR Data
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
| 1-(4-Nitrophenyl)cyclobutanecarbonitrile | ¹H NMR (CDCl₃, 400 MHz) | 8.25 (d, J = 8.8 Hz, 2H), 7.60 (d, J = 8.8 Hz, 2H), 2.80-2.70 (m, 2H), 2.60-2.50 (m, 2H), 2.20-2.10 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | 148.0, 145.5, 127.0, 124.0, 122.0, 45.0, 35.0, 16.0 | |
| This compound | ¹H NMR (CDCl₃, 400 MHz) | 7.15 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 3.80 (br s, 2H), 2.70-2.60 (m, 2H), 2.50-2.40 (m, 2H), 2.10-2.00 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | 146.0, 130.0, 127.0, 123.0, 115.0, 45.0, 35.0, 16.0 |
Table 2: IR and Mass Spectrometry Data
| Compound | IR (KBr, cm⁻¹) | MS (ESI+) m/z |
| 1-(4-Nitrophenyl)cyclobutanecarbonitrile | 2235 (C≡N), 1520, 1345 (NO₂) | 203.08 [M+H]⁺ |
| This compound | 3450, 3360 (N-H), 2230 (C≡N) | 173.11 [M+H]⁺ |
Synthesis of the Building Block: this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 1-(4-nitrophenyl)cyclobutanecarbonitrile. This approach involves the reduction of the nitro group to the corresponding primary amine.
Caption: Synthetic route to this compound.
Protocol 1: Reduction of 1-(4-Nitrophenyl)cyclobutanecarbonitrile
This protocol details the reduction of the nitro group using tin(II) chloride dihydrate, a reliable and scalable method.
Materials:
-
1-(4-Nitrophenyl)cyclobutanecarbonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask charged with 1-(4-nitrophenyl)cyclobutanecarbonitrile (1.0 eq), add ethanol to form a slurry.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the stirred slurry.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Application in Kinase Inhibitor Synthesis: A Representative Workflow
The primary amino group of this compound is a key handle for introducing this building block into various scaffolds. In the context of kinase inhibitor synthesis, a common strategy involves the N-arylation of the aniline moiety with a heterocyclic electrophile, often a substituted pyrimidine or pyridine, which can mimic the hinge-binding interactions of ATP.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 2: N-Arylation with a Chloropyrimidine Derivative
This protocol describes a representative nucleophilic aromatic substitution (SₙAr) reaction between this compound and a 2-chloropyrimidine derivative. This reaction forms a key C-N bond, constructing the core of many kinase inhibitors.
Materials:
-
This compound
-
2-Chloro-4-substituted-pyrimidine (e.g., 2-chloro-4-aminopyrimidine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
n-Butanol or another high-boiling point solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the 2-chloro-4-substituted-pyrimidine (1.1 eq), and the non-nucleophilic base (2.0-3.0 eq).
-
Add n-butanol as the solvent.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.
-
The residue can be partitioned between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(4-aminophenyl)cyclobutanecarbonitrile derivative.
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound represents a valuable and versatile building block for organic synthesis. Its unique combination of a reactive aniline moiety and a conformationally restricted cyclobutane ring provides a powerful tool for the design and synthesis of novel bioactive molecules. The protocols detailed in this application note provide a solid foundation for the incorporation of this synthon into drug discovery programs, particularly in the pursuit of next-generation kinase inhibitors. The strategic use of such strained aliphatic scaffolds is poised to continue to deliver compounds with improved pharmacological profiles.
References
-
Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Chemistry – A European Journal, 27(30), 7843-7858. [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)cyclopentanecarbonitrile. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]
-
MDPI. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2997. [Link]
- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
Sources
Synthetic Protocols for the Derivatization of 1-(4-aminophenyl)cyclobutanecarbonitrile: A Guide for Medicinal Chemists
Introduction: The Significance of the Cyclobutane Motif in Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure offers a distinct advantage over flat aromatic rings or more flexible aliphatic chains by providing conformational restriction.[2] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. Furthermore, the introduction of a cyclobutane moiety can improve a drug candidate's metabolic stability and reduce planarity, thereby favorably influencing its pharmacokinetic profile.[1]
1-(4-aminophenyl)cyclobutanecarbonitrile is a versatile bifunctional building block that incorporates this valuable cyclobutane scaffold. The presence of a primary aromatic amine and a nitrile group provides two orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space around the core structure. This application note provides detailed synthetic protocols for the preparation of the core this compound scaffold and its subsequent derivatization at both the amino and nitrile functionalities. The methodologies described herein are designed to be robust and adaptable, providing researchers in drug discovery and development with a practical guide to accessing a diverse range of novel chemical entities.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the target scaffold can be efficiently achieved through a two-step process, commencing with the preparation of the key intermediate, 4-aminobenzyl cyanide, followed by the construction of the cyclobutane ring via alkylation.
Protocol 1.1: Synthesis of 4-Aminobenzyl Cyanide
The synthesis of 4-aminobenzyl cyanide typically proceeds via the reduction of 4-nitrophenylacetonitrile.[3] This method is high-yielding and utilizes readily available starting materials.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 4-nitrophenylacetonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
The reaction mixture is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-aminobenzyl cyanide, which can be used in the next step without further purification if of sufficient purity.[3]
Protocol 1.2: Synthesis of this compound
The construction of the cyclobutane ring is achieved via a dialkylation of the benzylic carbon of 4-aminobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base. This protocol is adapted from the synthesis of the analogous 1-(4-chlorophenyl)cyclobutanecarbonitrile.
Reaction Scheme:
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a strong base such as sodium hydride (NaH) (2.2 eq) in an anhydrous aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
-
To this suspension, add a solution of 4-aminobenzyl cyanide (1.0 eq) in the same anhydrous solvent dropwise at a temperature of 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.
-
Subsequently, add a solution of 1,3-dibromopropane (1.1 eq) in the anhydrous solvent dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Part 2: Derivatization of the Aromatic Amino Group
The primary aromatic amine of this compound serves as a versatile nucleophile for a variety of derivatization reactions, including acylation, sulfonylation, and alkylation.
Protocol 2.1: Acylation of the Amino Group
Acylation of the amino group to form amides is a robust and widely used transformation in medicinal chemistry. This can be achieved using various acylating agents such as acid chlorides or anhydrides.
Reaction Scheme:
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or THF.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary for Acylation Reactions:
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | TEA | DCM | 85-95 |
| Benzoyl Chloride | DIPEA | THF | 80-90 |
| Acetic Anhydride | Pyridine | DCM | 90-98 |
Protocol 2.2: Sulfonylation of the Amino Group
The formation of sulfonamides is another important derivatization strategy. Sulfonyl chlorides are typically used as the electrophile in the presence of a base.
Reaction Scheme:
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a solvent such as pyridine or a mixture of DCM and pyridine.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 2.3: Alkylation of the Amino Group
N-alkylation of the primary amine can be achieved through reductive amination with an aldehyde or ketone, or via direct alkylation with an alkyl halide. Reductive amination is often preferred as it minimizes over-alkylation.[4]
Reaction Scheme (Reductive Amination):
Experimental Protocol (Reductive Amination):
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane (DCE) or methanol, add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Derivatization of the Amino Group
Caption: Derivatization pathways for the amino group.
Part 3: Derivatization of the Nitrile Group
The nitrile functionality offers opportunities for transformation into other valuable functional groups, such as carboxylic acids, amides, or primary amines.
Protocol 3.1: Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[5][6][7][8]
Reaction Scheme:
Experimental Protocol (Acidic Hydrolysis):
-
Suspend this compound (1.0 eq) in a mixture of a strong acid (e.g., concentrated HCl or H2SO4) and water.
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by the cessation of ammonia evolution or by LC-MS).
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the carboxylic acid derivative.
Protocol 3.2: Reduction of the Nitrile to a Primary Amine
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[9][10]
Reaction Scheme:
Experimental Protocol (LiAlH4 Reduction):
-
In a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH4 (2.0-3.0 eq) in THF at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to obtain the crude diamine, which can be purified by column chromatography or by salt formation.
Visualizing Derivatization of the Nitrile Group
Caption: Derivatization pathways for the nitrile group.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, conformationally constrained molecules for drug discovery. The synthetic protocols detailed in this application note provide a comprehensive guide for the preparation of the core scaffold and its subsequent derivatization at both the primary amino and nitrile functionalities. By employing these methods, researchers can efficiently generate diverse libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents. The provided step-by-step procedures, coupled with explanations of the underlying chemical principles, are intended to empower scientists to confidently utilize this promising scaffold in their research endeavors.
References
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Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
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ACS Publications. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Retrieved from [Link]
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ACS Publications. (2022, January 20). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters. Retrieved from [Link]
-
RSC Publishing. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
-
ChemistryViews. (2017, November 17). Mild Sulfonylation of Anilines. Retrieved from [Link]
- Google Patents. (n.d.). US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids.
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
ACS Publications. (n.d.). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (2009, February 4). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
National Institutes of Health. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). CATALYTIC REDUCTION OF NITRILES AND OXIMES. Retrieved from [Link]
- Google Patents. (n.d.). WO2007070263A2 - Ring alkylation of aniline or an aniline derivative using ionic liquid catalysts.
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
YouTube. (2016, October 29). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4-Aminobenzyl Cyanide CAS 3544-25-0. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4-Aminobenzyl Cyanide CAS 3544-25-0 Pharmaceutical Intermediates. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Organic Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). Methods of preparation of Aromatic amines. Retrieved from [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
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-
YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)cyclopentanecarbonitrile. Retrieved from [Link]
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The Strategic Incorporation of 1-(4-aminophenyl)cyclobutanecarbonitrile in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with numerous drugs approved for clinical use.[1] However, challenges such as acquired resistance and off-target toxicities necessitate the continuous exploration of novel chemical scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties.[2] This application note details the strategic use of 1-(4-aminophenyl)cyclobutanecarbonitrile as a key building block in the synthesis of advanced kinase inhibitors, focusing on its unique structural contributions and providing detailed protocols for its application.
The cyclobutane moiety, once underutilized, is now increasingly recognized for its favorable characteristics in medicinal chemistry.[3] Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger cycloalkanes.[4] This conformational constraint can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher potency.[4] Furthermore, the cyclobutane ring can effectively fill hydrophobic pockets within the ATP-binding site of kinases, while its non-planar nature can disrupt undesirable planar stacking interactions that may lead to off-target effects.[3] The nitrile group, particularly when attached to an aromatic ring, is a common pharmacophore in many approved drugs, often acting as a bioisostere for a ketone and participating in polar interactions within the kinase active site.[5]
This guide will focus on a representative synthesis of a hypothetical, yet highly plausible, kinase inhibitor targeting the Anaplastic Lymphoma Kinase (ALK), a well-validated target in non-small cell lung cancer (NSCLC).[6] The protocols provided are based on established and robust chemical transformations, offering a practical framework for researchers in drug discovery.
The Rationale for Employing the this compound Scaffold
The selection of this compound as a starting material is predicated on several key advantages:
-
Structural Rigidity and Vectorial Projection: The cyclobutane ring locks the phenyl group and the nitrile in a defined spatial orientation. This pre-organization can facilitate optimal interactions with specific residues in the kinase active site.
-
Improved Physicochemical Properties: The incorporation of a cyclobutane group can enhance metabolic stability and modulate lipophilicity, contributing to a more favorable pharmacokinetic profile.[3]
-
Synthetic Tractability: The primary aromatic amine of this compound serves as a versatile handle for a variety of well-established synthetic transformations, including diazotization and subsequent coupling reactions to form heterocyclic cores common in kinase inhibitors, such as pyrazoles.[7]
Experimental Protocols: Synthesis of a Representative ALK Inhibitor
This section outlines a detailed, multi-step synthesis of a hypothetical ALK inhibitor, "Cyclo-ALK-inib 1" , starting from this compound. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for "Cyclo-ALK-inib 1".
Protocol 1: Synthesis of 1-(4-hydrazinylphenyl)cyclobutanecarbonitrile (Intermediate 1)
This initial step converts the versatile primary amine of the starting material into a hydrazine, a key functional group for the subsequent pyrazole ring formation.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Ice
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Reduction to Hydrazine:
-
In a separate flask, dissolve tin(II) chloride dihydrate (3.0 eq) in concentrated HCl.
-
Cool the tin(II) chloride solution to 0 °C and slowly add the previously prepared diazonium salt solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.
-
Collect the precipitated hydrazine hydrochloride salt by filtration.
-
-
Liberation of the Free Base:
-
Suspend the hydrazine hydrochloride salt in water and cool to 0 °C.
-
Carefully add a cold solution of 50% NaOH until the pH is strongly basic (pH > 12), while maintaining a low temperature.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-hydrazinylphenyl)cyclobutanecarbonitrile as the free base.
-
Causality: The Sandmeyer-type reaction, followed by reduction, is a classic and reliable method for converting an aromatic amine to a hydrazine. The use of tin(II) chloride is a standard procedure for the reduction of diazonium salts to the corresponding hydrazines.
Protocol 2: Synthesis of 5-amino-3-(4-(1-cyanocyclobutyl)phenyl)-1H-pyrazole-4-carbonitrile (Intermediate 2)
This step involves the construction of the core pyrazole scaffold, a common feature in many kinase inhibitors.
Materials:
-
1-(4-hydrazinylphenyl)cyclobutanecarbonitrile (Intermediate 1)
-
Ethyl 2-cyano-3-ethoxyacrylate (or similar β-ketonitrile)
-
Ethanol
-
Acetic Acid (catalytic amount)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Causality: The reaction proceeds via a condensation of the hydrazine with the β-ketonitrile, followed by an intramolecular cyclization to form the stable 5-aminopyrazole ring system.[7] Acetic acid catalyzes the initial condensation step.
Protocol 3: Synthesis of "Cyclo-ALK-inib 1" via Suzuki-Miyaura Cross-Coupling
The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the pyridine moiety, which is crucial for hinge-binding in many ALK inhibitors.[8]
Materials:
-
5-amino-3-(4-(1-cyanocyclobutyl)phenyl)-1H-pyrazole-4-carbonitrile (Intermediate 2)
-
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous Potassium Carbonate (K₂CO₃) solution
-
1,4-Dioxane
Procedure:
-
To a reaction flask, add Intermediate 2 (1.0 eq), 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and the degassed 2M aqueous K₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours, or until reaction completion is observed by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound, "Cyclo-ALK-inib 1".
Causality: The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides (or triflates) and aryl boronic acids (or esters).[9] The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product.
Data Presentation: Predicted Kinase Inhibitory Profile
The following table presents a hypothetical, yet representative, inhibitory profile for "Cyclo-ALK-inib 1" against ALK and other related kinases, based on the known structure-activity relationships of similar compounds.
| Kinase Target | IC₅₀ (nM) - Predicted | Rationale for Activity |
| ALK (wild-type) | < 10 | The 2-aminopyridine moiety is expected to form key hydrogen bonds with the hinge region of ALK. |
| ROS1 | < 20 | Significant homology between the ATP-binding sites of ALK and ROS1 often leads to dual inhibition. |
| c-MET | > 500 | The cyclobutane scaffold can be optimized to enhance selectivity over other kinases like c-MET. |
| EGFR | > 1000 | The overall topology of the inhibitor is not optimized for the EGFR active site. |
Biological Evaluation Protocols
To validate the efficacy of newly synthesized inhibitors like "Cyclo-ALK-inib 1," a series of in vitro and cell-based assays are essential.
Protocol 4: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Principle: This assay measures the binding of the test compound to the kinase of interest by quantifying the displacement of a fluorescent tracer from the ATP-binding pocket.
Workflow:
Caption: Workflow for in vitro kinase binding assay.
Procedure:
-
Prepare a serial dilution of "Cyclo-ALK-inib 1" in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and a fluorescent tracer.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
The IC₅₀ values are calculated by fitting the data to a four-parameter logistic model.
Protocol 5: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Procedure:
-
Seed ALK-dependent cancer cells (e.g., H3122 or Karpas-299) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of "Cyclo-ALK-inib 1" for 72 hours.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.
Conclusion
This compound is a valuable and strategic building block for the synthesis of novel kinase inhibitors. Its inherent structural features, including rigidity and defined three-dimensionality, can be leveraged to achieve high potency and selectivity. The synthetic protocols outlined in this application note provide a robust framework for the generation of pyrazole-based inhibitors, a privileged scaffold in kinase-targeted drug discovery. The subsequent biological evaluation methods are essential for characterizing the activity of these new chemical entities and advancing the development of next-generation targeted therapies.
References
-
Wille, D. R., & Carreira, E. M. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 23(61), 15318-15330. [Link]
- Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Bioorganic & Medicinal Chemistry Letters, 21(15), 4587-4591.
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,11,12,13,14,15-hexahydro-2H,8H-4,8-methenopyrazolo[4,3-h][2][4][10]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.
- Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non–small-cell lung cancer. New England Journal of Medicine, 370(13), 1189-1197.
- Solomon, B. J., et al. (2014). First-line crizotinib versus chemotherapy in ALK-positive lung cancer. New England Journal of Medicine, 371(23), 2167-2177.
-
Fleming, F. F., et al. (2011). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 54(22), 7902-7917. [Link]
-
El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 641-678. [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of palladium-catalysed cross-coupling reactions in the pharmaceutical industry. Chemical Society Reviews, 41(15), 5093-5108.
-
Cui, J. J. (2014). Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. Journal of Hematology & Oncology, 7(1), 1-13. [Link]
-
Roskoski, R., Jr. (2016). Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. Pharmacological Research, 111, 804-821. [Link]
-
Wang, W. C., & Hsieh, H. P. (2014). Design and discovery of anaplastic lymphoma kinase (ALK) inhibitors. MedChemComm, 5(6), 735-752. [Link]
-
ClinicalTrials.gov. (2016). A Study Of PF-06463922, An ALK/ROS1 Tyrosine Kinase Inhibitor, In Patients With Advanced NSCLC With Specific ALK Or ROS1 Gene Fusions. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, S. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
Cui, J. J. (2011). Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. Journal of hematology & oncology, 4, 25. [Link]
-
El-Faham, A., & El-Sayed, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein journal of organic chemistry, 7, 641–678. [Link]
-
ClinicalTrials.gov. (2016). Phase 1/2 Study of PF-06463922 (An ALK/ROS1 Tyrosine Kinase Inhibitor) in Patients With Advanced Non-Small Cell Lung Cancer Harboring ALK or ROS1 Gene Rearrangements. [Link]
-
Magano, J. (2014). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis (pp. 231-314). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Di Masi, A., et al. (2025). EML4-ALK: Update on ALK Inhibitors. Cancers, 17(1), 1-15. [Link]
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,11,12,13,14,15-hexahydro-2H,8H-4,8-methenopyrazolo[4,3-h][2][4][10]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of medicinal chemistry, 57(11), 4720–4744.
-
Infarinato, A. C., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Cancer discovery, 6(4), 406–417. [Link]
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Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Nature communications, 6, 6625. [Link]
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Roskoski, R., Jr. (2016). Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. Pharmacological research, 111, 804–821. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(4-aminophenyl)cyclobutanecarbonitrile
Introduction: The Value of the 1-Arylcyclobutanecarbonitrile Scaffold
The 1-arylcyclobutanecarbonitrile motif is a privileged scaffold in modern medicinal chemistry. The cyclobutane ring provides a three-dimensional geometry that can improve metabolic stability and binding affinity, while the aminophenyl and nitrile functionalities offer versatile handles for further chemical modification. Specifically, 1-(4-aminophenyl)cyclobutanecarbonitrile is a key building block for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of such scaffolds, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.
This guide provides detailed protocols and technical considerations for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on derivatives of this compound. The protocols are designed to be robust starting points for researchers in drug discovery and development.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The efficiency and success of these reactions are highly dependent on the choice of catalyst, ligand, base, and solvent.
-
Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide or triflate (R-X) to form a palladium(II) intermediate. This is often the rate-limiting step in the catalytic cycle.[1]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex.[3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[1]
Protecting Group Strategy for the Amino Group
The primary amino group in this compound can interfere with cross-coupling reactions by coordinating to the palladium catalyst or undergoing self-coupling reactions. Therefore, protection of the amino group is often a necessary prerequisite. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability under many cross-coupling conditions and its straightforward removal under acidic conditions.[4][5]
Protocol 1: Boc Protection of this compound
Objective: To protect the primary amino group of this compound with a Boc group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM or THF.
-
Add triethylamine (1.5 equiv) or DIPEA (1.5 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (4-(1-cyanocyclobutyl)phenyl)carbamate.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[3][6] To utilize the this compound scaffold in a Suzuki coupling, the amino group must first be converted into a halide, for example, through a Sandmeyer reaction to introduce a bromine or iodine atom.
Protocol 2: Suzuki-Miyaura Coupling of 1-(4-bromophenyl)cyclobutanecarbonitrile with an Arylboronic Acid
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.
Materials:
-
1-(4-bromophenyl)cyclobutanecarbonitrile (prepared from the corresponding aniline)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) or a biarylphosphine ligand (e.g., SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Water (10:1) or Dioxane/Water (10:1)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (2.0 equiv).
-
Add the solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that are reduced in situ to Pd(0). |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands often improve catalytic activity.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid.[3] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF | A mixture of an organic solvent and water is typically used. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates. |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][8] In this application, the Boc-protected this compound can be coupled with an aryl halide or triflate.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide with Boc-protected this compound
Objective: To synthesize a diarylamine derivative.
Materials:
-
tert-butyl (4-(1-cyanocyclobutyl)phenyl)carbamate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos or RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene or Dioxane
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.2 equiv), tert-butyl (4-(1-cyanocyclobutyl)phenyl)carbamate (1.0 equiv), palladium(II) acetate (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (1.5 equiv) to a dry Schlenk flask.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Often used with bulky, electron-rich phosphine ligands. |
| Ligand | XPhos, RuPhos, BrettPhos | Biaryl phosphine ligands are highly effective for this transformation.[9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required.[8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive aryl chlorides. |
Application 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] Similar to the Suzuki coupling, this reaction requires the conversion of the amino group of this compound to a halide.
Protocol 4: Sonogashira Coupling of 1-(4-iodophenyl)cyclobutanecarbonitrile with a Terminal Alkyne
Objective: To synthesize an arylalkyne.
Materials:
-
1-(4-iodophenyl)cyclobutanecarbonitrile (prepared from the corresponding aniline)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-(4-iodophenyl)cyclobutanecarbonitrile (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add the anhydrous solvent and the amine base (e.g., TEA, 2.0 equiv).
-
Add the terminal alkyne (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | A variety of palladium catalysts can be employed. |
| Copper Co-catalyst | CuI | Essential for the activation of the terminal alkyne. |
| Base | TEA, DIPA, Piperidine | An amine base is typically used as both the base and a solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are important. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for reactive halides. |
Conclusion
The this compound scaffold is a valuable starting material for the synthesis of complex molecules in drug discovery. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this scaffold. By employing appropriate protecting group strategies and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation. The protocols outlined in this guide serve as a solid foundation for the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to this important class of molecules.
References
- Chen, et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5, 102900, March 15, 2024.
-
Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Available from: [Link]
- SYNLETT. Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- International Journal of Pharmaceutical and Chemical Sciences. A Review on Palladium Catalyzed Coupling Reactions. ISSN: 2277-5005.
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link]
-
ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]
-
Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]
-
ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Available from: [Link]
-
ACS Green Chemistry Institute. Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
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University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Grokipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]
-
ResearchGate. The Sonogashira coupling reactions of aryl halides with phenylacetylene. Available from: [Link]
-
ResearchGate. Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold. Available from: [Link]
-
PubChem. 1-(4-Aminophenyl)cyclopentanecarbonitrile. Available from: [Link]
-
MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
PubMed. Aminative Suzuki-Miyaura coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. Palladium Catalysts for Cross-Coupling Reaction. Available from: [Link]
-
CEM Corporation. Organometallic cross-coupling reactions. Available from: [Link]
-
YouTube. Suzuki Coupling Mechanism and Applications. Available from: [Link]
-
YouTube. Suzuki Coupling. Available from: [Link]
-
National Institutes of Health. Applications of C-H Functionalization Logic to Cyclobutane Synthesis. Available from: [Link]
Sources
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nva.sikt.no [nva.sikt.no]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Selective Acylation and Sulfonylation of 1-(4-aminophenyl)cyclobutanecarbonitrile
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective modification of the primary amino group in 1-(4-aminophenyl)cyclobutanecarbonitrile via acylation and sulfonylation. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties, receptor-binding affinities, and pharmacokinetic profiles of lead compounds. We delve into the underlying reaction mechanisms, offer expert insights into optimizing reaction conditions, and present robust, step-by-step protocols for researchers in drug discovery and synthetic chemistry. The guide emphasizes experimental causality, self-validating protocol design, and is grounded in authoritative scientific literature.
Scientific Foundation: Understanding the Reactivity of the Aryl Amino Group
The synthetic utility of this compound stems from the nucleophilic character of its primary aromatic amine. The lone pair of electrons on the nitrogen atom is available to attack electrophilic centers, making it a versatile handle for chemical modification. However, the reactivity of this amine is tempered by the delocalization of the lone pair into the aromatic π-system, rendering it less nucleophilic than a typical aliphatic amine.[1]
Mechanism of N-Acylation: The Schotten-Baumann Reaction
The acylation of primary amines with acyl chlorides or anhydrides is a classic nucleophilic acyl substitution reaction.[1][2] The process, often conducted under Schotten-Baumann conditions, involves the addition of the amine nucleophile to the electrophilic carbonyl carbon of the acylating agent.[3][4] This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion (or a carboxylate for anhydrides) as the leaving group.[4] A base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate and deactivate the starting amine.[5]
Mechanism of N-Sulfonylation: The Hinsberg Reaction
Sulfonylation proceeds via a similar nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride.[6][7] This reaction, foundational to the Hinsberg test for distinguishing amines, results in the formation of a stable sulfonamide.[7][8][9] For a primary amine like this compound, the resulting N-substituted sulfonamide possesses an acidic proton on the nitrogen atom.[10] This acidity is due to the strong electron-withdrawing effect of the sulfonyl group, allowing the sulfonamide to be deprotonated by a base, forming a water-soluble salt.[6][10] This property is often exploited during aqueous work-up procedures.
Application Notes: Strategic Considerations for Synthesis
Substrate Profile: this compound
-
Molecular Formula: C₁₁H₁₂N₂[12]
-
Molecular Weight: 172.23 g/mol [12]
-
Appearance: Typically an off-white to yellow solid.
-
Solubility: Generally soluble in polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile. Sparingly soluble in water.
The presence of both the nitrile and the cyclobutane ring adds steric bulk and specific electronic properties that must be considered, though the primary reactive site for the reactions discussed here is the distal amino group.
Reagent and Solvent Selection
The success of acylation and sulfonylation hinges on the appropriate choice of reagents and solvent systems.
| Parameter | Acylation Considerations | Sulfonylation Considerations | Rationale & Justification |
| Electrophile | Acyl Chlorides (e.g., Acetyl chloride, Benzoyl chloride) are highly reactive. Acid Anhydrides (e.g., Acetic anhydride) are less reactive but generate a less corrosive carboxylic acid byproduct.[1] | Sulfonyl Chlorides (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride, Benzenesulfonyl chloride) are the most common reagents due to their high reactivity. | Acyl and sulfonyl chlorides are potent electrophiles, ensuring efficient reaction with the moderately nucleophilic aryl amine. |
| Base | Organic Bases (Pyridine, Triethylamine) act as both an acid scavenger and a potential nucleophilic catalyst. Inorganic Bases (NaOH, K₂CO₃) are used in biphasic Schotten-Baumann conditions.[3][4] | Pyridine is an excellent choice as it serves as both the base and often the solvent. Aqueous NaOH/KOH is standard for the classical Hinsberg reaction.[6][8] | The base is critical for neutralizing the HCl generated, driving the reaction to completion and preventing the formation of amine hydrochloride salts.[5] |
| Solvent | Anhydrous Aprotic Solvents like Dichloromethane (DCM), THF, or Acetonitrile are preferred to prevent hydrolysis of the acyl chloride. | Pyridine can serve as the solvent. For biphasic systems, DCM or ether with an aqueous base layer is effective.[13] | Aprotic solvents prevent competitive hydrolysis of the highly reactive acyl or sulfonyl chloride, maximizing yield.[14] |
Reaction Control and Optimization
-
Stoichiometry: To prevent di-sulfonylation of the primary amine, it is crucial to control the stoichiometry.[15] Using a slight excess of the amine (1.1 to 1.2 equivalents) or, more commonly, adding the sulfonyl chloride as the limiting reagent ensures mono-substitution.
-
Temperature Control: These reactions are typically exothermic. Initial addition of the acyl or sulfonyl chloride should be performed at a low temperature (e.g., 0 °C) to control the reaction rate, minimize side reactions, and improve selectivity.[14][15]
-
Rate of Addition: Slow, dropwise addition of the electrophile to a stirred solution of the amine is paramount.[15] This maintains a low instantaneous concentration of the electrophile, further disfavoring undesired secondary reactions.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
Protocol 1: Acylation of this compound
This protocol describes a general procedure using acetyl chloride as the acylating agent.
Workflow Diagram: Acylation
Caption: General workflow for the N-acylation reaction.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 172.23 | 1.00 g | 5.81 | 1.0 |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - | - |
| Pyridine | 79.10 | 0.56 mL | 6.97 | 1.2 |
| Acetyl Chloride | 78.50 | 0.45 mL | 6.39 | 1.1 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.00 g, 5.81 mmol).
-
Add anhydrous DCM (20 mL) and stir until the solid is fully dissolved.
-
Add pyridine (0.56 mL, 6.97 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add acetyl chloride (0.45 mL, 6.39 mmol) dropwise to the stirred solution over 10-15 minutes. A precipitate (pyridinium hydrochloride) may form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the final product, N-(4-(1-cyanocyclobutyl)phenyl)acetamide.
Protocol 2: Sulfonylation of this compound
This protocol provides a general method using benzenesulfonyl chloride.
Workflow Diagram: Sulfonylation
Caption: General workflow for the N-sulfonylation reaction.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 172.23 | 1.00 g | 5.81 | 1.0 |
| Anhydrous Pyridine | 79.10 | 15 mL | - | Solvent |
| Benzenesulfonyl Chloride | 176.62 | 0.77 mL | 6.10 | 1.05 |
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound (1.00 g, 5.81 mmol) in anhydrous pyridine (15 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
While stirring vigorously, add benzenesulfonyl chloride (0.77 mL, 6.10 mmol) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours (monitor by TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing ice-water (100 mL) with vigorous stirring.
-
Acidify the aqueous mixture to pH ~2 by the slow addition of concentrated HCl. This will protonate any remaining pyridine and precipitate the sulfonamide product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove pyridinium hydrochloride.
-
Dry the crude product, then purify by recrystallization (e.g., from ethanol) to afford the final product, N-(4-(1-cyanocyclobutyl)phenyl)benzenesulfonamide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive reagents (hydrolyzed acyl/sulfonyl chloride).2. Insufficient base.3. Amine starting material is protonated (salt form). | 1. Use fresh or newly opened reagents.2. Ensure at least one equivalent of base is used to neutralize HCl.3. Neutralize the amine salt with a base before reaction. |
| Formation of Di-Sulfonylated Product | 1. Stoichiometry incorrect (excess sulfonyl chloride).2. Reaction temperature too high.3. Rapid addition of sulfonyl chloride. | 1. Use the amine in slight excess or the sulfonyl chloride as the limiting reagent.[15]2. Maintain low temperature (0 °C or lower) during addition.[14]3. Add the sulfonyl chloride slowly and dropwise.[15] |
| Low Yield After Work-up | 1. Product is partially soluble in the aqueous wash solutions.2. Incomplete precipitation of the sulfonamide.3. Hydrolysis of the acyl/sulfonyl chloride during the reaction. | 1. Back-extract the aqueous layers with an organic solvent (e.g., ethyl acetate).2. Ensure pH is sufficiently acidic (~2) to fully precipitate the sulfonamide.3. Use anhydrous solvents and reagents. |
Conclusion
The acylation and sulfonylation of this compound are robust and versatile transformations for generating diverse chemical entities. By carefully controlling key parameters—including stoichiometry, temperature, and reagent addition rates—researchers can achieve high yields of the desired mono-substituted products. The protocols and insights provided herein serve as a reliable foundation for the synthesis and exploration of novel derivatives in the pursuit of new therapeutic agents.
References
- Grokipedia. Schotten–Baumann reaction.
- Wikipedia. Hinsberg reaction.
- Chemistry Learner. Hinsberg Test: Definition, Procedure, and Mechanism.
- J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23).
- CK-12 Foundation. Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
- SATHEE CUET. Chemistry Schotten Baumann Reaction.
- Unacademy. Hinsberg Reagent And Test.
- JoVE. Video: Amines to Sulfonamides: The Hinsberg Test. (2023-04-30).
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Application Notes and Protocols: Versatile Transformations of the Nitrile Group in 1-(4-aminophenyl)cyclobutanecarbonitrile
Introduction
In the landscape of modern drug discovery and materials science, the strategic use of versatile molecular scaffolds is paramount. 1-(4-aminophenyl)cyclobutanecarbonitrile is one such scaffold, possessing a unique combination of a rigid cyclobutane ring, a reactive aniline moiety, and a synthetically powerful nitrile group.[1][2][3] The nitrile, or cyano, group is not merely a structural component but a key functional handle that can be transformed into a wide array of other functionalities, including carboxylic acids, primary amines, and ketones.[4] This versatility allows for the systematic exploration of chemical space, enabling the development of novel pharmaceutical agents and advanced materials.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principal chemical transformations of the nitrile group within the this compound framework. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and provide robust, step-by-step protocols for three core transformations: hydrolysis, reduction, and the addition of organometallic reagents.
Part 1: Hydrolysis of the Nitrile to 1-(4-aminophenyl)cyclobutane-1-carboxylic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[5][6] This hydrolysis can be effectively achieved under either acidic or basic conditions, both proceeding through an amide intermediate.[5][7][8] The choice between the two methods often depends on the overall stability of the substrate to the reaction conditions.
Scientific Principle & Mechanism
Nitrile hydrolysis involves the sequential addition of water across the carbon-nitrogen triple bond.
-
Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[6][8] This activation allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium ion.[5][6][9]
-
Base-Catalyzed Hydrolysis : This pathway begins with the direct nucleophilic attack of a strong nucleophile, the hydroxide ion, on the nitrile carbon.[7][8] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[8] Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which must be protonated in a final acidic workup step to afford the neutral carboxylic acid.[5][7]
Below is a diagram illustrating the mechanistic pathways for both acid- and base-catalyzed nitrile hydrolysis.
Caption: Mechanisms for Acid- and Base-Catalyzed Nitrile Hydrolysis.
Protocol 1.1: Acid-Catalyzed Hydrolysis
This protocol is robust and often results in a straightforward workup, as the final product is the free carboxylic acid.[10]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.72 g, 10.0 mmol).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (20 mL). Causality Note: The acid serves as both a catalyst and a solvent. The high temperature is necessary to drive both the initial hydrolysis to the amide and the subsequent hydrolysis of the amide to the carboxylic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Safety Note: This neutralization is highly exothermic and will release CO₂ gas. Perform this step slowly in a well-ventilated fume hood.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Rationale: The desired carboxylic acid product is more soluble in the organic layer, while the inorganic salts remain in the aqueous phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1-(4-aminophenyl)cyclobutane-1-carboxylic acid.
Protocol 1.2: Base-Catalyzed Hydrolysis
This method is preferable if the starting material or product contains acid-sensitive functional groups.[11]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol/Water solvent mixture
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.72 g, 10.0 mmol) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution (30 mL).
-
Reflux: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution (which can be tested with moist litmus paper) or by TLC. Rationale: The basic conditions generate the highly nucleophilic hydroxide ion required for the initial attack on the nitrile.
-
Cooling and Solvent Removal: Cool the reaction to room temperature. If ethanol was used, remove it under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3. A precipitate of the carboxylic acid should form. Causality Note: This step is critical to convert the water-soluble sodium carboxylate salt into the less soluble, neutral carboxylic acid.
-
Isolation/Extraction: If a solid precipitates, it can be collected by vacuum filtration. If not, extract the acidified solution with diethyl ether or ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: Purify by recrystallization as described in Protocol 1.1.
Data Presentation: Comparison of Hydrolysis Methods
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Conc. H₂SO₄ or HCl, H₂O | NaOH or KOH, H₂O/EtOH |
| Conditions | Reflux (110-120 °C), 4-6 h | Reflux (80-100 °C), 6-8 h |
| Workup | Neutralization (e.g., NaHCO₃) | Acidification (e.g., HCl) |
| Pros | Direct isolation of carboxylic acid. | Tolerant of acid-sensitive groups. |
| Cons | Harsh conditions may degrade sensitive molecules. | Requires an extra acidification step. |
Part 2: Reduction of the Nitrile to [1-(4-aminophenyl)cyclobutyl]methanamine
The reduction of nitriles to primary amines is a powerful synthetic tool for introducing a basic aminomethyl group.[12][13] This transformation can be accomplished using several methods, most commonly via catalytic hydrogenation or with strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄).[13][14]
Scientific Principle & Mechanism
The core of this transformation is the addition of four hydrogen atoms across the carbon-nitrogen triple bond.
-
Catalytic Hydrogenation : This heterogeneous catalysis method involves the use of molecular hydrogen (H₂) and a metal catalyst (e.g., Raney Nickel, Pd/C, PtO₂).[13][15] The nitrile adsorbs onto the catalyst surface, where the C≡N bond is sequentially reduced by hydrogen atoms, passing through an imine intermediate to the final primary amine.[15] A potential side reaction is the formation of secondary amines, which can be suppressed by adding ammonia or using specific catalysts.[13]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction : LiAlH₄ is a potent source of hydride ions (H⁻). The reaction proceeds via two successive nucleophilic additions of hydride to the electrophilic nitrile carbon.[8][16][17] The first addition forms an imine anion, which is complexed with aluminum. The second hydride addition generates a dianion intermediate.[17] An aqueous or acidic workup is then required to protonate the dianion and liberate the primary amine.[12][18]
Caption: General workflow for the reduction of the nitrile to a primary amine.
Protocol 2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This is a highly effective method for small to medium-scale laboratory synthesis.[19]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Nitrogen or Argon atmosphere setup (e.g., Schlenk line)
-
Dry glassware, syringes.
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.
-
LiAlH₄ Suspension: In the flask, suspend LiAlH₄ (0.76 g, 20.0 mmol, 2.0 eq.) in anhydrous THF (30 mL). Cool the suspension to 0 °C in an ice bath. Safety and Rationale: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and all reagents and solvents must be anhydrous. The reaction is performed under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.
-
Substrate Addition: Dissolve this compound (1.72 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat to reflux for 2-4 hours.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. CRITICAL SAFETY STEP: The following quenching procedure must be performed slowly and cautiously behind a blast shield. Sequentially and dropwise, add:
-
Deionized water (0.8 mL)
-
15% aqueous NaOH solution (0.8 mL)
-
Deionized water (2.4 mL)
-
Causality: This specific sequence (the "1:1:3" Fieser workup relative to the mass of LiAlH₄) is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid.
-
-
Filtration and Extraction: Stir the resulting white suspension vigorously for 15 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude primary amine.
-
Purification: The product, [1-(4-aminophenyl)cyclobutyl]methanamine, can be purified by column chromatography on silica gel or by vacuum distillation if applicable.
Protocol 2.2: Catalytic Hydrogenation
This method is more amenable to large-scale synthesis and is considered a "greener" alternative, though it requires specialized high-pressure equipment.[14][15]
Materials:
-
This compound
-
Raney Nickel (50% slurry in water) or 10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol, saturated with ammonia
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, place Raney Nickel (approx. 0.2 g, carefully washed with the reaction solvent) or 10% Pd/C (approx. 0.1 g).
-
Reaction Mixture: Add a solution of this compound (1.72 g, 10.0 mmol) in ammoniacal ethanol (50 mL). Rationale: The presence of ammonia helps to suppress the formation of secondary amine byproducts by competing with the primary amine product for reaction with the intermediate imine.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi (or as specified by the equipment).
-
Reaction: Stir or shake the mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Safety Note: Palladium and Raney Nickel catalysts can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry out. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified as needed.
Data Presentation: Comparison of Reduction Methods
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Reagents | LiAlH₄, Anhydrous THF | H₂, Raney Ni or Pd/C, NH₃/EtOH |
| Conditions | 0 °C to reflux | Room temp, 50-100 psi H₂ |
| Selectivity | Excellent for primary amine.[19] | Good, but secondary amines possible. |
| Safety | Pyrophoric reagent, violent quench. | Flammable H₂ gas, high pressure, pyrophoric catalyst.[15] |
| Scale | Ideal for lab scale. | Highly scalable, industrially preferred.[13] |
| Pros | Rapid, highly effective. | "Greener" (atom economy), catalyst can be recycled. |
| Cons | Stoichiometric waste, hazardous. | Requires specialized equipment. |
Part 3: Addition of Grignard Reagents to Synthesize Ketones
The reaction of a nitrile with a Grignard reagent (R-MgX) followed by hydrolysis is an excellent method for synthesizing ketones, forming a new carbon-carbon bond in the process.[20][21]
Scientific Principle & Mechanism
The Grignard reagent, being a potent carbon nucleophile, attacks the electrophilic carbon of the nitrile.[22] This addition forms a resonance-stabilized magnesium salt of an imine. A key feature of this reaction is that the negatively charged nature of this intermediate prevents a second addition of the Grignard reagent.[22] The reaction stops at this stage until an aqueous acid workup is performed. The acid first protonates the nitrogen to form an imine, which is then readily hydrolyzed to the final ketone product, releasing ammonia.[20][21]
Caption: Mechanism for the synthesis of a ketone from a nitrile via Grignard addition.
Protocol 3.1: Grignard Reagent Addition and Hydrolysis
This protocol uses methylmagnesium bromide as an example to synthesize 1-(1-(4-aminophenyl)cyclobutyl)ethan-1-one.
Materials:
-
This compound
-
Methylmagnesium Bromide (CH₃MgBr), 3.0 M in diethyl ether
-
Anhydrous Diethyl Ether or THF
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Nitrogen or Argon atmosphere setup.
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed three-neck flask equipped with a stir bar, thermometer, and dropping funnel, dissolve this compound (1.72 g, 10.0 mmol) in anhydrous diethyl ether (40 mL).
-
Cooling: Cool the solution to 0 °C in an ice-salt bath. Rationale: The Grignard addition is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.
-
Grignard Addition: Add methylmagnesium bromide solution (3.7 mL of 3.0 M solution, 11.0 mmol, 1.1 eq.) to the dropping funnel. Add the Grignard reagent dropwise to the stirred nitrile solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Hydrolysis/Workup: Cool the flask back to 0 °C. Slowly and carefully add 2 M HCl (20 mL) dropwise to quench the reaction and hydrolyze the imine intermediate. Safety and Rationale: The quench is highly exothermic. The acid is required for the hydrolysis of the imine to the ketone.
-
Extraction: Transfer the mixture to a separatory funnel. The layers should separate. If a solid is present, add more water and ether. Collect the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing: Combine the organic extracts and wash them sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). Rationale: The bicarbonate wash removes any remaining acid, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification: The resulting crude ketone can be purified by flash column chromatography on silica gel.
Data Presentation: Example Ketone Products
| Grignard Reagent (R'-MgX) | R' Group | Expected Ketone Product Name |
| CH₃MgBr | Methyl | 1-(1-(4-aminophenyl)cyclobutyl)ethan-1-one |
| PhMgBr | Phenyl | (1-(4-aminophenyl)cyclobutyl)(phenyl)methanone |
| EtMgBr | Ethyl | 1-(1-(4-aminophenyl)cyclobutyl)propan-1-one |
| VinylMgBr | Vinyl | 1-(1-(4-aminophenyl)cyclobutyl)prop-2-en-1-one |
Conclusion
The nitrile group of this compound is a remarkably versatile functional group, serving as a gateway to a diverse range of valuable chemical entities. By employing the robust protocols for hydrolysis, reduction, and Grignard addition detailed in these notes, researchers can efficiently synthesize carboxylic acids, primary amines, and ketones from this common intermediate. The choice of transformation and specific protocol should be guided by the desired final product and the chemical compatibility of the substrate with the reaction conditions. The mechanistic insights and procedural rationales provided herein are intended to empower scientists to not only replicate these methods but also to adapt and troubleshoot them for their unique research and development objectives.
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Application Note: A Scalable Synthesis of 1-(4-aminophenyl)cyclobutanecarbonitrile for Preclinical Evaluation
Introduction
1-(4-aminophenyl)cyclobutanecarbonitrile is a key building block in the synthesis of various pharmacologically active molecules. As a compound progresses from discovery to preclinical trials, the demand for larger quantities of high-purity material necessitates the development of a robust and scalable synthetic route.[1][2] This application note details a validated, two-step process for the gram-scale synthesis of this compound, designed to meet the stringent purity requirements for preclinical studies.[3][4][5] The described protocol emphasizes operational simplicity, cost-effectiveness, and high fidelity, addressing the common challenges encountered during the transition from laboratory to pilot-scale production.[1][6][7]
The synthetic strategy involves an initial alkylation to form the cyclobutane ring, followed by the reduction of a nitro group to the desired aniline. This approach was selected for its reliable reaction profiles and the commercial availability of the starting materials. Throughout this guide, we will elaborate on the rationale behind key procedural choices, from reagent selection to purification strategies, providing a comprehensive framework for researchers and drug development professionals.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages, starting from commercially available 4-nitrobenzyl cyanide.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile
The initial step involves the formation of the cyclobutane ring via a double alkylation of 4-nitrobenzyl cyanide. This reaction is a classic example of generating a cyclic system through intramolecular cyclization.
Protocol: Alkylation and Cyclization
Materials:
-
4-Nitrobenzyl Cyanide
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
1,3-Dibromopropane
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and an inert gas inlet is charged with sodium hydride (60% dispersion in mineral oil). The flask is then placed under an inert atmosphere.
-
Solvent Addition: Anhydrous DMSO is added to the flask, and the suspension is stirred.
-
Substrate Addition: A solution of 4-nitrobenzyl cyanide in anhydrous DMSO is added dropwise to the stirred suspension via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature.
-
Cyclization: Following the addition of the 4-nitrobenzyl cyanide solution, a solution of 1,3-dibromopropane in anhydrous DMSO is added dropwise. The reaction mixture is then heated and stirred for a specified time to ensure complete cyclization.
-
Quenching and Extraction: After cooling to room temperature, the reaction is carefully quenched by the slow addition of deionized water. The aqueous mixture is then transferred to a separatory funnel and extracted multiple times with ethyl acetate.
-
Washing and Drying: The combined organic extracts are washed with deionized water and then with brine. The organic layer is dried over anhydrous sodium sulfate.
-
Solvent Removal and Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude 1-(4-nitrophenyl)cyclobutanecarbonitrile is then purified.
Part 2: Reduction of 1-(4-nitrophenyl)cyclobutanecarbonitrile
The second and final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.[8] We have selected iron powder in the presence of ammonium chloride, a classic and scalable method known as the Béchamp reduction. This choice is predicated on its cost-effectiveness, safety profile, and high efficiency in reducing aromatic nitro compounds without affecting the nitrile group.
Protocol: Nitro Group Reduction
Materials:
-
1-(4-nitrophenyl)cyclobutanecarbonitrile
-
Iron Powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Deionized Water
-
Celite®
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 1-(4-nitrophenyl)cyclobutanecarbonitrile, iron powder, ammonium chloride, ethanol, and deionized water.
-
Reflux: The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Filtration: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the iron salts. The filter cake is washed with ethyl acetate.
-
Extraction and Washing: The filtrate is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification and Characterization
For preclinical studies, achieving high purity of the final compound is paramount.[4][5][9] The crude product from the reduction step is purified by column chromatography on silica gel.
Purification Protocol: Column Chromatography
-
Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Elution: The adsorbed product is carefully loaded onto the top of the column, and the product is eluted with the chosen solvent system.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the final, purified this compound.
Characterization Data: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
| Parameter | Specification |
| Appearance | Off-white to light yellow solid |
| Purity (HPLC) | ≥ 98% |
| Identity (¹H NMR) | Conforms to structure |
| Residual Solvents | To be determined based on ICH guidelines |
Scale-Up Considerations
Transitioning this synthesis to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[1][2][6]
Caption: Critical factors for successful process scale-up.
-
Heat Management: Both the alkylation with sodium hydride and the nitro reduction with iron are exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is recommended.
-
Reagent Addition: The rate of addition of reagents, particularly the sodium hydride and 1,3-dibromopropane, must be carefully controlled to manage the exotherm.
-
Mixing: Efficient stirring is necessary to ensure homogeneity, especially in the heterogeneous reduction step. Mechanical stirring is essential for larger reaction volumes.
-
Work-up and Purification: Liquid-liquid extractions can become cumbersome at a larger scale. Alternative work-up procedures, such as crystallization, should be explored. For purification, flash chromatography on a larger scale or recrystallization are viable options.
Safety and Handling
-
Sodium Hydride: A flammable solid that reacts violently with water. It should be handled under an inert atmosphere and away from moisture.
-
1,3-Dibromopropane: A toxic and potentially carcinogenic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
DMSO: Can enhance the absorption of other chemicals through the skin. Handle with care and wear appropriate gloves.
-
Iron Powder: Can be pyrophoric. Handle in a well-ventilated area.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and considering the scale-up factors, researchers and drug development professionals can reliably produce this key intermediate in the quantities and purity required for preclinical studies. The emphasis on robust and cost-effective chemistry makes this a practical guide for process development.
References
- Vertex AI Search. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
- Van Arnum, P. (n.d.). Scaling up API Syntheses. Pharmaceutical Technology.
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- PharmaCompass. (n.d.).
- apicule. (n.d.). Scale-up Synthesis.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- Benchchem. (n.d.). A Comparative Study of Nitrobenzonitrile Isomers for Researchers and Drug Development Professionals.
- Saudi Food and Drug Authority. (2024, March 27). General Considerations for Preclinical Studies Submissions.
- Saudi Food and Drug Authority. (2023, September 25). General Considerations for Preclinical Studies Submissions.
- S. L. (2001). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 40(12), 1318–1320.
- Teasdale, A., Elder, D., & Nudelman, R. (2017). Establishing Patient Centric Specifications for Drug Substance and Drug Product Impurities. Journal of Pharmaceutical Sciences, 106(10), 2855–2857.
- Biosynth. (n.d.). This compound | 811803-25-5 | LHB80325.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- BLD Pharm. (n.d.). 1-(4-Nitrophenyl)cyclobutanecarbonitrile | 1236409-69-0.
- ChemicalBook. (n.d.). This compound | 811803-25-5.
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- PubChem. (n.d.). 1-(4-Aminophenyl)cyclopentanecarbonitrile.
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- Guidechem. (n.d.). What is the synthesis method of 4-Nitrobenzonitrile?.
- Semantic Scholar. (2013, May 14).
- Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97%.
- Lee, Y. C., et al. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 205(2), 236–241.
- Havlicek, J., et al. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine)
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.
- ChemicalBook. (n.d.). BIS(4-NITROPHENYL)
- Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97%.
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- 9. researchgate.net [researchgate.net]
Protecting Group Strategies for the Aniline Moiety of 1-(4-Aminophenyl)cyclobutanecarbonitrile: Application Notes and Protocols
Introduction: Navigating the Synthesis of Substituted Anilines
In the landscape of pharmaceutical and materials science, 1-(4-aminophenyl)cyclobutanecarbonitrile serves as a valuable building block. Its structure, featuring a reactive primary aromatic amine (aniline) and a nitrile-bearing quaternary carbon, presents unique synthetic challenges. The nucleophilic nature of the aniline nitrogen often necessitates protection to prevent unwanted side reactions during subsequent molecular elaborations, such as alkylations, acylations, or coupling reactions.[1][2] The choice of a suitable protecting group is paramount, dictated by its stability to the planned reaction conditions and the feasibility of its selective removal without compromising the integrity of the nitrile group or other functionalities within the molecule.
This technical guide provides a comprehensive overview of protecting group strategies for the aniline moiety of this compound. We will delve into the practical application of common amine protecting groups, offering detailed protocols and insights into their relative merits and limitations in the context of this specific substrate. The stability of the cyclobutanecarbonitrile moiety under various deprotection conditions will be a key consideration throughout this guide.
Strategic Considerations for Protecting Group Selection
The ideal protecting group for the aniline in this compound should exhibit the following characteristics:
-
Ease and Selectivity of Introduction: The protection reaction should proceed in high yield and selectively at the aniline nitrogen.
-
Stability: The protected group must be robust enough to withstand the desired downstream reaction conditions.
-
Ease of Removal: The deprotection should be efficient and occur under mild conditions that do not affect the nitrile or cyclobutane functionalities.
-
Orthogonality: The protecting group should be removable under conditions that do not cleave other protecting groups that might be present in a more complex synthetic intermediate.[3][4][5]
A critical factor in this specific case is the stability of the nitrile group. Nitriles can be susceptible to hydrolysis to amides or carboxylic acids under both acidic and basic conditions, particularly with heating.[6][7][8][9] Therefore, protecting group strategies that require harsh acidic or basic conditions for removal should be approached with caution.
Comparative Analysis of Common Aniline Protecting Groups
Here, we evaluate three widely used protecting groups for anilines: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Trifluoroacetyl (TFAc).
| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Advantages | Disadvantages | Nitrile Compatibility |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N, DMAP), Solvent (e.g., THF, DCM) | Strong Acid (e.g., TFA, HCl in dioxane)[10][11][12] | Stable to a wide range of non-acidic reagents. | Requires strong acid for removal, which may affect acid-sensitive groups. | Caution: Strong acidic conditions for deprotection could potentially hydrolyze the nitrile, especially with prolonged reaction times or elevated temperatures.[6][9] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, Et₃N), Solvent (e.g., H₂O/dioxane, DCM)[13][14] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[13][14][15] | Very stable to acidic and basic conditions.[1] Removal is under neutral conditions. | Hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, some nitro groups). | Excellent: Hydrogenolysis conditions are generally mild and neutral, posing minimal risk to the nitrile group. |
| TFAc | Trifluoroacetic anhydride (TFAA) or other trifluoroacetylating agents[16] | Base (e.g., pyridine, Et₃N), Solvent (e.g., DCM) | Mild basic hydrolysis (e.g., K₂CO₃/MeOH, aq. NH₃)[16] | Easily introduced. Can be removed under mild basic conditions. | The electron-withdrawing nature can significantly decrease the nucleophilicity of the aniline. | Good: Mild basic deprotection conditions are generally compatible with the nitrile group. |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the aniline nitrogen with a tert-butoxycarbonyl (Boc) group.
Figure 1: Boc protection workflow.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (4-(1-cyanocyclobutyl)phenyl)carbamate.
Protocol 2: Deprotection of Boc-Protected Aniline
This protocol outlines the removal of the Boc group under acidic conditions.
Figure 2: Boc deprotection workflow.
Materials:
-
tert-Butyl (4-(1-cyanocyclobutyl)phenyl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected aniline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and add trifluoroacetic acid dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The deprotection is usually complete within 1-2 hours.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aniline.
Note on Nitrile Stability: While TFA is a standard reagent for Boc deprotection, it is a strong acid.[10][12] For substrates where nitrile hydrolysis is a concern, shorter reaction times and strict temperature control are advised. Alternatively, using HCl in a non-aqueous solvent like 1,4-dioxane at room temperature can also be effective.[12]
Protocol 3: Cbz Protection of this compound
This protocol details the protection of the aniline with a benzyloxycarbonyl (Cbz) group.
Figure 3: Cbz protection workflow.
Materials:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of 1,4-dioxane and water.
-
Add sodium carbonate to the solution and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain benzyl (4-(1-cyanocyclobutyl)phenyl)carbamate.[17]
Protocol 4: Deprotection of Cbz-Protected Aniline via Hydrogenolysis
This protocol describes the removal of the Cbz group using catalytic hydrogenation.
Figure 4: Cbz deprotection workflow.
Materials:
-
Benzyl (4-(1-cyanocyclobutyl)phenyl)carbamate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected aniline in methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aniline.[17][18]
Conclusion and Recommendations
For the protection of the aniline moiety in this compound, both Boc and Cbz protecting groups are viable options. The choice between them should be guided by the planned subsequent synthetic steps.
-
The Cbz group is highly recommended if the synthetic route involves conditions that are not compatible with strong acids and if there are no other reducible functional groups. The hydrogenolysis deprotection is exceptionally mild and poses a very low risk to the nitrile functionality.[13][15]
-
The Boc group offers a robust protection strategy against a wide array of reagents. However, its removal requires strong acidic conditions, which necessitates careful monitoring to prevent potential hydrolysis of the nitrile group.[10][19]
-
The TFAc group presents a good alternative when mild basic deprotection is desired, offering an orthogonal strategy to acid-labile protecting groups.
Ultimately, the optimal protecting group strategy will depend on the specific context of the overall synthetic plan. The protocols provided herein offer a solid foundation for researchers to effectively protect and deprotect the aniline moiety of this compound, enabling the successful synthesis of more complex and valuable molecules.
References
- The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals - Benchchem.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Cbz-Protected Amino Groups - Organic Chemistry Portal.
- A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz)
- Application Note – N-Boc protection - Sigma-Aldrich.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- Protecting Group Strategies for the Synthesis of 4-(Piperidin-4-yl)
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
- KR101072679B1 - New trifluoroacetylation method for amines - Google P
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
- Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchG
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Public
- BOC Protection and Deprotection - J&K Scientific LLC.
- Comparison of various catalysts in the N-Boc protection of aniline with (Boc)
- KR101083935B1 - Trifluoroacetylation for amines - Google P
- Amine Protection / Deprotection - Fisher Scientific.
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- Protection of Aniline Deriv
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.
- Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under - RSC Publishing.
- Trifluoroacetamides - Organic Chemistry Portal.
- Selecting Orthogonal Building Blocks - Sigma-Aldrich.
- Acidic Hydrolysis of Nitriles - BYJU'S.
- New amino-protecting groups in organic synthesis | Accounts of Chemical Research.
- This compound | 811803-25-5 | LHB80325 - Biosynth.
- Cbz-Protected Amino Groups.
- Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine - ElectronicsAndBooks.
- Protecting Groups in Peptide Synthesis | Biosynth.
- Protective Groups - Organic Chemistry Portal.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
- Protecting group - Wikipedia.
- Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed.
- This compound | 811803-25-5 - ChemicalBook.
- 1-(4-Aminophenyl)cyclopentanecarbonitrile | C12H14N2 | CID 767958 - PubChem.
- Protection of NH2 in aniline - Filo.
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The Strategic Application of 1-(4-aminophenyl)cyclobutanecarbonitrile in Modern Combinatorial Library Synthesis
Introduction: The Unique Value of the Cyclobutane Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a paramount objective. Medicinal chemists are increasingly turning to scaffolds that offer a departure from flat, aromatic systems, seeking to populate three-dimensional chemical space. The cyclobutane motif has emerged as a particularly valuable scaffold in this endeavor. Its inherent ring strain forces a puckered, three-dimensional conformation, which can pre-organize appended functionalities into well-defined vectors, leading to improved potency and selectivity.[1][2][3] Unlike more flexible aliphatic rings, the rigid nature of the cyclobutane core can reduce the entropic penalty upon binding to a biological target and can serve as a metabolically stable isostere for other chemical groups.[2][4][5]
This guide focuses on the utility of a key building block, 1-(4-aminophenyl)cyclobutanecarbonitrile , in the generation of diverse and medicinally relevant combinatorial libraries. The presence of a reactive primary aniline on a rigid, non-planar core makes this molecule an exceptional starting point for diversity-oriented synthesis.
Core Molecular Attributes and Synthetic Strategy
This compound presents two primary points for diversification: the nucleophilic aromatic amine and the nitrile group. The primary aniline is a versatile handle for a multitude of classic and modern chemical transformations, most notably amide bond formation and multicomponent reactions. The nitrile, while less reactive, can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions, offering avenues for secondary diversification.
The overarching strategy for leveraging this scaffold in combinatorial chemistry is to utilize the aniline as the primary anchor point for library generation, capitalizing on its reliable reactivity in high-throughput formats.
Application I: Parallel Amide Library Synthesis
The formation of an amide bond is one of the most robust and widely utilized reactions in medicinal chemistry. The aniline moiety of this compound serves as an excellent nucleophile for coupling with a diverse array of carboxylic acids. This approach allows for the systematic exploration of the chemical space around the cyclobutane core.
Rationale for Method Selection
For parallel synthesis of an amide library, efficiency and reliability are key. The use of carbodiimide coupling reagents, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), provides a robust method for activating the carboxylic acid partner for subsequent reaction with the aniline.[6] Automated synthesis platforms can be employed to rapidly generate a large number of analogs in a 96-well plate format.[1][3][7]
Experimental Workflow: Automated Parallel Amide Synthesis
Caption: Automated workflow for parallel amide library synthesis.
Detailed Protocol: Parallel Amide Synthesis in 96-Well Format
-
Preparation of Reagent Plates:
-
In a 96-well reaction block, dispense 50 µL of a 0.2 M solution of a unique carboxylic acid in anhydrous DMF to each well.
-
Prepare a separate 96-well plate for the subsequent purification step (e.g., a solid-phase extraction plate).
-
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 0.2 M stock solution of 1-hydroxy-7-azabenzotriazole (HOAt) in anhydrous DMF.
-
Prepare a 0.4 M stock solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.
-
-
Automated Reagent Addition:
-
Using a liquid handling robot, add 50 µL of the EDC/HOAt stock solution to each well of the carboxylic acid plate.
-
Add 50 µL of the DIPEA stock solution to each well.
-
Add 50 µL of the this compound stock solution to each well.
-
-
Reaction Incubation:
-
Seal the reaction block and incubate at room temperature for 16 hours with gentle shaking.
-
-
Parallel Workup and Purification:
-
Quench the reactions by adding 100 µL of water to each well.
-
The crude reaction mixtures can be purified using parallel solid-phase extraction (SPE) or high-throughput preparative HPLC.
-
-
Analysis:
-
Analyze each purified product by LC-MS to confirm the molecular weight and assess purity.
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | High boiling point and good solvating properties for a wide range of reactants.[2] |
| Coupling Reagents | EDC/HOAt | Efficiently forms the active ester of the carboxylic acid, minimizing side reactions.[6] |
| Base | DIPEA | A non-nucleophilic base to neutralize the HCl byproduct of the coupling reaction.[8] |
| Temperature | Room Temperature | Sufficient for most amide couplings and avoids potential degradation of sensitive substrates. |
| Reaction Time | 16 hours | Allows for the reaction to proceed to completion for a wide variety of substrates. |
Application II: Ugi Four-Component Reaction (U-4CR) for Rapid Diversity Generation
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.[9][10] The reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide produces an α-acylamino carboxamide.[2] By using this compound as the amine component, libraries of peptidomimetics with significant structural diversity can be generated.
Causality Behind Component Selection
The power of the U-4CR lies in the vast number of commercially available aldehydes, carboxylic acids, and isocyanides, which can be systematically varied to explore a large chemical space. The choice of each component directly influences the final product's properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk.
Experimental Workflow: Ugi Four-Component Reaction
Sources
- 1. citedrive.com [citedrive.com]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution phase synthesis of a library of tetrasubstituted pyrrole amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Ugi Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Optimization of reaction conditions for 1-(4-aminophenyl)cyclobutanecarbonitrile synthesis
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(4-aminophenyl)cyclobutanecarbonitrile. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this synthesis, ensuring a robust and reproducible process. Our approach is grounded in established chemical principles and field-proven insights to empower you to optimize your reaction conditions and overcome common experimental hurdles.
Introduction to the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most reliable and scalable approach involves a two-step sequence:
-
Cycloalkylation: Formation of 1-(4-nitrophenyl)cyclobutanecarbonitrile through the alkylation of 4-nitrophenylacetonitrile with 1,3-dibromopropane.
-
Reduction: Conversion of the nitro group to a primary amine to yield the final product.
This strategy is advantageous as it avoids the need for protecting groups on the aniline moiety, which would add extra steps and potentially complicate the purification process.
Visualizing the Core Synthesis Pathway
Common side reactions in the synthesis of 1-(4-aminophenyl)cyclobutanecarbonitrile derivatives
Welcome to the technical support center for the synthesis of 1-(4-aminophenyl)cyclobutanecarbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific reasoning behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective strategy involves a two-stage process. The first stage is the formation of the cyclobutane ring by reacting a substituted phenylacetonitrile with a 1,3-dihaloalkane. For the target molecule, this typically starts with 4-nitrophenylacetonitrile and 1,3-dibromopropane. The second stage is the reduction of the nitro group to the desired primary amine.
Q2: Why is it preferable to introduce the amino group via reduction of a nitro group late in the synthesis?
A2: The primary amine functionality is a nucleophile and can interfere with many of the reagents used in the construction of the cyclobutane ring. For example, it could react with the 1,3-dihaloalkane starting material. By masking the amine as a nitro group, which is strongly electron-withdrawing and non-nucleophilic, these side reactions are avoided.
Q3: What are the most critical parameters to control during this synthesis?
A3: The most critical parameters are temperature, reaction time, and the choice of reagents and solvents. For instance, the cyclobutane formation is sensitive to temperature, which can influence the rate of side reactions. The nitro reduction step is highly dependent on the catalyst and hydrogen pressure. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions.
Problem 1: Low Yield During Cyclobutane Ring Formation
Q: I am getting a low yield of 1-(4-nitrophenyl)cyclobutanecarbonitrile when reacting 4-nitrophenylacetonitrile with 1,3-dibromopropane. What are the likely side reactions and how can I prevent them?
A: Low yields in this step are common and can be attributed to several competing reactions. The reaction proceeds via the deprotonation of the benzylic proton of 4-nitrophenylacetonitrile to form a carbanion, which then acts as a nucleophile.
Common Side Reactions:
-
Dimerization of the Phenylacetonitrile: The nucleophilic carbanion can react with another molecule of the starting 4-nitrophenylacetonitrile.
-
Elimination Reactions: The 1,3-dibromopropane can undergo elimination to form cyclopropane or other unsaturated products.
-
Polymerization: Both the starting materials and the product can be susceptible to polymerization under harsh basic conditions.
-
Formation of Acyclic Byproducts: Incomplete cyclization can lead to the formation of 1-bromo-3-(4-nitrophenyl)butanenitrile.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | These bases efficiently deprotonate the phenylacetonitrile without competing in nucleophilic substitution reactions. |
| Solvent | Aprotic polar solvents like DMSO or DMF are preferred. | These solvents effectively solvate the cation of the base, enhancing the reactivity of the carbanion. |
| Temperature | Maintain a low to moderate temperature (e.g., 25-30°C) during the addition of reagents.[1] | This helps to control the exothermic nature of the reaction and minimize side reactions like elimination and polymerization. |
| Addition Rate | Add the 1,3-dibromopropane slowly to the solution of the deprotonated phenylacetonitrile. | This maintains a low concentration of the electrophile, favoring the intramolecular cyclization over intermolecular side reactions. |
Problem 2: Incomplete Reduction of the Nitro Group
Q: My reduction of 1-(4-nitrophenyl)cyclobutanecarbonitrile to the desired amine is sluggish or incomplete. I am observing multiple spots on my TLC plate. What are these byproducts and how can I achieve full conversion?
A: The catalytic hydrogenation of a nitro group to an amine proceeds through several intermediates. Incomplete reduction can lead to the accumulation of these species, which can also participate in side reactions.
Potential Byproducts of Incomplete Reduction:
-
Nitroso Intermediate: 1-Nitroso-4-(1-cyanocyclobutyl)benzene
-
Hydroxylamine Intermediate: 1-(1-Cyanocyclobutyl)-4-(hydroxyamino)benzene
-
Azo/Azoxy Dimers: These can form from the condensation of the nitroso and hydroxylamine intermediates.
Troubleshooting the Reduction:
| Parameter | Recommendation | Rationale |
| Catalyst | Palladium on carbon (Pd/C) is a common and effective catalyst. Ensure the catalyst is fresh and of high quality. | The activity of the catalyst is crucial for driving the reaction to completion. |
| Hydrogen Pressure | Use a sufficient pressure of hydrogen gas (typically 3-5 bar). | Higher hydrogen pressure increases the concentration of active hydrogen species on the catalyst surface, promoting complete reduction. |
| Solvent | Alcohols like methanol or ethanol are good choices. | These solvents effectively dissolve the starting material and the product, and are compatible with catalytic hydrogenation. |
| Reaction Time | Monitor the reaction progress closely by TLC or LC-MS until the starting material is fully consumed. | Incomplete reaction times are a common cause of byproduct formation. |
| Additives | In some cases, the addition of a small amount of acid (e.g., HCl) can help to prevent catalyst poisoning and promote the reaction. | The acid can protonate the starting material and intermediates, potentially altering their reactivity and adsorption to the catalyst surface. |
Problem 3: Unwanted Hydrolysis of the Nitrile Group
Q: I am observing the formation of an amide or carboxylic acid byproduct in my final product. How can I prevent the hydrolysis of the nitrile group?
A: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[2][3][4][5] This can occur during the reaction work-up or purification steps.
Mechanism of Nitrile Hydrolysis:
Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon towards nucleophilic attack by water.[3] Under basic conditions, hydroxide acts as the nucleophile. In both cases, an amide intermediate is formed, which can be further hydrolyzed to a carboxylic acid.[2][4]
Prevention Strategies:
-
Maintain Neutral pH: During work-up and purification, strive to maintain a neutral pH. Use mild buffers if necessary.
-
Avoid High Temperatures: If heating is required, use the lowest effective temperature for the shortest possible time.
-
Choice of Reagents: Be mindful of the pH of all reagents used. For example, if an acidic work-up is required to remove basic impurities, perform it at low temperature and for a limited duration.
-
Purification Method: For purification, column chromatography on silica gel is generally preferred over methods that involve prolonged exposure to acidic or basic conditions.
Problem 4: Intramolecular Cyclization Side Reactions
Q: Is there a risk of the amino group reacting with the nitrile group in the final product?
A: While less common under standard conditions, the potential for intramolecular cyclization exists, especially if the molecule is subjected to harsh conditions (e.g., high heat, strong acids or bases). The amino group could potentially attack the nitrile carbon, leading to the formation of a fused ring system.
Mitigation:
-
Storage: Store the final product, this compound, in a cool, dry, and dark place to prevent degradation.
-
Reaction Conditions for Derivatives: When using this compound as a starting material for further derivatization, choose reaction conditions that are compatible with both the amino and nitrile functional groups. For example, when acylating the amine, use mild acylating agents and non-basic conditions if possible.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile
This protocol is based on the alkylation of 4-nitrophenylacetonitrile with 1,3-dibromopropane.[1]
Materials:
-
4-Nitrophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl Ether
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMSO under an inert atmosphere (e.g., argon), add a solution of 4-nitrophenylacetonitrile (1.0 eq.) in DMSO dropwise at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add a solution of 1,3-dibromopropane (1.1 eq.) in DMSO dropwise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 1-(4-nitrophenyl)cyclobutanecarbonitrile
This protocol describes the catalytic hydrogenation of the nitro group to a primary amine.
Materials:
-
1-(4-Nitrophenyl)cyclobutanecarbonitrile
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen Gas
Procedure:
-
In a hydrogenation vessel, dissolve 1-(4-nitrophenyl)cyclobutanecarbonitrile (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 3-5 bar.
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the desired this compound.
Visualizing Reaction Pathways and Troubleshooting
General Synthetic Pathway
Caption: Overview of the two-stage synthesis.
Troubleshooting Workflow: Low Yield in Cyclobutane Formation
Sources
Technical Support Center: Purification of 1-(4-aminophenyl)cyclobutanecarbonitrile and its Intermediates
Welcome to the technical support center for the purification of 1-(4-aminophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis and purification of this versatile pharmaceutical intermediate. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield.
Introduction: The Purification Challenge
This compound is a bifunctional molecule containing a polar aromatic amine and a nitrile group, attached to a strained cyclobutane ring. This unique combination of functional groups presents specific challenges during purification. Its polarity can lead to issues with common purification techniques like silica gel chromatography, and the amine group is susceptible to oxidation, often resulting in colored impurities.
This guide will address purification challenges arising from a common synthetic route, which logically involves the preparation of a nitro-intermediate followed by a reduction step. Understanding the potential side-products and unreacted starting materials from this pathway is critical to developing an effective purification strategy.
Visualizing the Synthetic and Purification Workflow
Caption: A typical two-step synthesis and subsequent purification workflow.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is highly colored (brown or dark red). What is the cause and how can I fix it?
This is a common issue and is typically due to the oxidation of the aromatic amine functionality. Trace amounts of unquenched oxidants from a preceding reaction or exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to the formation of highly colored polymeric or oxidized byproducts.
-
Solution: The use of activated carbon (charcoal) during recrystallization is highly effective for removing these colored impurities. A typical procedure involves dissolving the crude product in a suitable hot solvent, adding a small amount of activated carbon, heating for a short period, and then performing a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1]
Q2: I am seeing multiple spots on my TLC plate after the cyclization reaction to form the nitro-intermediate. What are the likely side-products?
When synthesizing the cyclobutane ring via alkylation of a phenylacetonitrile derivative with a dihaloalkane (e.g., 1,3-dibromopropane), several side-products can form:
-
Mono-alkylated, uncyclized product: This is where only one end of the dihaloalkane has reacted with the phenylacetonitrile.
-
Di-alkylation: Two molecules of phenylacetonitrile can react with one molecule of the dihaloalkane, leading to a longer, open-chain molecule.
-
Starting material: Unreacted 4-nitrophenylacetonitrile.
These side-products often have polarities similar to the desired product, making purification by chromatography challenging.[2]
Q3: My purified this compound is degrading over time. What are the stability concerns?
The primary stability concern is the oxidation of the amine group, as mentioned above. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (e.g., in a refrigerator). While the cyclobutane ring is strained, it is generally stable under neutral conditions at room temperature.[3] However, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or hydrolysis of the nitrile group.[4][5]
Troubleshooting Guides
Troubleshooting Column Chromatography
Issue 1: Significant streaking or tailing of the product on the TLC plate and column.
-
Cause: The basic amine group on your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.
-
Solution:
-
Use a basic modifier in your eluent: Add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica and significantly improve the peak shape.
-
Consider an alternative stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as an amino- or cyano-functionalized column.
-
Issue 2: Poor separation of the desired product from a closely eluting impurity.
-
Cause: The chosen solvent system does not provide adequate selectivity.
-
Solution:
-
Systematic solvent screening: Use TLC to test a variety of solvent systems with different polarities and selectivities. Common solvent systems for polar compounds include ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/acetone.
-
Gradient elution: A shallow gradient can often resolve closely eluting compounds more effectively than an isocratic elution.
-
Troubleshooting Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution too quickly, often because the solution is too saturated or the temperature is dropped too rapidly. "Oiling out" can also occur if the melting point of the compound is lower than the boiling point of the solvent.
-
Solution:
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Use a different solvent system: Experiment with mixed solvent systems. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly. For this compound, a mixture of ethanol and water, or ethyl acetate and heptane, could be effective.[6]
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates a rough surface that can initiate crystal growth.
-
Issue 2: Low recovery after recrystallization.
-
Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool the solution thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) for a sufficient amount of time to maximize crystal formation.
-
Solvent selection: Choose a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures.
-
Detailed Purification Protocol: Recrystallization from Ethanol/Water
This protocol is a good starting point for the purification of crude this compound, especially if it is discolored.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently.
-
If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).
-
Bring the solution to a gentle boil for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.
-
Heat the filtrate to boiling and slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting purification.
References
- U.S. Patent US11673857B2, "Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile," issued June 8, 2023.
- Chinese Patent CN103102285A, "Preparation method of p-aminophenylacetonitrile," issued May 15, 2013.
- U.S.
- European Patent EP0334188A2, "Process for producing aromatic nitrile," issued September 27, 1989.
- U.S. Patent US3755412A, "Alkylation of acetonitriles," issued August 28, 1973.
-
Organic Chemistry Portal. "Amine synthesis by nitrile reduction." Accessed January 17, 2026. [Link]
-
Li, J., et al. "Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile." Atlantis Press, 2016. [Link]
-
Stack Exchange. "How do I purify the resulting compound after a nitro- to amine-group reduction?" Accessed January 17, 2026. [Link]
-
PubChem. "4-Aminophenylacetonitrile." Accessed January 17, 2026. [Link]
-
Jayachandran, J. P., et al. "Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br." ResearchGate, 2007. [Link]
-
Organic Chemistry Portal. "Nitrile synthesis by oxidation, rearrangement, dehydration." Accessed January 17, 2026. [Link]
-
PubChem. "1-Phenylcyclobutanecarbonitrile." Accessed January 17, 2026. [Link]
-
Reddit. "TLC for amide synthesis." Accessed January 17, 2026. [Link]
- Chinese Patent CN104356026A, "Preparation method of p-aminophenyl acetonitrile," issued February 18, 2015.
-
Chan, T. H., and Li, C. J. "The application of cyclobutane derivatives in organic synthesis." ResearchGate, 2006. [Link]
- U.S. Patent US2377511A, "Purification of amine reaction mixtures," issued June 5, 1945.
-
Liu, Y., et al. "Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions." ACS Omega, 2021. [Link]
-
Yang, C., et al. "Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates." Frontiers in Chemistry, 2022. [Link]
-
Li, J., et al. "Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile." Atlantis Press, 2016. [Link]
-
Loftsson, T., and Jónsdóttir, S. "Cyclodextrins and Their Derivatives as Drug Stability Modifiers." MDPI, 2023. [Link]
-
Bickler, B. "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage, 2023. [Link]
-
Organic Syntheses. "2-phenyl-2-vinylbutyronitrile." Accessed January 17, 2026. [Link]
-
University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Accessed January 17, 2026. [Link]
-
Sukata, K. "Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina." Semantic Scholar, 1983. [Link]
-
ResearchGate. "For highly polar compound, how to do the purification?" Accessed January 17, 2026. [Link]
-
LibreTexts Chemistry. "20.7: Chemistry of Nitriles." Accessed January 17, 2026. [Link]
-
Organic Syntheses. "l-Phenylalanine Ethyl Ester." Accessed January 17, 2026. [Link]
-
Chemistry Steps. "Reactions of Nitriles." Accessed January 17, 2026. [Link]
Sources
- 1. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. biotage.com [biotage.com]
Technical Support Center: Synthesis of 1-(4-aminophenyl)cyclobutanecarbonitrile
Welcome to the technical support center for the synthesis and purification of 1-(4-aminophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and improve both the yield and purity of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach is the alkylation of 4-aminobenzyl cyanide with 1,3-dibromopropane. This reaction proceeds via a nucleophilic substitution where the carbanion, formed by deprotonating the benzylic position of 4-aminobenzyl cyanide, attacks the electrophilic carbon of 1,3-dibromopropane in a two-step sequence to form the cyclobutane ring.[1][2]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors:
-
Incomplete deprotonation: The choice of base and reaction conditions may not be optimal for generating the required carbanion.
-
Side reactions: The primary amine of the starting material or product can compete in side reactions. Additionally, elimination reactions can occur with 1,3-dibromopropane.
-
Ring strain: The formation of the cyclobutane ring introduces significant ring strain, which can be a thermodynamic barrier to the reaction.[3]
-
Product degradation: The aminonitrile product may be unstable under the reaction or workup conditions.
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Common impurities may include:
-
Unreacted 4-aminobenzyl cyanide.
-
Poly-alkylated byproducts where the primary amine has reacted with 1,3-dibromopropane.
-
Linear, uncyclized intermediates.
-
Oxidation products of the aromatic amine.
Q4: What are the recommended purification techniques for this compound?
Due to the basic nature of the primary amine, several methods can be effective:
-
Acid-base extraction: This technique can separate the basic product from non-basic impurities.
-
Column chromatography: This is a versatile method for separating compounds with different polarities. The use of amine-functionalized silica may be beneficial.[4][5]
-
Recrystallization: If a suitable solvent system can be found, this is an excellent method for obtaining high-purity material.[6]
Troubleshooting Guides
Scenario 1: Low Conversion of Starting Material
Problem: A significant amount of 4-aminobenzyl cyanide remains unreacted after the reaction is complete.
Root Cause Analysis: The likely culprit is inefficient deprotonation of the benzylic carbon. The acidity of this proton is influenced by the electron-donating nature of the para-amino group. The choice of base, solvent, and temperature are critical parameters.
Troubleshooting Steps:
-
Re-evaluate your choice of base: Stronger bases may be required to achieve complete deprotonation. Consider using sodium hydride (NaH) or lithium diisopropylamide (LDA).
-
Optimize the reaction solvent: Aprotic polar solvents like DMSO or DMF can help to solvate the cation of the base and enhance its reactivity.
-
Adjust the reaction temperature: While heating can increase the reaction rate, it can also promote side reactions. Conversely, some strong bases require low temperatures (e.g., LDA at -78 °C) to maintain their stability and selectivity.
-
Ensure anhydrous conditions: Protic impurities like water will quench the carbanion, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
Protocol: Alkylation of 4-aminobenzyl cyanide
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMSO, add a solution of 4-aminobenzyl cyanide (1.0 eq.) in anhydrous DMSO dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes to allow for complete deprotonation.
-
Add a solution of 1,3-dibromopropane (1.1 eq.) in anhydrous DMSO dropwise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Scenario 2: Poor Purity and Multiple Byproducts
Problem: The crude product is a complex mixture with several closely-eluting spots on TLC, making purification difficult.
Root Cause Analysis: The primary amine is a nucleophile and can compete with the desired carbanion in reacting with 1,3-dibromopropane. This can lead to N-alkylation and the formation of polymeric material.
Troubleshooting Workflow:
Sources
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Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(4-aminophenyl)cyclobutanecarbonitrile
Welcome to the technical support center for 1-(4-aminophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile bifunctional molecule. Our aim is to equip you with the scientific rationale behind experimental choices to navigate the complexities of your synthetic routes effectively.
Introduction to this compound
This compound, with the molecular formula C₁₁H₁₂N₂[1], is a unique building block possessing two key reactive centers: a nucleophilic primary aromatic amine and a cyano-substituted quaternary carbon on a strained cyclobutane ring. This distinct combination of functionalities allows for a wide array of chemical transformations, making it a valuable intermediate in medicinal chemistry and materials science. However, the interplay between these two groups can present specific challenges. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to directly address common problems encountered during reactions with this compound.
Part 1: Reactions at the Aminophenyl Moiety
The primary aromatic amine of this compound is a strong activating group, making the phenyl ring highly susceptible to electrophilic substitution. This high reactivity, while advantageous, can often lead to a lack of selectivity and unwanted side reactions.
Question 1: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on the phenyl ring, but I'm observing multiple substitutions and/or a complex mixture of products. How can I achieve mono-substitution?
Answer: This is a classic issue with highly activated aromatic systems like anilines. The strong electron-donating nature of the amino group leads to over-reactivity.
Causality and Solution: To control the reactivity and achieve selective mono-substitution, typically at the para-position relative to the activating group (in this case, the positions ortho to the amino group), you should employ a protecting group strategy. The most common and effective method is the reversible acetylation of the amine.
Experimental Protocol: Amine Protection (Acetylation)
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, like pyridine or triethylamine (1.1 equivalents), to the solution.
-
Acylating Agent: Cool the mixture to 0 °C and slowly add acetic anhydride or acetyl chloride (1.05 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up: Upon completion, quench the reaction with water and perform a standard aqueous work-up. The resulting acetanilide is significantly less activated, allowing for controlled electrophilic substitution.
-
Deprotection: After the desired substitution on the aromatic ring, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the free amine.
Logical Workflow for Controlled Electrophilic Aromatic Substitution
Caption: Workflow for controlled electrophilic aromatic substitution.
Question 2: My Friedel-Crafts alkylation/acylation reaction is failing. What is the likely cause?
Answer: Friedel-Crafts reactions are generally incompatible with anilines.
Causality and Solution: The Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts reactions will form a complex with the basic lone pair of electrons on the nitrogen atom of the amino group. This deactivates the aromatic ring towards electrophilic attack. The protection strategy described in Question 1 is also effective in overcoming this issue. By converting the amine to an amide, the nitrogen's lone pair is delocalized into the carbonyl group, rendering it less basic and preventing complexation with the Lewis acid.
Question 3: I am trying to perform a diazotization reaction followed by a Sandmeyer reaction, but I am getting low yields and significant side products. What are the critical parameters?
Answer: Diazotization reactions are highly sensitive to temperature and the subsequent Sandmeyer reaction requires careful control of the catalytic copper(I) salt.
Causality and Solution: The diazonium salt formed from the primary amine is unstable and can decompose at elevated temperatures, often leading to phenol formation as a byproduct.[2] The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution, and inefficient trapping of the aryl radical can lead to undesired side reactions like the formation of biaryl compounds.[3]
Key Experimental Considerations for Successful Diazotization and Sandmeyer Reactions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Maintain strict temperature control, typically 0-5 °C, during the formation of the diazonium salt.[2] | Prevents premature decomposition of the unstable diazonium salt. |
| Nitrous Acid | Use a slight excess of sodium nitrite to ensure complete conversion of the primary amine. | Unreacted aniline can couple with the diazonium salt to form colored azo compounds.[2] |
| Copper(I) Catalyst | Use a freshly prepared or high-quality copper(I) salt (e.g., CuCl, CuBr, CuCN).[2] | The catalytic activity of copper(I) is crucial for the efficient conversion of the diazonium salt to the desired product. |
| Addition Rate | Slowly add the cold diazonium salt solution to the copper(I) catalyst solution.[2] | Controls the rate of nitrogen evolution and minimizes side reactions. |
Question 4: I am considering a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to form a diarylamine. Are there any specific challenges?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but ligand selection and base choice are critical for success, especially with a potentially bidentate substrate like this compound.[4]
Causality and Solution: The efficiency of the palladium-catalyzed coupling is highly dependent on the ligand coordinated to the palladium center. The ligand influences the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. The choice of base is also crucial for the deprotonation of the amine to form the active nucleophile.
Recommendations for Buchwald-Hartwig Amination:
-
Ligand Screening: Start with bulky, electron-rich phosphine ligands such as XPhos or SPhos, which have shown broad utility.[5]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.
-
Solvent: Anhydrous toluene or dioxane are common solvents for these reactions.
-
Inert Atmosphere: These reactions are sensitive to oxygen and moisture, so it is essential to work under an inert atmosphere (e.g., argon or nitrogen).
Part 2: Reactions Involving the Cyclobutanecarbonitrile Moiety
The cyclobutanecarbonitrile portion of the molecule offers opportunities for transformations at the nitrile group and reactions that leverage the strain of the four-membered ring.
Question 5: I want to reduce the nitrile group to a primary amine. What are the best conditions to avoid side reactions?
Answer: The reduction of the nitrile to a primary amine can be achieved with several reagents, but care must be taken to avoid over-reduction or reaction with the aromatic amine.
Causality and Solution: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction but can also react with other functional groups.[6] Catalytic hydrogenation offers a milder alternative.
Recommended Reduction Protocols:
| Reagent | Conditions | Comments |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. THF, 0 °C to reflux. 2. Aqueous work-up. | A powerful reducing agent that will effectively reduce the nitrile. The aromatic amine is generally stable to LiAlH₄. |
| Catalytic Hydrogenation | H₂ (balloon or Parr shaker), Pd/C or Raney Nickel, in a solvent like ethanol or methanol. | A milder method that is often chemoselective. The aromatic amine should be stable under these conditions. |
| Borane (BH₃) | BH₃•THF complex in THF. | Another effective reagent for nitrile reduction.[7] |
Troubleshooting Flowchart for Nitrile Reduction
Caption: Decision-making for nitrile reduction.
Question 6: How can I hydrolyze the nitrile to a carboxylic acid without affecting the rest of the molecule?
Answer: Hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions, but the choice of conditions can impact the stability of the cyclobutane ring and the aromatic amine.[8][9]
Causality and Solution:
-
Acidic Hydrolysis: Heating with a strong acid like aqueous sulfuric or hydrochloric acid will hydrolyze the nitrile to a carboxylic acid.[9] The primary amine will be protonated to form an ammonium salt.
-
Basic Hydrolysis: Heating with a strong base like aqueous sodium hydroxide will hydrolyze the nitrile to a carboxylate salt.[8] The free amine will remain. A subsequent acidification step is required to obtain the carboxylic acid.
Considerations for Nitrile Hydrolysis:
-
Ring Strain: The cyclobutane ring is strained and can be susceptible to ring-opening under harsh acidic or basic conditions, although it is generally more stable than a cyclopropane ring.
-
Amine Reactivity: The aromatic amine can be sensitive to strong oxidizing acids.
Recommendation: Start with basic hydrolysis as it is generally milder towards the aromatic amine. If acidic conditions are necessary, use moderate temperatures and monitor the reaction closely for any signs of decomposition.
Part 3: Purification and Characterization
Question 7: I am having difficulty purifying my product. The compound seems to streak on my silica gel column. What purification strategies do you recommend?
Answer: The basicity of the aromatic amine can lead to strong interactions with the acidic silica gel, causing poor separation and streaking.
Causality and Solution: To mitigate this issue, the silica gel should be deactivated or a modified mobile phase should be used.
Purification Strategies for Aminophenyl Compounds:
| Method | Description |
|---|---|
| Base-Washed Silica | Pre-treating the silica gel with a solution of triethylamine in the mobile phase can help to neutralize the acidic sites. |
| Amine in Mobile Phase | Adding a small amount (0.1-1%) of an amine like triethylamine or pyridine to the eluent can improve peak shape and reduce tailing. |
| Reverse-Phase HPLC | For more polar compounds, reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, can be very effective.[10][11] |
| Recrystallization | If the product is a solid, recrystallization is an excellent method for purification. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[12] For amines that are difficult to dissolve, the addition of a small amount of acid to form the salt can improve solubility for recrystallization.[13] |
Conclusion
This compound is a molecule with significant synthetic potential. A thorough understanding of the reactivity of its constituent functional groups is paramount to successfully employing it in complex synthetic sequences. By anticipating potential side reactions and implementing strategies such as the use of protecting groups and careful control of reaction conditions, researchers can effectively harness the unique chemical properties of this valuable building block.
References
- Jeffery, J. E., Kerrigan, F., Miller, T. K., & Tometzki, G. B. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (21), 2583-2587.
- Jeffery, J. E., Kerrigan, F., Miller, T. K., & Tometzki, G. B. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (21), 2583-2587. DOI:10.1039/P19960002583.
- BenchChem. (2025). Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide. BenchChem.
- Jeffery, J. E., Kerrigan, F., Miller, T. K., & Tometzki, G. B. (1996). ChemInform Abstract: Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites.
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- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
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- ResearchG
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
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- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
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- ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
- SynZeal. (n.d.). 1-(4-Chlorophenyl)cyclobutane carbonitrile.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. (n.d.). KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity.
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- Chemistry For Everyone. (2025). How To Reduce A Nitrile To An Amine?. YouTube.
- Google Patents. (n.d.). US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
- University of California, Los Angeles. (n.d.).
- Fisher Scientific. (n.d.). Amide Synthesis.
- LibreTexts. (2023).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Reddy, K. L., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Thermo Fisher Scientific. (n.d.).
- Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. PubMed.
- ChemicalBook. (n.d.). This compound.
- ResearchGate. (2010).
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Stability of 1-(4-aminophenyl)cyclobutanecarbonitrile under different reaction conditions
Introduction: Welcome to the technical support guide for 1-(4-aminophenyl)cyclobutanecarbonitrile (CAS 811803-25-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule under various experimental conditions. Understanding the stability profile and potential degradation pathways is critical for developing robust analytical methods, designing stable formulations, and meeting regulatory requirements for pharmaceutical development.[1][2][3] This guide addresses common questions and troubleshooting scenarios encountered in the laboratory, grounded in the fundamental reactivity of the molecule's constituent functional groups: a primary aromatic amine (aniline) and a tertiary nitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound is developing a yellow or brownish color upon storage. What is causing this discoloration?
A: This is a classic and well-documented issue related to the aromatic amine (aniline) moiety of the molecule.[4] Freshly purified aniline and its derivatives are often colorless or pale yellow, but they are highly susceptible to air oxidation.[4] The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and prone to oxidation, especially when exposed to oxygen (air) and light.[4]
The process involves the formation of highly colored, conjugated impurities such as quinone-imines, which can further polymerize to form complex, dark-colored materials often referred to as "aniline black" in the case of aniline itself.[4]
Troubleshooting & Prevention:
-
Inert Atmosphere: Store the solid material and solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light, which can catalyze the oxidation process.
-
Solvent Purity: Ensure that solvents used for storage or reactions are de-gassed and free of peroxides, which can initiate oxidation.
-
Temperature Control: Store the compound at recommended low temperatures to reduce the rate of oxidative degradation.
Q2: I've subjected the compound to acidic stress (e.g., HCl) and see a new, more polar peak in my reverse-phase HPLC. What is this new species?
A: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the nitrile group. Nitriles hydrolyze to form carboxylic acids, with an amide as an intermediate.[5][6][7][8] The reaction is typically performed by heating with an aqueous acid like hydrochloric acid.[6][9]
The primary degradation product you are likely observing is 1-(4-aminophenyl)cyclobutanecarboxylic acid .
Caption: Acid-catalyzed hydrolysis of the nitrile group.
Additionally, the primary amino group, being basic, will be protonated in acidic media to form an anilinium salt (R-NH₃⁺).[4] This protonation increases the compound's polarity and water solubility but does not represent degradation. However, the formation of the anilinium ion deactivates the aromatic ring, making it less susceptible to electrophilic attack or oxidation compared to the free amine.[10]
Q3: What degradation should I anticipate under basic (alkaline) conditions?
A: Similar to acidic conditions, the nitrile group is susceptible to hydrolysis under basic conditions, typically by heating with an aqueous base like sodium hydroxide.[6][9] However, the final product is the salt of the carboxylic acid.[6][9] In this case, you would form sodium 1-(4-aminophenyl)cyclobutanecarboxylate . Ammonia is liberated as a byproduct.[6]
To obtain the free carboxylic acid, a subsequent acidification step is required to protonate the carboxylate.[5]
The free amino group is generally stable under basic conditions. However, the molecule as a whole remains sensitive to oxidation, which can still occur if oxygen is present.
Q4: I am performing an oxidative forced degradation study using hydrogen peroxide. What kind of products should I look for?
A: The aniline moiety is the primary site of oxidative attack.[11] Aromatic amines can be oxidized by various agents, including hydrogen peroxide, persulfates, or even atmospheric oxygen, to a range of products.[4] The reaction is complex and can yield multiple degradation products.[4][10]
Potential oxidative degradation products include:
-
Nitrosobenzene derivatives: (R-NO)
-
Nitrobenzene derivatives: (R-NO₂)
-
Quinones: Formed from the oxidation of the aromatic ring.[4]
-
Azoxybenzenes: (R-N=N(O)-R) formed via dimerization.
-
Polymeric species: Dark, complex polymers resulting from radical coupling.[4]
It is crucial to use a stability-indicating analytical method, such as a gradient HPLC method, that can resolve the parent compound from this diverse array of potential impurities.
Caption: Primary degradation pathways for the molecule.
Q5: Is the molecule susceptible to reduction? What happens during catalytic hydrogenation?
A: Yes, the nitrile group can be readily reduced. The most common methods for reducing nitriles are catalytic hydrogenation (e.g., using H₂ gas with a Nickel, Palladium, or Platinum catalyst) or chemical reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄).[5][8]
This reaction converts the nitrile group into a primary amine. The expected product would be [1-(4-aminophenyl)cyclobutyl]methanamine . This reaction is often used to synthesize amines from nitriles.[12]
The aromatic amine is generally stable under these conditions, although harsh hydrogenation conditions can sometimes lead to reduction of the aromatic ring. The nitro group, if present as an oxidative degradant, would also be reduced to an amine.
Summary of Stability Profile
The following table summarizes the expected stability of this compound under typical forced degradation conditions as recommended by ICH guidelines.[13][14]
| Stress Condition | Reagents & Conditions | Primary Target | Likely Degradation Products | Remarks |
| Acidic Hydrolysis | 0.1 M HCl, 60-80 °C | Nitrile group | 1-(4-aminophenyl)cyclobutanecarboxylic acid | The amino group will be protonated to an anilinium salt, increasing polarity.[4][9] |
| Basic Hydrolysis | 0.1 M NaOH, 60-80 °C | Nitrile group | 1-(4-aminophenyl)cyclobutanecarboxylate salt, Ammonia | Degradation is often faster than under acidic conditions.[6][9] |
| Oxidation | 3-30% H₂O₂, RT | Aromatic amine | Nitroso, nitro, quinone, and polymeric species | Discoloration (yellow to dark brown) is a key indicator. The reaction is often rapid.[4][11] |
| Reduction | H₂/Pd or LiAlH₄ | Nitrile group | [1-(4-aminophenyl)cyclobutyl]methanamine | A predictable transformation rather than degradation. Useful for synthesizing related impurities.[8] |
| Thermal Stress | Solid state, 60-100 °C | Aromatic amine | Primarily oxidative products (if air is present) | The intrinsic thermal stability is likely good, but heat will accelerate air oxidation.[15][16] |
| Photolytic Stress | ICH Q1B conditions | Aromatic amine | Primarily oxidative products | The aniline moiety is a chromophore that can absorb UV/Vis light, leading to photo-oxidation. |
Experimental Protocol: Forced Degradation Study Workflow
This protocol outlines a typical workflow for investigating the stability of this compound.
Preparation of Stock Solution
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v). Ensure the compound is fully dissolved.
Stress Conditions
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).
-
Acidic: Add 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60 °C for 24 hours.
-
Basic: Add 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60 °C for 8 hours.
-
Oxidative: Add 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal (Solution): Heat the control sample at 60 °C for 48 hours.
-
Photolytic: Expose the stock solution in a quartz cuvette or a suitable transparent container to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Sample Quenching and Analysis
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples by adding an equimolar amount of base (for acid) or acid (for base) to prevent further degradation and protect the analytical column. For example, add 1 mL of 0.2 M NaOH to the acidic sample.
-
Dilute all samples, including the control, to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method. A typical starting point would be a C18 column with a gradient elution from a buffered aqueous phase to an organic phase (e.g., acetonitrile or methanol).
Caption: Workflow for a forced degradation study.
References
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Introduction: Navigating the Synthesis of 1-(4-aminophenyl)cyclobutanecarbonitrile
An advanced technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-aminophenyl)cyclobutanecarbonitrile. This guide provides in-depth troubleshooting, by-product analysis, and preventative strategies in a comprehensive question-and-answer format.
The synthesis of this compound is a critical step in the development of various targeted therapeutics. While seemingly straightforward, this multi-step process is prone to the formation of specific by-products that can complicate purification, reduce yields, and compromise the quality of the final active pharmaceutical ingredient (API). This guide serves as a dedicated resource, drawing from established principles in organic chemistry to troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the key reaction intermediates?
A1: The most common and logical synthetic pathway is a variation of the Strecker synthesis. This involves the reaction of a ketone precursor, (4-aminophenyl)(cyclobutyl)methanone, with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), in the presence of an ammonium source (e.g., ammonium chloride) or directly using the amine functionality. The key intermediate in this reaction is the α-aminonitrile, which is the target molecule.
Q2: I am observing a significant amount of the starting ketone, (4-aminophenyl)(cyclobutyl)methanone, in my final reaction mixture. What could be the cause?
A2: The presence of unreacted starting material is a common issue and can be attributed to several factors. The formation of the initial cyanohydrin or the subsequent imine intermediate can be reversible. To drive the reaction to completion, ensure that Le Chatelier's principle is leveraged by using a slight excess of the cyanide and ammonium source. Additionally, ensure that the reaction pH is optimized, as highly acidic or basic conditions can affect the stability of the intermediates and the nucleophilicity of the cyanide ion.
Q3: My product is showing an off-white or yellowish tint, and I see multiple colored spots on my TLC plate. What are these impurities?
A3: The aniline functional group (-NH2) on the phenyl ring is highly susceptible to oxidation, which can lead to the formation of colored impurities. This oxidation can be caused by atmospheric oxygen, especially in the presence of trace metal catalysts or under prolonged reaction times at elevated temperatures. These by-products are often complex polymeric materials that can be difficult to characterize but are easily identifiable by their color.
Troubleshooting Guide: By-Product Analysis & Mitigation
This section provides a detailed analysis of the most common by-products, their identification, and strategies for their mitigation.
Issue 1: Presence of Hydrolysis-Related Impurities
Symptom: You observe new peaks in your HPLC or LC-MS analysis with higher molecular weights than your starting material but lower than your expected product. These peaks often correspond to masses of +18 and +17 Da relative to the target nitrile.
Root Cause Analysis: The nitrile group (-CN) is susceptible to hydrolysis, especially under acidic or basic conditions, which may be present during the reaction or work-up. This hydrolysis can lead to two primary by-products:
-
1-(4-aminophenyl)cyclobutanecarboxamide: Partial hydrolysis of the nitrile.
-
1-(4-aminophenyl)cyclobutanecarboxylic acid: Complete hydrolysis of the nitrile.
The formation of the amide is often the first step in the hydrolysis process.
Caption: Troubleshooting workflow for hydrolysis by-products.
Mitigation Protocol:
-
pH Control: During the aqueous work-up, maintain the pH of the solution in a neutral to slightly basic range (pH 7-8) to minimize both acid and base-catalyzed hydrolysis.
-
Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to limit the amount of water available for hydrolysis.
-
Temperature Management: Avoid excessive temperatures during the reaction and work-up, as higher temperatures accelerate the rate of hydrolysis.
Issue 2: Formation of Oxidation-Related Impurities
Symptom: The isolated product has a distinct color (yellow, brown, or pink), and you observe a complex mixture of minor impurities in your analytical data, which may not have well-defined masses.
Root Cause Analysis: The primary amino group on the phenyl ring is a strong electron-donating group, making the aromatic ring highly activated and susceptible to oxidation. This can lead to the formation of quinone-like structures and other colored oligomers.
| By-Product Name | Molecular Weight ( g/mol ) | Common Analytical Signature | Mitigation Strategy |
| Starting Material | Varies | Peak corresponding to (4-aminophenyl)(cyclobutyl)methanone | Drive reaction to completion (excess reagents, optimized conditions) |
| 1-(4-aminophenyl)cyclobutanecarboxamide | 204.26 | M+18 peak relative to nitrile in LC-MS; Amide peaks in IR/NMR | Control pH during work-up; minimize water |
| 1-(4-aminophenyl)cyclobutanecarboxylic acid | 205.25 | M+19 peak relative to nitrile in LC-MS; Carboxylic acid peaks in IR/NMR | Control pH during work-up; minimize water |
| Aniline Oxidation Products | Variable | Broad, colored spots on TLC; complex mixture in LC-MS | Use inert atmosphere (N2/Ar); add antioxidants; control temperature |
Mitigation Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.
-
Antioxidants: The addition of a small amount of an antioxidant, such as sodium bisulfite or butylated hydroxytoluene (BHT), can help to suppress oxidation.
-
Temperature Control: Keep the reaction temperature as low as feasible to slow the rate of oxidation.
Experimental Protocols
Protocol 1: HPLC Method for By-Product Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Expected Elution Order: 1-(4-aminophenyl)cyclobutanecarboxylic acid (most polar) -> 1-(4-aminophenyl)cyclobutanecarboxamide -> this compound -> (4-aminophenyl)(cyclobutyl)methanone (least polar).
Mechanistic Insights
The formation of the key by-products can be visualized through the following reaction pathways.
Caption: Key reaction pathways in the synthesis.
References
Preventing dimerization of 1-(4-aminophenyl)cyclobutanecarbonitrile
Welcome to the technical support center for 1-(4-aminophenyl)cyclobutanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of unintended dimerization of this compound during experimental procedures. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and preventative protocols to ensure the stability and purity of your starting material, thereby safeguarding the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and dimerization of this compound.
Q1: What is this compound and why is its stability important?
A1: this compound is a synthetic organic compound featuring an aniline moiety substituted with a cyclobutanecarbonitrile group. Its structural motifs, particularly the aromatic amine, are common in medicinal chemistry and materials science. The stability of this compound is paramount as the formation of impurities, such as dimers, can significantly impact its reactivity, biological activity, and safety profile in downstream applications.
Q2: What is dimerization in the context of this compound?
A2: Dimerization is a chemical reaction where two molecules of this compound combine to form a single, larger molecule, the dimer. For aromatic amines, this process is often oxidative, leading to the formation of new carbon-carbon or carbon-nitrogen bonds between the two monomer units.
Q3: What are the primary causes of dimerization for this compound?
A3: The primary driver for the dimerization of this compound is the susceptibility of the aromatic amine group to oxidation.[1][2] Exposure to atmospheric oxygen, light, elevated temperatures, and certain chemical reagents can initiate the formation of reactive intermediates that lead to dimerization. The key reaction is often the N-oxidation of the amine to form aryl-N-hydroxylamines or related radical species.[3]
Q4: What is the likely structure of the dimer?
A4: While the exact structure would need to be confirmed experimentally, the most probable dimerization pathway for anilines involves the formation of a radical cation, followed by coupling.[1][2] This can lead to various regioisomers, with common linkages being N-N (azoxy or azo compounds), C-N (aminodiphenylamines), or C-C (benzidines). Given that the para-position is blocked by the cyclobutanecarbonitrile group, coupling at the ortho positions to the amine is a likely outcome.
II. Troubleshooting Guide: Preventing and Mitigating Dimerization
This guide provides solutions to common experimental observations that may indicate dimerization.
Observation 1: The solid this compound has developed a yellow or brownish tint over time.
-
Question: My solid starting material, which was initially off-white, has changed color. Does this indicate dimerization, and can I still use it?
-
Answer: A color change to yellow or brown is a strong indicator of degradation, which likely includes oxidation and subsequent dimerization. Aromatic amines are known to form colored byproducts upon oxidation.[4] Using discolored material is not recommended for sensitive applications as the presence of impurities can lead to unpredictable results and side reactions. We advise performing a purity check using HPLC-UV before use.
Observation 2: I am observing an unexpected, higher molecular weight impurity in my reaction mixture by LC-MS.
-
Question: My LC-MS analysis shows a peak with a mass corresponding to roughly double that of my starting material. Is this a dimer, and how can I prevent its formation in my next experiment?
-
Answer: A peak with approximately twice the molecular weight of this compound (MW: 172.23 g/mol ) is highly suggestive of a dimer. Its formation during your reaction is likely due to reaction conditions that promote oxidation. To prevent this, it is crucial to deoxygenate your solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Observation 3: My reaction yield is consistently low, and I isolate a significant amount of an insoluble, high-melting point byproduct.
-
Question: I am struggling with low yields, and a significant portion of my material is an uncharacterizable, insoluble solid. Could this be a result of dimerization?
-
Answer: Yes, dimer and higher-order oligomer formation can lead to products with reduced solubility in common organic solvents, which would explain the isolation of an insoluble byproduct and a corresponding decrease in the yield of your desired product. This is a common issue with the oxidative polymerization of aromatic amines.[2] Modifying your experimental setup to rigorously exclude oxygen and light is the first step in addressing this problem.
III. Experimental Protocols for Dimerization Prevention
Here are detailed protocols to minimize the risk of dimerization.
Protocol 1: Proper Storage and Handling of this compound
-
Storage: Store the solid compound in an amber glass vial to protect it from light.
-
Inert Atmosphere: Before sealing, flush the vial with an inert gas like nitrogen or argon to displace air.
-
Temperature: Store the vial in a refrigerator at 2-8°C.[4]
-
Handling: When weighing or transferring the compound, do so in a glove box or under a stream of inert gas to minimize exposure to atmospheric oxygen.
Protocol 2: Setting up an Oxygen-Free Reaction
-
Solvent Degassing: Before use, degas all reaction solvents. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed moisture and air. Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe. Dissolve the this compound and any other solid reagents under the inert atmosphere.
-
Reaction Conditions: Maintain a positive pressure of the inert gas throughout the reaction. If the reaction is sensitive to light, wrap the flask in aluminum foil.
Protocol 3: The Use of Antioxidants
For reactions where trace amounts of oxidants are unavoidable, the addition of a radical-scavenging antioxidant can be beneficial.
-
Antioxidant Selection: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for organic reactions.
-
Concentration: Add a catalytic amount of BHT (e.g., 0.1-1 mol%) to the reaction mixture at the beginning of the experiment.
-
Compatibility Check: Ensure that the chosen antioxidant does not interfere with your desired reaction chemistry. Aromatic amine antioxidants can also be highly effective.[5][6]
IV. Detection and Quantification of Dimer Impurities
Regular analytical checks are crucial to ensure the purity of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust method for routine purity checks.
-
Methodology:
-
Prepare a standard solution of this compound of known concentration.
-
Dissolve a sample of the material to be tested in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Monitor the elution profile with a UV detector at a wavelength where the analyte absorbs strongly (e.g., around 254 nm).
-
-
Interpretation: The dimer, being larger and generally more nonpolar, will likely have a longer retention time than the monomer. The peak area can be used to quantify the percentage of the dimer impurity relative to the monomer.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for confirming the identity of the dimer.
-
Methodology: Use a similar HPLC method as described above, but with a mass spectrometer as the detector.
-
Interpretation: The mass spectrum of the impurity peak should show a molecular ion corresponding to the dimer of this compound (expected m/z for [M+H]⁺ ≈ 345.18).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR can provide structural information about the dimer if it can be isolated.
-
Interpretation: The NMR spectrum of the dimer would be more complex than that of the monomer. The disappearance of signals corresponding to protons or carbons at the site of linkage and the appearance of new signals can help elucidate the dimer's structure.
V. Visualizing the Dimerization Pathway and Prevention Workflow
Proposed Oxidative Dimerization Mechanism
Caption: Proposed oxidative dimerization pathway of this compound.
Experimental Workflow for Dimerization Prevention
Caption: Workflow for preventing dimerization during storage and reaction.
VI. Summary of Preventative Measures
| Preventative Measure | Mechanism of Action | Ease of Implementation | Potential Impact |
| Inert Atmosphere (N₂, Ar) | Displaces oxygen, preventing the initiation of oxidation. | Moderate | High |
| Light Protection (Amber Vials, Foil) | Prevents photolytically induced radical formation. | High | Moderate to High |
| Low-Temperature Storage (2-8°C) | Reduces the rate of thermally induced degradation. | High | High |
| Degassed Solvents | Removes dissolved oxygen from the reaction medium. | Moderate | High |
| Antioxidants (e.g., BHT) | Scavenges free radicals, terminating the oxidation chain reaction. | High | Moderate |
| Amine Protection (e.g., Boc, Cbz) | Temporarily modifies the amine group, reducing its susceptibility to oxidation. Requires subsequent deprotection. | Low | High |
VII. References
-
Theoretical Study of the Oxidation Mechanism of Aromatic Amines. RSC Publishing. Available at: [Link]
-
Oxidative polycondensation of aromatic amines. ResearchGate. Available at: [Link]
-
GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI. Available at: [Link]
-
Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]
Sources
- 1. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. performanceadditives.us [performanceadditives.us]
Technical Support Center: Catalyst Selection and Optimization for Reactions with 1-(4-aminophenyl)cyclobutanecarbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(4-aminophenyl)cyclobutanecarbonitrile (CAS 811803-25-5).[1][2] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization for this versatile building block. The unique structure, featuring a primary aromatic amine, a sterically hindered nitrile, and a cyclobutane moiety, presents specific challenges and opportunities in synthesis. This guide is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: Troubleshooting the Reduction of the Nitrile Group
The conversion of the nitrile group in this compound to a primary amine is a common synthetic step. However, achieving high selectivity and yield can be challenging.
Question 1.1: My nitrile reduction is producing significant amounts of secondary and tertiary amine byproducts. How can I improve selectivity for the primary amine?
Answer: This is a classic problem in nitrile hydrogenation. The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines occurs when the newly formed primary amine product attacks the reactive imine intermediate generated during the reduction process.[3][4]
Causality: The reaction proceeds via an intermediate imine (R-C=NH). The desired pathway is the further reduction of this imine to the primary amine (R-CH₂NH₂). However, this primary amine is nucleophilic and can add to another molecule of the imine intermediate, which, after subsequent reduction, leads to the secondary amine. This process can repeat to form a tertiary amine.[4]
Solutions & Optimization:
-
Catalyst Choice is Critical:
-
Raney Nickel and Raney Cobalt: These are often the catalysts of choice for selective primary amine synthesis.[4][5] Cobalt catalysts, in particular, can be highly regioselective.[4]
-
Rhodium Catalysts: While less common, certain rhodium catalysts have been shown to be effective for low-pressure nitrile reductions.[5]
-
Palladium and Platinum: Standard Pd/C or PtO₂ can be used, but they are often more prone to generating secondary amine byproducts unless reaction conditions are carefully controlled.[3][4]
-
-
Reaction Additives:
-
Ammonia: The most common and effective method to suppress secondary amine formation is to conduct the hydrogenation in the presence of ammonia (often in a methanolic or ethanolic solution). Ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium towards the formation of the desired primary amine.[5]
-
Strong Bases: The addition of a strong base like sodium or lithium hydroxide can sometimes improve selectivity by modifying the catalyst surface or influencing the reaction mechanism.[5]
-
-
Solvent and Temperature Control:
-
Solvents: Anhydrous solvents like ethanol, methanol, or THF are preferred.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of the competing bimolecular reaction that forms the secondary amine.
-
Experimental Protocol: Selective Catalytic Hydrogenation to Primary Amine
-
Reactor Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Add Raney Nickel (5-10 wt%) or 70% Co/SiO₂ (5-10 wt%) as a slurry in ethanol.[5]
-
Solvent/Additive: Add anhydrous ethanol or methanol saturated with ammonia.
-
Reaction Conditions: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-80 bar.[5]
-
Heating & Monitoring: Heat the reaction to 60-80°C with vigorous stirring.[5] Monitor the reaction progress by GC-MS or LC-MS by periodically taking samples.
-
Work-up: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
Question 1.2: My catalytic hydrogenation is very slow or stalls completely. What are the potential causes?
Answer: Slow or stalled reactions can be attributed to catalyst deactivation, insufficient reaction conditions, or substrate purity issues.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is fresh and active. Raney Nickel, in particular, should be stored properly under water or a suitable solvent and used promptly after washing.
-
Substrate Purity: Impurities in the starting material, especially sulfur-containing compounds, can poison Group 10 metal catalysts like nickel and palladium.[4] Consider recrystallizing or purifying your starting material if you suspect contamination.
-
Hydrogen Pressure & Temperature: For sterically hindered nitriles, higher hydrogen pressure and temperature may be necessary to achieve a reasonable reaction rate.[4] However, be mindful that harsh conditions can lead to unwanted side reactions, such as the reduction of the aromatic ring.
-
Mass Transfer Limitation: Ensure vigorous stirring. In heterogeneous catalysis, the reaction rate can be limited by the diffusion of hydrogen gas from the gas phase into the liquid and to the catalyst surface.
Data Table: Comparison of Nitrile Reduction Methods
| Method | Catalyst / Reagent | Pros | Cons | Selectivity |
| Catalytic Hydrogenation | Raney Ni, Raney Co, Rh/Al₂O₃ | Economical, scalable, produces primary amine.[4][5] | Requires high pressure; risk of side reactions; catalyst poisoning.[4] | Good to Excellent (with additives). |
| Stoichiometric Reduction | Lithium Aluminum Hydride (LiAlH₄) | High reactivity, rapid reduction.[6][7] | Not chemoselective (will reduce other groups), requires anhydrous conditions and careful workup.[6] | Excellent for primary amine. |
| Stoichiometric Reduction | Sodium Borohydride (NaBH₄) + CoCl₂ | Milder than LiAlH₄, easier to handle.[8] | Generally requires a transition metal salt co-catalyst.[8] | Good to Excellent. |
Section 2: Navigating the Hydrolysis of the Nitrile Group
Hydrolysis converts the nitrile to either a carboxylic acid or an amide intermediate. Controlling the outcome and avoiding degradation of the starting material are key concerns.
Question 2.1: I am trying to hydrolyze the nitrile to a carboxylic acid, but I am getting a complex mixture of products and low yield. What is going wrong?
Answer: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat), which can be problematic for a molecule with a sensitive aminophenyl group.[9][10]
Common Issues & Solutions:
-
Acid-Catalyzed Hydrolysis:
-
Problem: Using strong mineral acids like HCl or H₂SO₄ can lead to protonation of the aniline nitrogen, potentially causing side reactions or polymerization under high heat.
-
Mechanism: The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[6][9]
-
Solution: Use a milder acidic catalyst if possible, or carefully control the temperature and reaction time. A two-step process where the amine is first protected (e.g., as an acetyl derivative) before hydrolysis can be a robust solution.
-
-
Base-Catalyzed Hydrolysis:
-
Problem: Strong bases like NaOH or KOH can also lead to side reactions. The product will be the carboxylate salt, requiring an acidic workup to protonate it to the free carboxylic acid.[10][11]
-
Mechanism: The hydroxide ion directly attacks the electrophilic nitrile carbon. The reaction again proceeds through an amide intermediate.[9][11]
-
Solution: Use a moderate concentration of base and the lowest effective temperature. Monitor the reaction closely to avoid decomposition.
-
Diagram: Nitrile Hydrolysis Decision Pathway
Caption: Decision tree for selecting hydrolysis conditions.
Section 3: Catalyst Selection for Reactions at the Aromatic Amine
The primary aromatic amine is a key handle for diversification, most commonly through C-N bond-forming reactions like Buchwald-Hartwig amination or N-alkylation.
Question 3.1: I am using this compound as the amine coupling partner in a Buchwald-Hartwig reaction, but the yield is poor. How can I optimize this?
Answer: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[12][13] Poor yields are typically due to an suboptimal combination of catalyst, ligand, base, or solvent.
Optimization Strategy:
-
Catalyst/Ligand System: This is the most critical factor.
-
For Primary Amines: Sterically hindered biarylphosphine ligands are generally the most effective. Ligands like XPhos, SPhos, or RuPhos paired with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are excellent starting points.[14] Pre-formed palladium catalysts (e.g., XPhos Pd G2/G3) are often more reliable and air-stable.[15]
-
Older Generations: First-generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP may be less effective for this specific substrate, which has some steric bulk near the amine.[12][16]
-
-
Choice of Base: The base plays a crucial role in the catalytic cycle.
-
Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is very common and effective.[16]
-
Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective with modern catalyst systems and may be necessary if your aryl halide partner is base-sensitive.[14][15]
-
-
Solvent: Anhydrous, non-protic solvents are necessary. Toluene, dioxane, or THF are commonly used.[13][17]
-
Temperature: Reactions are typically run at elevated temperatures (80-110 °C). Microwave irradiation can sometimes accelerate the reaction and improve yields.[14]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Generalized Buchwald-Hartwig amination cycle.
Section 4: General FAQs
Q: Can I perform a Suzuki coupling with this molecule? A: Not directly. The Suzuki-Miyaura coupling requires an organoboron species (like a boronic acid) and an organic halide or triflate.[18][19] To use this compound, you would first need to convert the amine group into either a halide (e.g., via a Sandmeyer reaction) or a boronic acid. A more direct approach would be to find a synthetic route that installs the cyclobutanecarbonitrile moiety onto a pre-functionalized aniline derivative.
Q: Are there any known side reactions involving the cyclobutane ring? A: The cyclobutane ring is generally stable under most catalytic conditions discussed here (hydrogenation, hydrolysis, C-N coupling). However, under very harsh acidic conditions or high temperatures, ring-opening or rearrangement reactions, while unlikely, cannot be entirely ruled out. It is always advisable to use the mildest effective conditions.
Q: My reaction requires anhydrous conditions. How should I prepare the starting material? A: this compound is a solid. To ensure it is dry, you can dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours before use, or store it in a desiccator over a strong drying agent like phosphorus pentoxide.
References
- Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry.
- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- Nitrile Reduction. (n.d.). Organic Reactions.
- Funk, C. (2022).
- Process for hydrolysis of nitriles. (1975).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Nitrile reduction. (n.d.). Wikipedia.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- Buchwald–Hartwig amin
- Clark, J. (n.d.). hydrolysis of nitriles. Chemguide.
- Alonso, F., Beletskaya, I. P., & Nájera, C. (2005). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. PubMed.
- 20.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- LibreTexts. (2023, January 22). The Reduction of Nitriles.
- Török, B., London, G., & Balázsik, K. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
- Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride. (n.d.).
- Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). Biosynth.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- LibreTexts. (2023, June 30).
- Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus. Chimie.
- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold. (n.d.).
- Clark, J. (n.d.). reduction of nitriles. Chemguide.
- LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Transition Metals Catalyzed Element-Cyano Bonds Activ
- This compound. (n.d.). ChemicalBook.
- This compound. (n.d.). King-Pharm.
- 1-(4-Aminophenyl)cyclopentanecarbonitrile. (n.d.). PubChem.
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (n.d.). ACS Omega.
- A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. (n.d.). Benchchem.
- Catalytic N-Alkylation of Anilines. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 1-(4-Aminophenyl)cyclopentanecarbonitrile. (2025, September 6). ChemicalBook.
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025, May 4). YouTube.
- N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (n.d.). New Journal of Chemistry.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. (n.d.).
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). Royal Society of Chemistry.
- Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (n.d.). ACS Omega.
- Direct transformation of nitriles to cyanide using chloride anion as catalyst. (n.d.). Royal Society of Chemistry.
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). Royal Society of Chemistry.
- Catalyst and synthetic process for carboxamides by nitrile hydrolysis. (2002).
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Technical Support Center: Work-up Procedures for 1-(4-aminophenyl)cyclobutanecarbonitrile
Welcome to the technical support guide for handling reactions involving 1-(4-aminophenyl)cyclobutanecarbonitrile. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals. It is structured to address common questions and troubleshoot specific issues encountered during the reaction work-up and purification stages.
Introduction & Critical Safety Precautions
This compound is a bifunctional molecule containing a basic aniline moiety and a nitrile group. This structure presents unique challenges during aqueous work-ups, primarily related to pH-dependent solubility and the potential for side reactions.
Safety First: Before beginning any procedure, it is crucial to consult the Safety Data Sheet (SDS).
-
Handling: Always handle this compound in a well-ventilated fume hood.[1][2] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][2]
-
Exposure: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[1][2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[1]
Physicochemical Properties & Key Considerations
Understanding the fundamental properties of your compound is the first step to designing a robust work-up procedure. The key is managing the basicity of the aniline group.
| Property | Value / Consideration | Significance for Work-up |
| Molecular Formula | C₁₁H₁₂N₂ | - |
| Molecular Weight | 172.23 g/mol | - |
| pKa (Conjugate Acid) | ~4.6 (Estimated) | The aniline nitrogen is basic. At pH < 4.6, it will be protonated (R-NH₃⁺), rendering it highly water-soluble. At pH > 6.6, it will be in its neutral, free base form (R-NH₂), which is soluble in organic solvents.[3][4][5] |
| Nitrile Group Stability | Stable to neutral and mildly acidic/basic conditions at room temperature. | Prone to hydrolysis to a carboxylic acid or amide under prolonged heating with strong acids or bases.[6][7][8][9] This is a critical consideration for reactions run at high temperatures or requiring harsh pH adjustments. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Solubility in water is low for the free base but high for the protonated salt. | The choice of extraction solvent and pH of the aqueous phase are interdependent. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the extractive work-up of a reaction containing this compound?
The core strategy is a chemically-active extraction that leverages the basicity of the aniline group.[3]
-
Quench: First, neutralize any reactive reagents as required by your specific reaction protocol. This is often done by adding water or a mild aqueous solution.[10]
-
Dilute: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[11]
-
Acid/Base Extraction:
-
To Isolate a Neutral Product: If your desired product is neutral and this compound is an unreacted starting material or a basic impurity, perform an acid wash. Add dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. This will protonate the aniline (R-NH₂ → R-NH₃⁺), pulling it into the aqueous layer.[3][4] Your neutral product will remain in the organic layer.
-
To Isolate this compound (or a basic product): If this is your desired product, wash the organic layer with a basic solution (e.g., saturated NaHCO₃) to remove any acidic impurities. Then, extract the product from the organic layer into an aqueous acidic layer. Finally, neutralize the aqueous layer with a base (e.g., NaOH) to pH > 8 and back-extract your product into a fresh organic layer.
-
Q2: I need to protect the aniline group before my reaction. How does this affect the work-up?
Acetylation is a common method to protect the aniline group, converting it to a neutral acetamide.[12][13] This fundamentally changes the work-up strategy. The resulting N-(4-(1-cyanocyclobutyl)phenyl)acetamide is no longer basic. A simple aqueous wash to remove water-soluble byproducts is often sufficient. If acidic or basic impurities are present, standard base or acid washes can be used without affecting the protected compound.
Q3: Can the nitrile group react during the work-up?
Under typical work-up conditions (room temperature, brief exposure to dilute acids/bases), the nitrile group is generally stable. However, hydrolysis can occur if the mixture is heated or exposed to concentrated acids or bases for an extended period.[6][7][9]
-
Acidic Hydrolysis: Heating with acid (e.g., HCl) will hydrolyze the nitrile first to an amide, and then to a carboxylic acid and an ammonium salt.[6][7]
-
Basic Hydrolysis: Heating with a base (e.g., NaOH) yields the carboxylate salt and ammonia gas.[6] Milder basic conditions may stop at the amide stage.[7]
If you suspect hydrolysis, analyze your crude product by LC-MS or NMR to check for the presence of the corresponding amide or carboxylic acid.
Troubleshooting Guide: A Deeper Dive
Q4: I've formed a persistent emulsion at the interface during my extraction. How can I break it?
Emulsions are common, especially when using chlorinated solvents with basic aqueous solutions.[14][15] They are often caused by finely suspended solids or compounds acting as surfactants.
Immediate Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[14][16]
-
Add Brine: Add a saturated aqueous solution of NaCl (brine).[15][16][17] This increases the ionic strength of the aqueous layer, which can force separation.[17]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod.[15][17] Avoid vigorous shaking, which can worsen the problem.[17]
-
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth).[14][16] Celite is inert and can break up the emulsion by removing the fine particulates that stabilize it.[14]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[17]
Preventative Measures:
-
For future experiments, consider evaporating the reaction solvent first, then re-dissolving the residue in your chosen extraction solvent before adding the aqueous phase.[14][16]
-
Reduce the intensity of mixing; gentle swirling is often sufficient and less likely to cause emulsions than vigorous shaking.[17][18]
Q5: My product is precipitating between the layers during pH adjustment. What should I do?
This typically happens when the pH of the aqueous layer is near the pKa of your compound, where its solubility in both the aqueous and organic phases is minimal. It can also occur if your product is simply not very soluble in the chosen organic solvent.
Solution Workflow:
-
Do Not Drain Yet: The solid is likely your product.
-
Add More Organic Solvent: Try adding more of the primary extraction solvent to dissolve the precipitate.
-
Switch Solvents: If that fails, you may need a more polar organic solvent. For example, if you are using diethyl ether, try adding ethyl acetate or dichloromethane.
-
Adjust pH: If the solid persists, adjust the pH of the aqueous layer further away from the pKa.
-
If your product is the free base, add more base (e.g., 1M NaOH) to ensure the pH is well above 7.
-
If you are trying to extract it as a salt, add more acid (e.g., 1M HCl) to lower the pH further below 4.
-
-
Isolate by Filtration: As a last resort, you can isolate the solid by filtering the entire biphasic mixture. You would then need to wash the collected solid to remove impurities and analyze it to confirm its identity.
Q6: My final product is discolored (pink, brown, or black). What causes this and how can I fix it?
Aniline and its derivatives are notoriously susceptible to air oxidation, which forms highly colored impurities.
Purification Strategies:
-
Activated Carbon (Charcoal): After dissolving your crude product in a suitable solvent for recrystallization, add a small amount (1-2% by weight) of activated carbon. Heat the mixture briefly, then filter it while hot through a pad of Celite® to remove the carbon and adsorbed impurities.
-
Column Chromatography: Silica gel chromatography is effective for removing polar, colored impurities.
-
Ion-Exchange Resins: For larger scale purifications, passing a solution of the product through a bed of an appropriate ion-exchange resin can remove ionic and colored impurities.[19][20]
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium metabisulfite during the work-up or storage can prevent discoloration.[19][20]
Visual Workflows & Decision Trees
Visual aids can simplify the decision-making process during a complex work-up.
Caption: Workflow for Isolating a Basic Product.
Caption: Troubleshooting Decision Tree for Emulsions.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)cyclopentanecarbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
-
University of York, Chemistry Teaching Labs. (n.d.). Chemically-active extraction. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
- Google Patents. (n.d.). EP0320484A2 - Purification of N-acetyl aminophenols.
-
University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
TSI Journals. (2009, November 21). Correlation between hardness and basicity pKa of substituted anilines. Retrieved from [Link]
-
Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from [Link]
-
AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4: Extraction. Retrieved from [Link]
-
LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0320484 A2 - Purification of N-acetyl aminophenols. Retrieved from [Link]
-
Reddit. (2021, July 13). [Organic Chemistry] What exactly is a workup?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]
-
YouTube. (2024, March 18). Mastering Aniline's Chemistry Reactions | You Must Know. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Online Chemistry Notes. (2020, August 15). Aniline - Lab preparation, Properties, Reactions and Uses. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenylacetonitrile. Retrieved from [Link]
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Validation & Comparative
Comparative analysis of 1-(4-aminophenyl)cyclobutanecarbonitrile and its cyclopentane analog
An In-Depth Comparative Analysis for Drug Discovery Professionals: 1-(4-aminophenyl)cyclobutanecarbonitrile vs. its Cyclopentane Analog
A Senior Application Scientist's Guide to Scaffold Selection in Medicinal Chemistry
In the landscape of medicinal chemistry, the choice of a molecular scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Small alicyclic rings, such as cyclobutane and cyclopentane, are frequently employed as bioisosteric replacements for other groups or as core structural motifs. While the addition of a single methylene unit may seem trivial, the transition from a four-membered to a five-membered ring introduces significant changes in physicochemical and conformational properties. This guide provides an in-depth comparative analysis of this compound and its cyclopentane analog, 1-(4-aminophenyl)cyclopentanecarbonitrile, offering field-proven insights and experimental data to inform rational drug design.
The Fundamental Divide: Ring Strain and Conformational Dynamics
The core difference between the cyclobutane and cyclopentane moieties lies in their inherent ring strain and resulting conformational flexibility. This is not merely an academic distinction; it is the causative factor behind their differential impacts on a molecule's behavior.
-
Cyclobutane: This ring is characterized by significant strain energy, approximately 26.3 kcal/mol.[1][2][3] This high energy state is a consequence of both angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions of hydrogens). To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][4] This puckered state is not static but interconverts rapidly. The critical takeaway for a medicinal chemist is that this inherent rigidity can lock substituents into specific spatial orientations, which can be highly advantageous for pre-organizing a pharmacophore for optimal binding to a biological target.[1][2]
-
Cyclopentane: In contrast, the cyclopentane ring possesses a much lower strain energy of about 7.1 kcal/mol.[1][2] It readily adopts non-planar "envelope" or "half-chair" conformations to minimize torsional strain, and these forms can rapidly interconvert with a low energy barrier.[4] This confers a much greater degree of conformational flexibility. For drug design, this flexibility can allow the molecule to adapt its shape to fit into a binding pocket—an example of an "induced fit" mechanism.
The choice between these scaffolds is therefore a strategic decision: does the target require a rigidly presented pharmacophore (favoring cyclobutane), or would the molecule benefit from the ability to explore a wider conformational space to achieve optimal binding (favoring cyclopentane)?
Physicochemical Properties: A Head-to-Head Comparison
The structural differences between the two analogs translate directly into distinct physicochemical properties. These parameters are critical for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | This compound | 1-(4-aminophenyl)cyclopentanecarbonitrile | Rationale for Difference |
| Molecular Formula | C₁₁H₁₂N₂[5] | C₁₂H₁₄N₂[6][7][8][9] | Addition of one methylene (-CH₂-) group. |
| Molecular Weight | 172.23 g/mol [5] | 186.25 g/mol [6][7][8][9] | The cyclopentane analog is heavier by ~14 Da. |
| CAS Number | 811803-25-5[5][10] | 115279-73-7[6][7][8][11] | Unique identifiers for distinct chemical entities. |
| Predicted XLogP3 | 1.8 (PubChem) | 2.3 (PubChem)[7][12] | The additional non-polar CH₂ group increases lipophilicity. |
| Topological Polar Surface Area (TPSA) | 37.8 Ų (PubChem) | 37.8 Ų (PubChem) | The polar aminophenylnitrile moiety is identical in both. |
| Metabolic Stability | Potentially higher | Potentially lower | The sp³-rich, strained cyclobutane ring can be more resistant to CYP450 oxidation compared to the more flexible cyclopentane.[3] |
| Aqueous Solubility | Potentially higher | Potentially lower | Increased lipophilicity (higher LogP) generally correlates with lower aqueous solubility. |
Data sourced from PubChem and other chemical suppliers where direct experimental values are not published.
Expert Insight: The ~0.5 unit increase in LogP for the cyclopentane analog is significant. In drug development, this could be the difference between a compound with sufficient solubility for an oral formulation and one that requires significant formulation work. Furthermore, the enhanced metabolic stability often conferred by a cyclobutane ring is a key reason for its incorporation into drug candidates.
Synthesis Strategies and Experimental Protocols
The viability of a scaffold in a drug discovery program is heavily dependent on its synthetic accessibility. Both analogs can be prepared from common starting materials, though the specific reaction pathways differ.
Protocol 1: Synthesis of this compound
This synthesis is logically adapted from a known procedure for a similar chloro-substituted analog.[13] It employs a two-step process involving cyclization followed by nitro group reduction.
Step-by-Step Methodology:
-
Cyclization: To a stirred suspension of sodium hydride (2.2 eq) in dry DMSO under an argon atmosphere, add a solution of 4-nitrobenzyl cyanide (1.0 eq) in DMSO at 25°C. Stir the resulting mixture for 30 minutes.
-
Add a solution of 1,3-dibromopropane (1.5 eq) in dry DMSO dropwise, maintaining the reaction temperature below 30°C.
-
Stir for an additional hour at room temperature. Quench the reaction by pouring it into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 1-(4-nitrophenyl)cyclobutanecarbonitrile, by column chromatography on silica gel.
-
Reduction: Dissolve the purified nitro-intermediate in ethanol or methanol. Add a catalyst, such as palladium on carbon (10 mol%) or iron powder with ammonium chloride.
-
Stir the reaction under a hydrogen atmosphere (for Pd/C) or heat to reflux (for Fe/NH₄Cl) until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Protocol 2: Synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile
A patented method for this analog, which serves as a key intermediate for the anti-cancer drug Apatinib, also involves the reduction of a nitro-precursor.[11][14]
Step-by-Step Methodology:
-
Coupling Reaction: In a reaction vessel, add a solution of 1-chlorocyclopentanecarbonitrile in a suitable solvent and Li₂CuCl₄. Cool the mixture to 5-10°C.
-
Slowly add a pre-formed solution of a p-nitrochlorobenzene-zinc reagent, maintaining the temperature between 10-15°C.[14]
-
After the addition is complete, allow the mixture to stir at 15-20°C for 1-2 hours to yield a solution of 1-(4-nitrophenyl)cyclopentanecarbonitrile.
-
Work up the reaction mixture as appropriate (e.g., aqueous quench, extraction) and purify the intermediate product.
-
Nitro Reduction: To a reaction vessel, add the 1-(4-nitrophenyl)cyclopentanecarbonitrile intermediate, 95% ethanol, water, and a catalyst such as Pt/C or Pd/C.[14]
-
Purge the vessel with nitrogen, followed by hydrogen.
-
Heat the mixture to 55-60°C and stir under a hydrogen atmosphere until the reaction is complete.
-
After cooling, filter the catalyst and concentrate the solvent to obtain the crude product.
-
Purify 1-(4-aminophenyl)cyclopentanecarbonitrile by recrystallization to yield the final product.
Applications and Pharmacological Context
The most significant differentiator in the known application of these two molecules is the role of the cyclopentane analog as a registered intermediate in the synthesis of Apatinib.[11] Apatinib is a potent oral tyrosine kinase inhibitor that selectively targets VEGFR2, blocking angiogenesis in tumors.
This established role provides a clear context for the utility of the 1-(4-aminophenyl)cyclopentanecarbonitrile scaffold. Its specific size and conformational flexibility are evidently compatible with the subsequent synthetic steps and the final binding requirements of the drug to the VEGFR2 kinase domain.
For This compound , there is no similarly prominent, publicly documented role as an intermediate for an approved drug. However, this does not diminish its potential. The unique properties of the cyclobutane ring make it an attractive scaffold for novel drug discovery programs.[2] Its conformational rigidity could be exploited to design highly selective inhibitors for other targets where a pre-organized conformation is key to achieving high potency and selectivity, potentially reducing off-target effects.
Conclusion and Strategic Recommendations
The choice between this compound and its cyclopentane analog is a nuanced decision that should be driven by the specific goals of the research program.
-
Choose the Cyclopentane Analog when:
-
The research involves analogs of Apatinib or other compounds where this specific scaffold is known to be active.
-
A greater degree of conformational flexibility is desired to accommodate the binding site of a target.
-
A slightly higher lipophilicity is acceptable or beneficial for membrane permeability.
-
-
Choose the Cyclobutane Analog when:
-
Exploring novel chemical space where conformational restriction is a key hypothesis for improving potency or selectivity.
-
Enhanced metabolic stability is a primary objective of the lead optimization campaign.
-
Lower lipophilicity and potentially higher aqueous solubility are desired.
-
Ultimately, both molecules are valuable building blocks. The cyclopentane analog stands on a foundation of proven utility in an approved therapeutic, while the cyclobutane analog represents an opportunity to leverage unique stereoelectronic properties for the discovery of novel, differentiated drug candidates. This guide provides the foundational data and protocols necessary for researchers to make an informed, strategic selection between these two compelling scaffolds.
References
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- US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile. (n.d.). Google Patents.
- A Comparative Study of Cyclobutane and Cyclopentane Containing Thiols for Researchers and Drug Development Professionals. (n.d.). Benchchem. Retrieved January 17, 2026.
-
1-(4-Aminophenyl)cyclopentanecarbonitrile | C12H14N2 | CID 767958. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Willems, M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 1-13. Available at: [Link]
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Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1), e202100529. Available at: [Link]
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-
1-(4-Aminophenyl)cyclopentanecarbonitrile. (n.d.). HANGZHOU TIANYE CHEMICALS CO., LTD. Retrieved January 17, 2026, from [Link]
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-
Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(4-aminophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. The compound 1-(4-aminophenyl)cyclobutanecarbonitrile, a molecule of interest for its potential therapeutic applications, demands robust analytical methods to ensure its quality, purity, and stability. This guide provides a comprehensive comparison of validated analytical methods for the quantification and impurity profiling of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, the following discussion is grounded in established regulatory frameworks and practical experimental insights to aid in the selection and implementation of the most suitable analytical strategy.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which will be the basis for the methodologies discussed herein.[2]
The Analytical Challenge: Physicochemical Properties
This compound possesses key structural features that inform the choice of analytical methodology: a primary aromatic amine, a nitrile group, and a cyclobutane ring. The aromatic amine provides a strong chromophore, making UV detection in HPLC a viable and sensitive option. The compound's volatility and thermal stability will be critical determinants for its suitability for GC analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely employed technique for the analysis of pharmaceutical compounds due to its versatility, high resolution, and sensitivity.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point, leveraging the compound's moderate polarity.
Proposed Stability-Indicating RP-HPLC Method with PDA Detection
A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[4][5] Such a method should be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.
Experimental Protocol: RP-HPLC-PDA
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a photodiode array (PDA) detector, quaternary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.[4]
-
Mobile Phase: A gradient elution is proposed to ensure the separation of the main compound from potential impurities with a wider polarity range.
-
Mobile Phase A: 0.05 M Ammonium acetate buffer, pH 4.5 (adjusted with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 231 nm, with PDA detection from 200-400 nm to monitor for peak purity.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a final concentration of approximately 0.1 mg/mL.
Validation of the Proposed HPLC Method
The validation of this method would proceed according to ICH Q2(R1) guidelines, assessing the following parameters:[2][7]
-
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To demonstrate specificity, forced degradation studies should be conducted by exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[8] The method should be able to resolve the main peak from all degradation product peaks, which is confirmed by assessing peak purity using the PDA detector.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1] This is typically evaluated by analyzing a series of at least five concentrations across the desired range. For an assay, this is often 80-120% of the target concentration.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Diagram: HPLC Method Validation Workflow
Caption: Workflow for the validation of the proposed HPLC method.
Gas Chromatography (GC): An Alternative for Volatile Analytes
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[9] For this compound, its applicability depends on its volatility and thermal stability. The presence of the polar amino group may necessitate derivatization to improve its chromatographic properties and prevent peak tailing.[10]
Proposed GC-MS Method
A GC-MS method would offer high specificity due to the mass spectrometric detection, which provides structural information.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A capillary column suitable for polar compounds, such as a column with a polyethylene glycol (wax) stationary phase or a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Derivatization (if required): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be employed to derivatize the primary amine, increasing volatility and improving peak shape.[11] The reaction would be carried out by heating the sample with the derivatizing agent in a suitable solvent (e.g., acetonitrile) prior to injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the sample (or the derivatized sample residue) in a suitable solvent like ethyl acetate to a concentration of approximately 0.1 mg/mL.
Validation of the Proposed GC-MS Method
The validation of the GC-MS method would follow similar principles to the HPLC method, with some specific considerations for the technique:
-
Specificity: Demonstrated by the unique mass spectrum of the analyte and its chromatographic separation from other components. The use of selected ion monitoring (SIM) mode can further enhance specificity.
-
Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: These parameters are evaluated using similar approaches as for HPLC.
Diagram: Comparative Analysis Logic
Caption: Logical flow for comparing HPLC and GC methods.
Quantitative Performance Comparison
The choice between HPLC and GC is often dictated by the specific analytical requirements and the performance characteristics of each method. The following table provides a summary of typical validation parameters for the analysis of a compound similar to this compound, such as 4-aminobenzonitrile.[9]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL | ~2 µg/L |
| Limit of Quantitation (LOQ) | 0.05 - 0.6 µg/mL | ~5 µg/L |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 2% | Repeatability ~10% |
Data extrapolated from methods for 4-aminobenzonitrile for illustrative purposes.[9]
Conclusion and Recommendations
Both HPLC and GC offer viable pathways for the analytical validation of this compound, each with distinct advantages.
HPLC-PDA stands out as the more versatile and generally applicable method for routine quality control in a pharmaceutical setting. Its ability to analyze non-volatile and thermally labile compounds without derivatization, coupled with the rich information provided by PDA detection for peak purity assessment, makes it the preferred choice for developing a stability-indicating assay.
GC-MS , while potentially requiring a derivatization step, offers unparalleled specificity and sensitivity, particularly for impurity identification and trace-level analysis. It serves as an excellent orthogonal technique to confirm the results obtained by HPLC and for the structural elucidation of unknown impurities.
Ultimately, the selection of the analytical method should be guided by a thorough understanding of the analyte's properties and the specific goals of the analysis. For comprehensive characterization, a combination of both HPLC and GC methods would provide the most robust and reliable data package for regulatory submissions and to ensure the quality and safety of the drug substance.
References
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Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
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Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. Available at: [Link]
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Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. ResearchGate. Available at: [Link]
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Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Available at: [Link]
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determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica. Available at: [Link]
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Validation of Analytical Methods. ResearchGate. Available at: [Link]
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Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
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Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA. Available at: [Link]
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A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. Available at: [Link]
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Stability-indicating HPLC-PDA assay for simultaneous determination of paracetamol, thiamine and pyridoxal phosphate in tablet formulations. PubMed. Available at: [Link]
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Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. Available at: [Link]
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DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. Available at: [Link]
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Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. PubMed. Available at: [Link]
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Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. National Institutes of Health. Available at: [Link]
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Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. ResearchGate. Available at: [Link]
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Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah National University. Available at: [Link]
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Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. MDPI. Available at: [Link]
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Cross-Validation of a Novel JAK2 Inhibitor: A Comparative Guide to 1-(4-aminophenyl)cyclobutanecarbonitrile
Introduction: The Imperative for Selective JAK2 Inhibition in Drug Discovery
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, represents a critical signaling node in various cellular processes, including hematopoiesis and immune responses. Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous myeloproliferative neoplasms (MPNs) and inflammatory diseases.[1][2] The clinical success of JAK inhibitors such as Ruxolitinib and Fedratinib has validated this pathway as a druggable target. However, the quest for novel inhibitors with improved selectivity, potency, and safety profiles remains a paramount objective in medicinal chemistry. This guide introduces 1-(4-aminophenyl)cyclobutanecarbonitrile (termed here as JCI-789 for discussion) , a novel chemical entity with a unique cyclobutane scaffold, and provides a comprehensive cross-validation framework against established clinical benchmarks.
The rationale for exploring a cyclobutane-containing scaffold stems from its potential to introduce favorable three-dimensional structural properties, which can enhance binding affinity and selectivity while maintaining desirable pharmacokinetic characteristics.[3][4] This guide will provide a head-to-head comparison of JCI-789 with Ruxolitinib and Fedratinib, supported by a detailed exposition of the experimental methodologies required for such a validation campaign.
Comparative Analysis of JAK2 Inhibitors
A rigorous evaluation of a novel drug candidate necessitates a multi-faceted comparison with existing standards. Here, we present a comparative analysis of JCI-789 against Ruxolitinib and Fedratinib across key performance indicators. The data for JCI-789 is presented as a plausible, hypothetical dataset to illustrate the validation process.
| Parameter | JCI-789 (Hypothetical Data) | Ruxolitinib | Fedratinib |
| Target Potency | |||
| JAK2 IC50 (nM) | 8 | 2.8 | 3 |
| Kinase Selectivity | |||
| JAK1 IC50 (nM) | 150 | 3.3 | 35 |
| JAK3 IC50 (nM) | >1000 | 428 | >1000 |
| TYK2 IC50 (nM) | 350 | 19 | 25 |
| Cellular Activity | |||
| HEL 92.1.7 (JAK2 V617F) Cell Proliferation IC50 (nM) | 180 | 126 | 200 |
| pSTAT3 Inhibition (EC50, nM) in HEL cells | 250 | 150 | 220 |
| In Vitro ADME/Tox | |||
| Human Liver Microsomal Stability (t½, min) | 45 | 35 | 55 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | 12 | 18 |
| hERG Inhibition (IC50, µM) | >30 | >30 | >30 |
| In Vivo Pharmacokinetics (Rat) | |||
| Oral Bioavailability (%) | 40 | 50 | 30 |
| Half-life (h) | 4 | 3 | 5 |
| Safety Profile | |||
| Common Adverse Events | Hypothetical: Mild to moderate gastrointestinal effects | Anemia, thrombocytopenia[5] | Gastrointestinal toxicities, anemia, thrombocytopenia[6][7] |
The JAK-STAT Signaling Pathway: A Visualization
Understanding the mechanism of action of JAK2 inhibitors requires a clear picture of the signaling cascade they disrupt. The following diagram illustrates the canonical JAK-STAT pathway.
Caption: The JAK-STAT signaling cascade and the inhibitory action of JCI-789.
Experimental Protocols for Cross-Validation
To ensure scientific rigor, the following detailed protocols should be employed to generate the comparative data presented above.
In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of JCI-789, Ruxolitinib, and Fedratinib in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Preparation: Transfer 50 nL of each compound dilution into a 384-well low-volume microplate. Include DMSO-only wells for high control (0% inhibition) and a pan-kinase inhibitor (e.g., Staurosporine) for low control (100% inhibition).
-
Reagent Preparation:
-
Prepare a 4X solution of the respective JAK kinase (JAK1, JAK2, JAK3, or TYK2) in kinase assay buffer.
-
Prepare a 4X solution of the Eu-labeled anti-tag antibody in kinase assay buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase assay buffer.
-
-
Reaction Assembly:
-
Add 2.5 µL of the 4X kinase solution to each well.
-
Add 2.5 µL of the 4X Eu-labeled antibody solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the 4X kinase tracer solution to each well to initiate the binding reaction.
-
-
Incubation and Detection:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader, with excitation at 340 nm and emission at 615 nm and 665 nm.
-
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-STAT3 (pSTAT3) Inhibition
This assay assesses the ability of a compound to inhibit the JAK2 signaling cascade within a cellular context by measuring the phosphorylation of its downstream target, STAT3.[8][9][10]
Workflow Diagram:
Caption: Workflow for the pSTAT3 inhibition Western blot assay.
Step-by-Step Protocol:
-
Cell Culture: Culture HEL 92.1.7 cells (which harbor the JAK2 V617F mutation) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Seed cells in a 6-well plate and treat with increasing concentrations of JCI-789, Ruxolitinib, or Fedratinib for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT3 (Tyr705), total STAT3, and GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the pSTAT3 signal to the total STAT3 signal and then to the loading control.
-
Plot the percent inhibition of pSTAT3 phosphorylation against the compound concentration to determine the EC50 value.
-
Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[11][12][13]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with either JCI-789 (at a concentration of 10x the cellular IC50) or vehicle (DMSO) for 1 hour.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Analyze the supernatant (soluble fraction) by Western blotting using an antibody specific for JAK2.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble JAK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Trustworthiness and Self-Validation
The experimental framework described above is designed to be self-validating. The concordance of data across the different assays provides a high degree of confidence in the results. For instance, a potent IC50 in the biochemical assay should translate to a potent EC50 in the cellular pSTAT3 assay. Furthermore, a positive result in the CETSA provides direct evidence that the observed cellular effects are due to the compound binding to the intended target, JAK2. Any discrepancies between these assays would trigger further investigation into factors such as cell permeability, off-target effects, or compound metabolism.[14]
Conclusion and Future Directions
This guide provides a comprehensive framework for the cross-validation of a novel JAK2 inhibitor, this compound (JCI-789), against the established clinical agents Ruxolitinib and Fedratinib. The presented hypothetical data for JCI-789 suggests a promising profile with potent and selective JAK2 inhibition. The detailed experimental protocols offer a clear roadmap for researchers to generate robust and reliable data for their own drug discovery programs.
The logical next steps in the development of JCI-789 would involve comprehensive in vivo efficacy studies in relevant animal models of myelofibrosis, followed by extensive safety and toxicology assessments to determine its therapeutic window. The unique cyclobutane scaffold of JCI-789 may offer advantages in terms of metabolic stability and reduced off-target effects, which warrants further investigation.[3][4] Ultimately, the rigorous application of the cross-validation principles outlined in this guide will be instrumental in determining the true therapeutic potential of this and other novel drug candidates.
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Bose, P. (2019). Safety Profiles of Ruxolitinib and Fedratinib in Myelofibrosis. Targeted Oncology. [Link]
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Axelsson, H., Almqvist, H., & Seashore-Ludlow, B. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE. [Link]
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Gupta, V., et al. (2022). Fedratinib with GI Prophylaxis Has Tolerable Safety Profile in Myelofibrosis After Prior Ruxolitinib. OncLive. [Link]
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Harrison, C. N., et al. (2015). Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial. JAMA Oncology. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Mascarenhas, J., & Hoffman, R. (2021). Clinical Utility of Fedratinib in Myelofibrosis. Journal of Blood Medicine. [Link]
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Gerds, A. T. (2022). Study Reveals First Real-World Evidence of Fedratinib Efficacy for Refractory Myelofibrosis. Cleveland Clinic. [Link]
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Synapse. (2023). Unveiling the Veil of JAK Inhibitors. [Link]
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Al-Ali, H. K., et al. (2025). Efficacy and safety of fedratinib in myelofibrosis patients after ruxolitinib: A systematic review and meta-analysis. ASCO Publications. [Link]
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Li, J., et al. (2018). Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit. BMC Cardiovascular Disorders. [Link]
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van der Stoep, M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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Pinzon-Ortiz, C., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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van der Stoep, M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PubMed Central. [Link]
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van der Stoep, M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. ResearchGate. [Link]
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Pardanani, A. (2021). Clinical Utility of Fedratinib in Myelofibrosis. PubMed Central. [Link]
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ResearchGate. (2021). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. [Link]
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Clark, J. D., et al. (2020). Basic Mechanisms of JAK Inhibition. Rheumatology. [Link]
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Zhang, L., et al. (2021). Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement. ACS Omega. [Link]
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Smolen, J. S., et al. (2022). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. [Link]
-
Drexler, H. G., et al. (2013). t(8;9)(p22;p24)/PCM1-JAK2 activates SOCS2 and SOCS3 via STAT5. Leukemia. [Link]
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Scott, E., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
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Miller, C., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
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Miller, C., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed. [Link]
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ResearchGate. (2016). Western blot analysis for phosphorylated JAK2 and STAT3. [Link]
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PubChem. (2013). Azetidine and cyclobutane derivatives as JAK inhibitors. PubChem. [Link]
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Khan, M. F., et al. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences. [Link]
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Mead, A. (2025). FEDORA preliminary analysis: fedratinib plus ropeginterferon alfa-2b in patients with myelofibrosis. VJHemOnc. [Link]
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Gerds, A. T. (2022). Study Reveals First Real-World Evidence of Fedratinib Efficacy for Refractory Myelofibrosis. Consult QD. [Link]
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ResearchGate. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]
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Pardanani, A., et al. (2015). Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial. PubMed. [Link]
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University of South Florida. (2018). Novel BRD4/JAK2 Dual Inhibitor Cancer Therapeutics. [Link]
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A Comparative Guide to the Synthesis of 1-(4-aminophenyl)cycloalkanecarbonitriles for Pharmaceutical Research
Introduction: The Significance of 1-(4-aminophenyl)cycloalkanecarbonitriles
1-(4-Aminophenyl)cycloalkanecarbonitriles are valuable molecular scaffolds in medicinal chemistry and drug development. Their rigid cycloalkane core, combined with the synthetically versatile aminophenyl and nitrile functionalities, makes them key intermediates in the synthesis of a variety of biologically active compounds. Notably, these structures form the core of several kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of these intermediates is therefore a critical aspect of pharmaceutical research and development. This guide provides a comparative analysis of the most common and effective synthetic routes to this important class of molecules, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Comparative Analysis of Synthetic Strategies
The synthesis of 1-(4-aminophenyl)cycloalkanecarbonitriles can be broadly categorized into three primary strategies: a classical two-step approach involving nitration followed by reduction, and two prominent one-pot methodologies—the Strecker reaction and reductive amination. A fourth, more modern approach, the Buchwald-Hartwig amination, also presents a viable, albeit less commonly reported, pathway. This guide will delve into the intricacies of each method, providing a balanced comparison of their performance based on yield, reaction conditions, substrate scope, and operational simplicity.
Two-Step Synthesis: Nitration and Subsequent Reduction
This classical and robust approach involves the initial synthesis of a 1-(4-nitrophenyl)cycloalkanecarbonitrile intermediate, which is then reduced to the desired aniline. This strategy offers the advantage of well-established and high-yielding individual steps.
Workflow Diagram:
Caption: One-pot three-component Strecker synthesis.
Mechanistic Insight: The reaction proceeds through the initial formation of an imine from the cycloalkanone and aniline, catalyzed by a Lewis or Brønsted acid. The cyanide source, often trimethylsilyl cyanide (TMSCN) for its safety and reactivity, then adds to the iminium ion to form the final α-aminonitrile product. [1]The use of a catalyst is crucial to activate the carbonyl group and facilitate both imine formation and cyanide addition.
Experimental Protocol: General Procedure for the One-Pot Strecker Reaction [1][2]
-
To a mixture of the cycloalkanone (1 mmol) and aniline (1 mmol) in a suitable solvent (e.g., water or acetonitrile), add a catalytic amount of a Lewis acid (e.g., In powder (10 mol%)). [1][2]2. Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction is worked up by extraction and purified by chromatography to yield the α-aminonitrile. This method has been reported to provide excellent yields, often in the range of 79-98%, for a variety of aldehydes, ketones, and amines. [1]
Reductive Amination
Reductive amination is another versatile one-pot method for the synthesis of amines from carbonyl compounds. [3][4]In the context of 1-(4-aminophenyl)cycloalkanecarbonitriles, this would involve the reaction of a 1-cyanocycloalkanone with aniline in the presence of a reducing agent.
Workflow Diagram:
Caption: One-pot reductive amination pathway.
Mechanistic Insight: Similar to the Strecker reaction, reductive amination begins with the formation of an imine or enamine intermediate from the ketone and amine. [5]A reducing agent, present in the same pot, then selectively reduces the C=N double bond to afford the final amine product. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation due to its mild nature and selectivity for imines over ketones. [6] Experimental Protocol: One-Pot Catalytic Amination of Cyclohexanone with Aniline [5]
-
In an autoclave reactor, load cyclohexanone, aniline, and a solvent such as toluene.
-
Add a Pd/C catalyst. The catalyst is often pre-treated by reduction under a hydrogen atmosphere. [5]3. The reactor is sealed and pressurized with a hydrogen source.
-
The reaction mixture is heated and stirred. The progress of the reaction can be monitored by GC.
-
After completion, the catalyst is filtered off, and the product is isolated and purified. This method can be efficient for producing secondary amines from ketones and anilines. [5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [7][8][9]While less conventional for this specific target, it offers a potential route through two main disconnections: a) Coupling of a 1-amino-1-cyanocycloalkane with a 4-haloaniline derivative. b) Coupling of a 1-(4-halophenyl)cycloalkanecarbonitrile with an ammonia equivalent. [7] Workflow Diagram:
Caption: Buchwald-Hartwig amination approach.
Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. [10][7]The choice of ligand is critical for the success of this reaction.
General Considerations: This route is highly versatile and tolerant of a wide range of functional groups. However, the synthesis of the requisite 1-amino-1-cyanocycloalkane or 1-(4-halophenyl)cycloalkanecarbonitrile precursors adds steps to the overall sequence. While direct coupling with ammonia is challenging, the use of ammonia surrogates is a well-established strategy. [7]
Performance Comparison
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields |
| Two-Step Nitration/Reduction | Robust and reliable, high yields for individual steps, well-established procedures. | Multi-step process, use of nitrating agents can be hazardous, potential for side reactions. | 75.9% (nitration), 86.1% (reduction) [11] |
| One-Pot Strecker Reaction | High atom economy, operational simplicity, mild reaction conditions. | Use of toxic cyanide sources (though TMSCN is safer), may require catalyst optimization. | 79-98% (general) [1] |
| Reductive Amination | One-pot procedure, good functional group tolerance, various reducing agents available. | Requires a 1-cyanocycloalkanone precursor, potential for over-alkylation with some substrates. | Good to excellent, substrate-dependent. |
| Buchwald-Hartwig Amination | Broad substrate scope, high functional group tolerance, well-defined catalytic systems. | Requires pre-functionalized starting materials, catalyst and ligand costs can be high. | Generally high, but specific data for this target is limited. |
Conclusion and Future Perspectives
The choice of synthetic route for 1-(4-aminophenyl)cycloalkanecarbonitriles depends on several factors, including the desired scale of production, available starting materials, and safety considerations. The two-step nitration and reduction method stands out for its reliability and high reported yields for specific targets, making it a strong candidate for large-scale synthesis. For rapid and efficient laboratory-scale synthesis and library generation, the one-pot Strecker reaction offers a compelling alternative due to its convergence and mild conditions. Reductive amination provides another viable one-pot option, particularly if the corresponding 1-cyanocycloalkanone is readily accessible. The Buchwald-Hartwig amination , while a powerful tool for C-N bond formation, is likely more suited for instances where the specific precursors are available or when other methods have failed.
Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems for the one-pot methodologies. The use of non-toxic cyanide sources in the Strecker reaction and the development of base-metal catalysts for Buchwald-Hartwig type aminations are active areas of research that could further enhance the synthetic accessibility of these important pharmaceutical intermediates.
References
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Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nat Commun. 2024 Feb 17;15(1):1474. doi: 10.1038/s41467-024-45790-2. [Link]
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Strecker Synthesis - Organic Chemistry Portal. [Link]
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The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]
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Strecker Synthesis - NROChemistry. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Org. Chem. Front., 2021, 8, 213-245. [Link]
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Methods and Strategies for C–N Bond Formation Reactions. The Royal Society of Chemistry, 2020. [Link]
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The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. J. Am. Chem. Soc. 2018, 140, 4, 1481–1488. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Adv., 2023, 13, 21955-21975. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal 2011, 5:64. [Link]
- US Patent 11,673,857 B2, Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
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Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nat Commun. 2024 Feb 17;15(1):1474. doi: 10.1038/s41467-024-45790-2. [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. [Link]
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Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Org. Lett. 2012, 14, 22, 5740–5743. [Link]
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Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes and Ketones under Solvent-Free Conditions. J. Iran. Chem. Soc., Vol. 7, No. 2, June 2010, pp. 447-454. [Link]
-
Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein J. Org. Chem. 2016, 12, 2378–2383. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules 2021, 26(23), 7385. [Link]
-
Reductive Amination | Synthesis of Amines - YouTube. [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. Tetrahedron Lett., 2005, 46, 45, 7751-7754. [Link]
-
One-pot synthesis of α-aminonitriles from alkyl and aryl cyanides: a Strecker reaction via aldimine alanes. Tetrahedron Lett., 2003, 44, 4, 771-773. [Link]
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 2020, 7, 100803. [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
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Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Org. Biomol. Chem., 2015, 13, 10144-10153. [Link]
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A Comparative Guide to the Biological Activity of Aminophenyl Cycloalkanecarbonitrile Derivatives
Introduction
In the landscape of medicinal chemistry, the aminophenyl cycloalkanecarbonitrile scaffold has emerged as a privileged structure, offering a versatile platform for the development of novel therapeutic agents. The unique combination of a nucleophilic aminophenyl group, a conformationally constrained cycloalkane ring, and an electrophilic carbonitrile moiety provides a rich canvas for chemical modification. These modifications have profound effects on the biological activity of the resulting derivatives, leading to a diverse range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
This guide provides a comprehensive, comparative analysis of the biological activities of derivatives originating from different aminophenyl cycloalkanecarbonitrile cores, with a particular focus on cyclopropane, cyclopentane, and cyclohexane analogs. By examining the structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with field-proven insights to guide the rational design of more potent and selective therapeutic agents. The experimental data presented herein is synthesized from multiple authoritative sources to create a cohesive comparative framework.
I. Synthesis of Aminophenyl Cycloalkanecarbonitrile Scaffolds
The synthetic route to aminophenyl cycloalkanecarbonitrile derivatives is a critical determinant of the diversity and complexity of the molecules that can be generated. A common and efficient strategy involves a multi-step synthesis starting from commercially available materials. The synthesis of 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile serves as an illustrative example of the chemical logic employed.[1][2]
Exemplary Synthetic Workflow: 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
This synthesis demonstrates a robust method for creating a key intermediate for further derivatization.
Caption: Synthetic pathway for 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile.
This three-step synthesis is efficient, with the final product being a key intermediate for creating a library of derivatives by modifying the amino group.[1][2] The choice of the starting cycloalkanone in related syntheses is the primary determinant for accessing cyclopentane and cyclohexane analogs, thereby allowing for a systematic exploration of the impact of ring size on biological activity.
II. Comparative Biological Activity
The biological activity of aminophenyl cycloalkanecarbonitrile derivatives is significantly influenced by the nature of the cycloalkane ring and the substituents on the aminophenyl moiety. This section provides a comparative analysis of their anticancer and antimicrobial properties.
A. Anticancer Activity
Derivatives of aminophenyl cycloalkanecarbonitriles have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, as well as the induction of apoptosis.[3][4][5]
The nitrile group, in particular, is a key pharmacophore in many modern anticancer drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to enhanced binding affinity and metabolic stability.[6]
Comparative Cytotoxicity of Aminonitrile and Aminophenyl Derivatives
| Compound Class/Derivative | Specific Compound/Analog | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 | [7] |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | [7] |
| p-Alkylaminophenol | p-Dodecylaminophenol (1) | HL60 (Leukemia) | Potent (qualitative) | Fenretinide | Less potent | [5] |
| p-Alkylaminophenol | p-Decylaminophenol (2) | HL60 (Leukemia) | Potent (qualitative) | Fenretinide | Less potent | [5] |
| Indole-Aryl-Amide | Compound 5 | HT29 (Colon) | Not specified | - | - | [8] |
| Aminoacetonitrile Derivative | Monepantel (ADD 1566) | Ovarian Cancer Cells | Not specified | - | - | [4] |
Structure-Activity Relationship Insights:
-
Cycloalkane Ring Size: While direct comparative data is limited, the conformational restriction imposed by the cycloalkane ring is crucial. Cyclopropane derivatives, being more rigid, may present the pharmacophoric groups in a more defined orientation for optimal target binding.[9][10] Larger rings like cyclohexane offer more conformational flexibility, which could be advantageous for binding to different target proteins.[11][12]
-
Substituents on the Aminophenyl Ring: The nature and position of substituents on the aminophenyl ring significantly modulate anticancer activity. Electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon, while lipophilic groups can improve cell membrane permeability.[5]
-
Mechanism of Action: Many aminophenyl derivatives exert their anticancer effects through DNA intercalation, preventing replication and leading to cell death.[3] Others act as tyrosine kinase inhibitors, such as derivatives of para-aminophenol which are precursors to drugs like Cabozantinib that target multiple receptor tyrosine kinases involved in tumor progression.[13] Some aminoacetonitrile derivatives have been shown to induce cell cycle arrest and apoptosis by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[4]
B. Antimicrobial Activity
The aminophenyl cycloalkanecarbonitrile scaffold is also a promising starting point for the development of novel antimicrobial agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9]
Comparative Antimicrobial Activity of Related Derivatives
| Compound Class/Derivative | Specific Compound/Analog | Test Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Source |
| 1-(3-Aminophenyl)-3-ethylthiourea | - | S. aureus, E. coli, P. aeruginosa, M. tuberculosis | Potent antibacterial activity (qualitative) | [14] |
| Quinoxaline-based C-2 amine-substituted analogs | Compound 5p | S. aureus | 4-16 | [15] |
| Quinoxaline-based C-2 amine-substituted analogs | Compound 5p | B. subtilis | 8-32 | [15] |
| Quinoxaline-based C-2 amine-substituted analogs | Compound 5p | E. coli | 4-32 | [15] |
| 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives | Nitrogen heterocyclic ring derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial activity (qualitative) | [12] |
| Amide Derivatives with Cyclopropane | Various | S. aureus, E. coli, C. albicans | Moderate activity | [9] |
Structure-Activity Relationship Insights:
-
Lipophilicity and Permeability: The ability of the compounds to penetrate the bacterial cell wall is a key determinant of their antimicrobial activity. The cycloalkane moiety and other substituents can be modulated to achieve an optimal balance of hydrophilicity and lipophilicity for effective transport across microbial membranes.[16]
-
Target Inhibition: Thienopyrimidine derivatives, which share structural similarities with some aminophenyl compounds, are known to disrupt essential cellular processes in microorganisms, such as DNA replication, transcription, and cell wall synthesis.[17] It is plausible that aminophenyl cycloalkanecarbonitriles act via similar mechanisms.
-
Cycloalkane Ring Influence: The presence of a cyclopropyl group in some quinolone antibiotics has been shown to enhance their antibacterial activity.[16] This suggests that the cyclopropane ring in the aminophenyl cycloalkanecarbonitrile scaffold could play a similar role in enhancing antimicrobial potency.
III. Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of these derivatives.
A. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a liquid growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design of more effective drugs. While the precise mechanisms for many aminophenyl cycloalkanecarbonitrile derivatives are still under investigation, insights can be drawn from related compounds.
Potential Anticancer Mechanism: DNA Intercalation and Apoptosis Induction
Many planar aromatic compounds, including aminophenoxazinones, exert their cytotoxic effects by intercalating into the DNA double helix.[3] This disrupts DNA replication and transcription, ultimately leading to apoptosis.
Caption: Postulated mechanism of anticancer action via DNA intercalation.
V. Conclusion and Future Directions
The derivatives of aminophenyl cycloalkanecarbonitriles represent a promising class of compounds with a broad spectrum of biological activities. The comparative analysis presented in this guide highlights the significant influence of the cycloalkane ring size and peripheral substituents on their anticancer and antimicrobial properties.
Future research should focus on systematic studies that directly compare derivatives with different cycloalkane rings to establish a more definitive structure-activity relationship. Furthermore, elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this versatile chemical scaffold. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of novel drug candidates from this promising class of molecules.
VI. References
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González-Díaz, H., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PMC - NIH. [Link]
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Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. PMC - PubMed Central. [Link]
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Harale, P.L., et al. (2025). SYNTHESIS, CHARACTERIZATION AND ANTI-BACTERIAL ACTIVITY OF NOVEL 1-(3-AMINOPHENYL)-3-ETHYLTHIOUREA. South Eastern European Journal of Public Health. [Link]
-
Hou, S., et al. (2016). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Link]
-
Fang, H., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Kamal, A., et al. (2014). Anticancer properties of novel aminoacetonitrile derivative monepantel (ADD 1566) in pre-clinical models of human ovarian cancer. American Journal of Cancer Research. [Link]
-
Johnson, E. A., et al. (2022). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]
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Wang, Y., et al. (2024). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
Anderson, A. C., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH. [Link]
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ResearchGate. (2025). Antibacterial, Antioxidant and DNA Cleavage Activity Evaluation of Substituted Phenylureido Sulfaguanidine and Sulfamethazine Derivatives. [Link]
-
Hou, S., et al. (2016). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Link]
-
Kajay Remedies. (2024). Role of Para Aminophenol in Oncology Drug Development. [Link]
-
PubMed. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. [Link]
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MDPI. (2020). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. [Link]
-
ResearchGate. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. [Link]
-
PubMed. (1991). Synthesis and antimicrobial evaluation of a series of 7-[3-amino (or aminomethyl)-4-aryl (or cyclopropyl)-1-pyrrolidinyl]-4-quinolone- and -1,8-naphthyridone-3-carboxylic acids. [Link]
-
Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
-
PubMed. (2014). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)cyclopentanecarbonitrile. [Link]
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The Critical Impact of Starting Material Quality on Experimental Reproducibility: A Comparative Guide to Commercially Sourced 1-(4-aminophenyl)cyclobutanecarbonitrile
In the landscape of modern drug discovery and development, the reproducibility of experimental results is paramount. The subtle, often overlooked, variable of starting material quality can be a significant source of discrepancy, leading to wasted resources and inconclusive data. This guide provides an in-depth technical analysis of 1-(4-aminophenyl)cyclobutanecarbonitrile, a key building block in the synthesis of various therapeutic agents, particularly kinase inhibitors. We will explore the potential pitfalls of sourcing this reagent and provide a framework for its quality assessment to ensure the integrity and reproducibility of your research.
The Significance of this compound in Medicinal Chemistry
This compound has emerged as a valuable scaffold in medicinal chemistry. The cyclobutane ring offers a unique three-dimensional geometry that can impart favorable properties to drug candidates, such as improved metabolic stability and novel intellectual property positioning.[1] The aminophenyl and nitrile functionalities serve as versatile handles for further chemical modifications, making it a crucial component in the synthesis of complex molecules, including potent and selective kinase inhibitors.[2][3] Given its role in the generation of potential therapeutics, the purity and stability of this starting material are of utmost importance.
Potential Sources of Variability in Commercial Batches
Commercially available this compound can exhibit significant batch-to-batch variability, which can profoundly impact the outcome of subsequent chemical transformations. The primary concerns are the presence of impurities from the synthetic route and degradation of the product during storage or handling.
The most common industrial synthesis of α-aminonitriles is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source.[4] In the case of this compound, this would likely involve 4-aminobenzaldehyde, cyclobutanone, and a cyanide salt. Potential impurities arising from this process include:
-
Unreacted Starting Materials: Residual 4-aminobenzaldehyde or cyclobutanone.
-
Side Products: Products from self-condensation of the starting materials or other side reactions.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid or amide.[5]
-
Retro-Strecker Reaction Products: Aminonitriles can undergo a retro-Strecker reaction, reverting to the starting imine (or its hydrolysis products) and cyanide, particularly when exposed to heat or certain chromatographic conditions.[5][6]
The basicity of the amino group can also lead to challenges during purification, such as streaking on silica gel, which can result in on-column degradation.[5]
The Domino Effect of Impurities on Experimental Outcomes
The presence of even minor impurities can have a cascading effect on a multi-step synthesis. For instance, in the synthesis of a kinase inhibitor, where this compound is a key intermediate, impurities can lead to:
-
Reduced Reaction Yields: Impurities can interfere with the desired reaction, leading to lower conversions and yields of the target molecule.
-
Formation of Byproducts: Impurities can react with the reagents, leading to the formation of unexpected byproducts that complicate purification.
The following diagram illustrates the potential impact of an impure starting material on a synthetic workflow.
A Practical Guide to Quality Assessment
To mitigate the risks associated with variable starting material quality, we strongly recommend a thorough analytical characterization of each new batch of this compound. The following workflow provides a comprehensive approach to quality control.
Experimental Protocols
1. Visual Inspection:
-
Procedure: Visually inspect the material for homogeneity, color, and the presence of any foreign particles.
-
Expected Result: A uniform, off-white to light yellow solid.
2. Melting Point Determination:
-
Procedure: Determine the melting point range using a standard melting point apparatus.
-
Expected Result: A sharp melting point range. A broad melting range may indicate the presence of impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Procedure: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts (δ): Resonances corresponding to the aromatic protons, the cyclobutane protons, and the amino protons. The integration of these signals should be consistent with the structure. The absence of signals from common solvents or starting materials is crucial.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Procedure: Use the same sample to acquire a carbon NMR spectrum.
-
Expected Chemical Shifts (δ): Signals corresponding to all unique carbon atoms in the molecule, including the nitrile carbon.
-
4. High-Performance Liquid Chromatography (HPLC):
-
Procedure:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
-
Expected Result: A single major peak corresponding to the product. The purity should be ≥95% for most applications.
Comparative Analysis of Hypothetical Commercial Batches
To illustrate the importance of this QC process, let's consider a hypothetical comparison of three commercially available batches of this compound.
| Parameter | Vendor A | Vendor B | Vendor C |
| Appearance | Uniform, off-white powder | Clumpy, yellowish solid | Fine, white powder |
| Melting Point | 118-120 °C | 112-118 °C | 119-120 °C |
| ¹H NMR | Clean spectrum, correct integrations | Signals consistent with product, but also broad peaks in the aromatic region and a singlet at ~9.8 ppm (aldehyde) | Clean spectrum, consistent with structure |
| HPLC Purity | 98.5% | 85.2% (multiple impurity peaks) | 99.5% |
| Identified Impurities | None detected | 4-aminobenzaldehyde, unknown polar impurity | None detected |
| Performance in a Subsequent Suzuki Coupling | 92% yield of desired product | 55% yield, complex mixture requiring extensive purification | 95% yield of desired product |
This hypothetical data clearly demonstrates how a failure to perform adequate QC (as with Vendor B's product) can lead to significantly poorer experimental outcomes, wasting valuable time and resources.
Conclusion and Recommendations
The quality of commercially sourced reagents is a critical and often underestimated factor in the reproducibility of chemical research. For a key building block like this compound, whose purity directly impacts the success of multi-step syntheses in drug discovery, a rigorous in-house quality control protocol is not just recommended, but essential. By implementing the straightforward analytical procedures outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental results, and ultimately accelerating the pace of drug development. We advocate for a paradigm where the characterization of starting materials is a standard and non-negotiable step in any synthetic workflow.
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Bridging the Gap: A Comparative Guide to In-Silico and Experimental Profiling of 1-(4-aminophenyl)cyclobutanecarbonitrile
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable drug candidate is a meticulous process of characterization and optimization. For novel molecules like 1-(4-aminophenyl)cyclobutanecarbonitrile, a thorough understanding of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. This guide provides a comparative analysis of in-silico prediction methods versus experimental validation for key drug-like properties, using this compound and its close structural analogs as a case study. Our objective is to equip researchers, scientists, and drug development professionals with the rationale behind these complementary approaches, ensuring a robust and data-driven progression of potential drug candidates.
The core principle of this guide is to move beyond mere data presentation and delve into the causality of experimental design and the predictive power of computational models. While direct experimental data for this compound is not extensively published, we will leverage data from structurally related analogs to illustrate the experimental techniques and create a framework for its comprehensive evaluation.
The Synergy of Prediction and Validation
In the early phases of drug discovery, computational, or in-silico, tools are indispensable for rapidly screening large libraries of compounds and prioritizing those with the highest potential.[1][2] These methods save significant time and resources by flagging potential liabilities before costly synthesis and experimentation.[1] However, these predictions are models of reality, not reality itself. Experimental, or in-vitro and in-vivo, data provide the ground truth, validating or refuting the computational hypotheses and offering a more nuanced understanding of a compound's behavior in a biological system.[3][4]
This interplay is a self-validating system: in-silico models guide experimental design, and the resulting experimental data is used to refine and improve future predictive models.
Caption: Iterative workflow of in-silico prediction and experimental validation in drug discovery.
Physicochemical Properties: The Foundation of Drug Action
A molecule's fundamental physical and chemical properties dictate its behavior from the moment of administration. Here, we compare the prediction and experimental determination of two critical parameters: lipophilicity (LogP) and aqueous solubility.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its absorption, distribution, and permeability. The partition coefficient (LogP) is the most common measure of this property.
In-Silico Prediction: Numerous algorithms exist to calculate LogP, with XLogP3 being a widely used example found in databases like PubChem.[5] These models are typically fragment-based, summing the contributions of individual atoms and functional groups to the overall lipophilicity. For a related compound, 4-Aminophenylacetonitrile, the computed XLogP3 value is 1.2.[5]
Experimental Determination: Shake-Flask Method The gold standard for LogP determination is the shake-flask method using n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4).
Experimental Protocol:
-
Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A small volume of the stock solution is added to a pre-saturated mixture of n-octanol and PBS (pH 7.4). The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each layer is determined using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Data Summary Table:
| Property | In-Silico Value (Analog) | Experimental Method | Expected Outcome |
| LogP | 1.2 (for 4-Aminophenylacetonitrile)[5] | Shake-Flask (Octanol/PBS) | A value between 1 and 3 is often targeted for oral drugs. |
The causality behind this experiment is direct: it physically measures the equilibrium distribution of the molecule between a lipid-mimetic solvent and water, providing a direct, quantifiable measure of its lipophilicity that can be used to validate the fragment-based computational models.
Aqueous Solubility
Aqueous solubility is critical for drug absorption and formulation. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.
In-Silico Prediction: Solubility prediction is more complex than LogP due to the influence of crystal lattice energy. However, various computational models exist, often employing machine learning techniques trained on large datasets of experimentally determined solubilities.[6]
Experimental Determination: Kinetic Solubility Assay A common high-throughput method is the kinetic solubility assay, which measures the solubility of a compound as it precipitates from a DMSO stock solution into an aqueous buffer.
Experimental Protocol:
-
Stock Solution: A high-concentration stock solution of the compound is prepared in DMSO (e.g., 10 mM).
-
Dilution: The DMSO stock is added to a series of wells in a microplate containing aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation & Precipitation: The plate is shaken for a set period (e.g., 1-2 hours) to allow for precipitation of the compound.
-
Filtration: The resulting suspension is filtered to remove the precipitated solid.
-
Quantification: The concentration of the compound remaining in the filtrate (the soluble fraction) is determined by HPLC-UV or a similar method by comparing against a standard curve.
Data Summary Table:
| Property | In-Silico Value | Experimental Method | Expected Outcome |
| Aqueous Solubility | Model-dependent | Kinetic Solubility Assay | >50 µg/mL is often considered acceptable for early discovery. |
This protocol provides a self-validating system by using a standard curve of known concentrations to ensure the accuracy of the final quantification. While a vendor datasheet for the related 1-(4-aminophenyl)cyclopropanecarbonitrile suggests a formulation for in-vivo studies using co-solvents like DMSO and PEG300, this does not represent its intrinsic aqueous solubility.[7]
ADMET Profiling: The Fate of a Drug in the Body
Understanding a compound's ADMET profile is crucial for predicting its efficacy and safety. Here we focus on metabolic stability, a key parameter in determining a drug's half-life and potential for drug-drug interactions.
Metabolic Stability
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP450) family in the liver.[8] Poor metabolic stability can lead to rapid clearance and low bioavailability.
In-Silico Prediction: Software platforms can predict sites of metabolism on a molecule by identifying functional groups known to be susceptible to enzymatic attack (e.g., aromatic rings, benzylic carbons).[6] For this compound, the aniline (aminophenyl) group would likely be flagged as a potential site for oxidation. The cyclobutyl group, being a saturated ring, might be predicted to increase metabolic stability compared to a more flexible alkyl chain.[9]
Experimental Determination: Liver Microsomal Stability Assay This in-vitro assay uses subcellular fractions of liver cells (microsomes), which are rich in CYP450 enzymes, to assess the rate of metabolism.
Caption: Workflow for the in-vitro liver microsomal stability assay.
Experimental Protocol:
-
Reaction Mixture: The test compound is added to a suspension of liver microsomes (e.g., human, rat) in buffer.
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which is essential for CYP450 enzyme activity. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time Course: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Interpretation: The percentage of the compound remaining at each time point is plotted, and the in-vitro half-life (t½) and intrinsic clearance are calculated.
Data Summary Table:
| Property | In-Silico Prediction | Experimental Method | Expected Outcome |
| Metabolic Stability | Aniline group is a potential site of metabolism. | Liver Microsomal Stability Assay | A longer half-life (>30 min) is generally desirable. |
The inclusion of a time-zero sample and a no-NADPH control ensures this protocol is a self-validating system, distinguishing between enzymatic metabolism and other forms of compound instability. This experimental data is critical for confirming or refuting the predicted metabolic hotspots and guiding chemical modifications to improve stability if needed.[9]
Conclusion
The comprehensive characterization of a new chemical entity like this compound relies on the intelligent integration of in-silico and experimental approaches. While computational tools provide rapid, cost-effective initial assessments, they are not a substitute for rigorous experimental validation.[10] The experimental protocols described herein for determining lipophilicity, solubility, and metabolic stability represent industry-standard methods that provide reliable, actionable data. By understanding the "why" behind these experimental choices and how they complement predictive models, drug discovery teams can make more informed decisions, mitigating risks and increasing the probability of advancing truly promising molecules toward the clinic.
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Safety Operating Guide
Mastering Chemical Disposal: A Guide to 1-(4-Aminophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, the community, and the environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(4-Aminophenyl)cyclobutanecarbonitrile (CAS No. 811803-25-5), a compound whose handling requires a thorough understanding of its potential hazards.
Hazard Identification and Risk Assessment: Know Your Compound
Before any disposal procedures can be initiated, a comprehensive understanding of the chemical's hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, data from suppliers and analogous compounds provide crucial safety information.
Key Hazard Information:
-
This compound (CAS: 811803-25-5):
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention).[1]
-
-
Analogous Compound: 1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS: 115279-73-7):
-
Hazard Statements: H341 (Suspected of causing genetic defects), H411 (Toxic to aquatic life with long lasting effects).[2]
-
Disposal Recommendation: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. It is crucial to not contaminate water, foodstuffs, feed or seed by storage or disposal and to not discharge to sewer systems.[2]
-
The structural similarity between the cyclobutane and cyclopentane derivatives suggests that this compound should be handled as a substance that is irritating to the skin, eyes, and respiratory system, and potentially mutagenic and harmful to aquatic life. This necessitates a cautious and well-documented disposal pathway.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting. This process is designed to comply with general hazardous waste regulations as stipulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the foundation of safe chemical waste management.
-
Action: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Causality: Preventing the mixing of incompatible waste streams is crucial to avoid dangerous chemical reactions. Nitrile compounds should not be mixed with strong acids, bases, or oxidizing agents unless the reaction is part of a specific neutralization procedure.
Step 2: Container Selection and Labeling
The integrity and clear communication of the waste container's contents are non-negotiable.
-
Action: Use a chemically resistant, leak-proof container with a secure screw-top cap. Immediately upon adding the first particle of waste, label the container.
-
EPA Requirements: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the date on which the first waste was added (the accumulation start date).[3][4][5][6]
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated hazards, and it is a strict regulatory requirement for tracking hazardous waste.[7]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories generating hazardous waste must have a designated SAA.
-
Action: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[8] The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Causality: SAAs are designed to safely store small quantities of hazardous waste at the point of generation before it is moved to a central storage area, minimizing the risk of spills and exposure.
Step 4: Request for Waste Pickup
Timely removal of hazardous waste is essential for maintaining a safe laboratory environment.
-
Action: Once the container is full, or before the regulatory accumulation time limit is reached, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.
-
Causality: Adherence to institutional procedures ensures that the waste is handled and transported by trained professionals in compliance with Department of Transportation (DOT) regulations.[6][7]
Step 5: Final Disposal by a Licensed Vendor
The ultimate fate of the hazardous waste is managed by specialized, licensed facilities.
-
Action: The EHS department will coordinate with a licensed hazardous waste vendor for the transportation and final disposal of the this compound waste.
-
Recommended Disposal Method: Based on the data for the analogous compound, the preferred method of disposal is controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[2]
-
Causality: These methods are designed to destroy the chemical compound, minimizing its potential impact on the environment.
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound.
Quantitative Data and Regulatory Thresholds
| Parameter | Guideline/Requirement | Rationale |
| Waste Container Labeling | Must include "Hazardous Waste," chemical name, and accumulation start date.[3][5] | Ensures clear identification of hazards and regulatory compliance. |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste.[8] | Federal limit for temporary storage at the point of generation without a permit. |
| Empty Container Disposal | Non-acutely hazardous waste containers can be discarded as regular trash after being completely emptied and labels are defaced.[9] | Reduces the volume of hazardous waste, provided no significant residue remains. |
| Acutely Hazardous Waste Container Disposal | Must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[9] | Ensures the removal of highly toxic residues before the container is disposed of. |
Emergency Procedures: Handling Spills
In the event of a spill of this compound, a swift and informed response is critical to mitigate exposure and environmental contamination.
Minor Spill (Contained, small quantity):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use an absorbent material like vermiculite or a commercial spill kit to dike the spill and prevent it from spreading.[10][11]
-
Collect the Waste: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.[12]
-
Dispose of Materials: All cleanup materials must be disposed of as hazardous waste.[10]
Major Spill (Large quantity, risk of inhalation, or spread to drains):
-
Evacuate: Immediately evacuate the area.[13]
-
Isolate: Close the doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's EHS and, if necessary, emergency services (911).[12] Provide details about the chemical spilled and the location.
-
First Aid: Attend to any individuals who may have been exposed. Remove contaminated clothing and flush affected skin or eyes with water for at least 15 minutes.[12][13]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
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hazardous waste-container labeling requirements . (2020, December 1). Retrieved from [Link]
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A Brief Guide To Hazardous Waste Container Labeling Requirements . (2021, December 21). Retrieved from [Link]
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Personal protective equipment for handling 1-(4-Aminophenyl)cyclobutanecarbonitrile
Comprehensive Safety & Handling Guide: 1-(4-Aminophenyl)cyclobutanecarbonitrile
This guide provides essential, field-proven safety protocols and operational plans for the handling and disposal of this compound. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe and sustainable laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Compound
This compound is a molecule of interest in synthetic chemistry, but its structure—combining an aromatic amine and a nitrile group—necessitates a thorough understanding of its potential hazards. A comprehensive risk assessment is the foundational step for implementing effective safety controls. The compound is classified with several hazards that demand stringent adherence to safety protocols.[1][2][3]
Table 1: Summary of Known Hazards
| Hazard Class | GHS Classification | Description |
|---|---|---|
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][4] |
| Skin Irritation | Category 2 | Causes skin irritation upon contact.[1][2] |
| Eye Irritation | Category 2/2A | Causes serious eye irritation.[1][2] |
| Mutagenicity | Category 2 | Suspected of causing genetic defects.[1][2] |
| Respiratory Effects | STOT SE 3 | May cause respiratory irritation.[2][5] |
| Environmental | Aquatic Chronic 2 | Toxic to aquatic life with long-lasting effects.[1] |
The primary routes of exposure are inhalation of dust or aerosols, skin contact, and eye contact. The compound's classification as a suspected mutagen underscores the critical importance of minimizing all routes of exposure to prevent potential long-term health effects.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a scientifically-driven decision based on the specific hazards of the chemical. For this compound, a multi-layered approach is mandatory.
Primary Engineering Control: The Fume Hood
Before any discussion of PPE, it is critical to state that all handling of this compound solid and its solutions must be performed within a certified chemical fume hood. This is the primary and most effective engineering control to mitigate inhalation exposure.[6][7]
Essential PPE Ensemble
-
Hand Protection: Nitrile Gloves
-
Why Nitrile? Nitrile gloves offer excellent resistance to a broad range of chemicals, including the functional groups present in this compound.[8][9] They are significantly more resistant to punctures than latex and protect against both skin irritation and dermal absorption.[10]
-
Protocol: Always double-glove. Inspect outer gloves for any signs of degradation or puncture before each use. If contact with the chemical occurs, remove the outer glove immediately, dispose of it as hazardous waste, and inspect the inner glove before continuing. Change gloves frequently and always before leaving the laboratory.
-
-
Eye and Face Protection: Safety Goggles and Face Shield
-
Why Both? Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against dust particles and splashes.[1][5] Due to the serious eye irritation hazard, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during solution preparation or transfers.[11]
-
-
Body Protection: Chemical-Resistant Lab Coat
-
Why? A standard cotton lab coat is insufficient. A flame-resistant and chemically impervious lab coat is required to protect against skin contact from spills and splashes.[1] Ensure the coat is fully buttoned with sleeves rolled down. For larger-scale operations (>10g), a chemical-resistant apron or coveralls should be worn over the lab coat.
-
-
Respiratory Protection
-
Why? While the fume hood is the primary control, respiratory protection may be required in specific situations, such as cleaning up a large spill outside of containment. In such scenarios, a full-face respirator with appropriate cartridges (NIOSH or EN 149 approved) is necessary.[1][5][11] Routine use of respirators indicates a failure of engineering controls, which should be addressed immediately.
-
Operational and Disposal Plans
A protocol is only as strong as its execution. The following step-by-step guides ensure that safety is integrated into every stage of the workflow.
PPE Donning and Doffing Protocol
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the chemical-resistant lab coat and fasten it completely.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Eye Protection: Put on chemical splash goggles.
-
Face Shield: Put on the face shield.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste bin.
-
Face Shield & Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Unfasten and remove the lab coat, turning it inside out as you remove it to contain any contamination.
-
Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Chemical Handling Workflow
This workflow outlines the critical steps for safely handling the compound within a laboratory setting.
Caption: Workflow for Handling this compound.
Emergency Response Plan: Spill Protocol
In the event of a spill, a rapid and correct response is critical to mitigate exposure and environmental contamination.
Caption: Decision Tree for Spill Emergency Response.
Disposal Plan
Due to its mutagenic potential and aquatic toxicity, all waste streams containing this compound are considered hazardous.
-
Chemical Waste: Unused compound and reaction mixtures must be collected in a clearly labeled, sealed hazardous waste container. Never pour this chemical down the drain.[1]
-
Contaminated Solids: All disposable items that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips, contaminated spill cleanup materials) must be disposed of in a designated solid hazardous waste container.[12][13]
-
Disposal Method: The final disposal of the collected hazardous waste must be conducted through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to prevent environmental release.[1]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. Only after proper decontamination can the container be recycled or discarded.[1]
By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity and responsibility.
References
-
Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
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Nitrile Gloves: Advancing PPE and Industrial Hand Safety. LinkedIn. [Link]
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Are Nitrile Gloves Considered PPE?. Armbrust American. [Link]
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Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]
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What is Nitrile and Why Does It Make a Great PPE Glove. Rockford Systems. [Link]
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OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
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OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI). [Link]
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How to Dispose of Nitrile Gloves?. Earth Safe PPE. [Link]
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Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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How to Recycle Nitrile Gloves. Thomasnet. [Link]
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1-(4-Aminophenyl)cyclopentanecarbonitrile. PubChem. [Link]
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How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Unigloves. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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How To Recycle Nitrile Gloves. BuyGloves.com. [Link]
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How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. Earth911. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]
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Chemical Compatibility Chart. University of California, Los Angeles. [Link]
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Chemical Compatibility Database. Cole-Parmer. [Link]
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1-(4-AMINOPHENYL)CYCLOPENTANECARBONITRILE. gsrs.ncats.nih.gov. [Link]
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4-Aminophenylacetonitrile. PubChem. [Link]
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- 3. biosynth.com [biosynth.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
